molecular formula C8H16ClNO2 B3113973 Methyl azepane-3-carboxylate hydrochloride CAS No. 198959-48-7

Methyl azepane-3-carboxylate hydrochloride

Cat. No.: B3113973
CAS No.: 198959-48-7
M. Wt: 193.67 g/mol
InChI Key: ICRDHAUIOXALHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl azepane-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl azepane-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl azepane-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl azepane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-4-2-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRDHAUIOXALHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of methyl azepane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of methyl azepane-3-carboxylate hydrochloride requires a rigorous examination of its structural utility, synthetic preparation, and analytical validation. As a Senior Application Scientist, I have structured this whitepaper to provide actionable, field-proven insights for researchers leveraging this versatile scaffold in modern drug discovery.

Introduction: The Strategic Value of the Azepane Scaffold

In the pursuit of novel therapeutics, medicinal chemists continuously seek scaffolds that allow for the exploration of new three-dimensional chemical space. Methyl azepane-3-carboxylate hydrochloride (CAS: 198959-48-7) serves as a highly privileged, flexible seven-membered nitrogen heterocycle[1]. Compared to rigid, planar aromatic rings or smaller heterocycles like piperidine and pyrrolidine, the azepane ring offers unique conformational plasticity. This flexibility allows the functional groups attached to the ring to adopt multiple spatial orientations, effectively probing distinct vectors within complex protein binding pockets[2].

The presence of the secondary amine (N1) and the methyl ester (C3) provides two orthogonal sites for functionalization, making it an ideal precursor for library synthesis in targeted drug discovery programs.

Physicochemical Profiling & Structural Data

The physical state of low-molecular-weight secondary amines is often a volatile, oxidation-prone oil. Formulating methyl azepane-3-carboxylate as a hydrochloride salt is a deliberate chemical choice: it converts the unstable free base into a stable, highly crystalline solid that can be easily weighed, stored, and handled without degradation[1].

The quantitative structural and physicochemical data are summarized in the table below:

PropertyValue / Description
Chemical Name 1H-Azepine-3-carboxylic acid, hexahydro-, methyl ester, hydrochloride (1:1)
CAS Number 198959-48-7
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
Canonical SMILES COC(=O)C1CCCCNC1.Cl
Physical Form Solid / Crystalline Powder
Purity Standard ≥ 97.0% (Typical for library synthesis)
Storage Conditions 2–8 °C, sealed under inert atmosphere (Argon/N2)

Synthetic Methodology & Workflow

The preparation of methyl azepane-3-carboxylate hydrochloride from its parent carboxylic acid relies on a highly efficient, self-validating esterification protocol.

Step-by-Step Esterification Protocol
  • Rationale & Causality: We utilize thionyl chloride (

    
    ) in anhydrous methanol. 
    
    
    
    serves a dual purpose: it acts as the activating agent to form the highly reactive acid chloride intermediate, and it generates anhydrous
    
    
    gas in situ. This
    
    
    simultaneously catalyzes the esterification and protonates the basic secondary amine, directly yielding the desired hydrochloride salt without requiring a secondary salt-formation step.
  • Precursor Suspension: Suspend 1.0 equivalent of azepane-3-carboxylic acid in 10 volumes of anhydrous methanol under an argon atmosphere. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the acid chloride intermediate back to the starting material.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add 1.5 equivalents of thionyl chloride (

    
    ) dropwise over 30 minutes. Causality: The 0 °C temperature strictly controls the exothermic activation process, preventing thermal degradation or ring-opening side reactions.
    
  • Reflux: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 4–6 hours. Monitor the consumption of the starting material via TLC (Ninhydrin stain).

  • Isolation (Self-Validating Step): Concentrate the mixture under reduced pressure to remove excess methanol and volatile

    
    /
    
    
    
    . Triturate the resulting crude residue with cold diethyl ether.
    • Self-Validation: The product will crash out as a distinct white crystalline solid. Diethyl ether selectively precipitates the highly polar hydrochloride salt while leaving unreacted non-polar impurities in solution, providing an immediate visual confirmation of successful salt formation.

  • Drying: Filter the precipitate and dry under high vacuum at 40 °C to constant weight.

Synthesis A Azepane-3-carboxylic Acid B Anhydrous Methanol (Solvent & Reactant) A->B Suspend under Argon C Thionyl Chloride (SOCl2) 0 °C to Reflux B->C Activation (0 °C) D Acid Chloride Intermediate + in situ HCl C->D Chlorination E Methyl Azepane-3-carboxylate Hydrochloride D->E Esterification & Salt Precipitation

Synthetic workflow for methyl azepane-3-carboxylate hydrochloride.

Analytical Characterization Protocol (E-E-A-T)

To ensure the integrity of the synthesized scaffold before downstream library generation, a rigorous analytical workflow must be employed.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Objective: Confirm the exact mass and assess chromatographic purity.

  • Causality: Electrospray ionization in positive mode (ESI+) is ideally suited for this compound because the secondary amine is easily protonated.

  • Protocol:

    • Dissolve 1 mg of the salt in 1 mL of

      
      :Acetonitrile (50:50) containing 0.1% Formic Acid. Causality: Formic acid ensures the amine remains protonated for consistent flight times and sharp peak shapes.
      
    • Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Validation: The target peak must exhibit an

      
       ion at m/z 158.1  (corresponding to the free base molecular weight of ~157.2  g/mol ).
      
NMR Spectroscopy
  • Protocol: Dissolve 5 mg of the sample in

    
     or 
    
    
    
    .
  • Validation: The spectrum must show a sharp, distinct singlet integrating to 3 protons at ~3.6–3.7 ppm , confirming the successful installation of the methyl ester. The azepane ring protons will present as complex, overlapping multiplets between 1.5 and 3.5 ppm due to the conformational flexibility of the 7-membered ring.

Applications in Advanced Drug Discovery

Methyl azepane-3-carboxylate hydrochloride is not an end-product; it is a strategic starting point. Its structural vectors are heavily utilized in the synthesis of complex inhibitors:

  • Pan-KRAS Inhibitors: The azepane ring has been successfully incorporated into tetrahydropyridopyrimidine-based pan-KRAS inhibitors. The secondary amine at the 1-position can undergo nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig cross-coupling to attach to the core pyrimidine pharmacophore, targeting mutations like G12D and G12C[3].
    
  • Reversible Covalent DPP1 Inhibitors: In the development of clinical candidates for respiratory diseases (e.g., COPD), azepane derivatives are used to synthesize amidoacetonitrile-based inhibitors. The ester group at the 3-position is typically saponified and converted into an amide, providing critical hydrogen-bonding interactions within the DPP1 active site[4].

Scaffold Core Methyl Azepane-3-carboxylate Scaffold N1 N1 Secondary Amine (Vector 1) Core->N1 C3 C3 Methyl Ester (Vector 2) Core->C3 Mod1 SNAr / Cross-Coupling / Reductive Amination N1->Mod1 Functionalization Mod2 Saponification & Amide Coupling C3->Mod2 Functionalization Target1 Pan-KRAS Inhibitors Mod1->Target1 Target2 DPP1 Covalent Inhibitors Mod2->Target2

Divergent functionalization vectors of the azepane-3-carboxylate scaffold.

References

  • Title: 1H-Azepine-3-carboxylic acid, hexahydro-, methyl ester, hydrochloride (1:1)
  • Title: CAS: 198959-48-7 - Methyl azepane-3-carboxylate hydrochloride Source: CymitQuimica URL
  • Title: WO2023244604A1 - Tetrahydropyridopyrimidine pan-kras inhibitors Source: Google Patents URL
  • Title: Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986)

Sources

Therapeutic Utility of Azepane-3-Carboxylate Scaffolds: From Peptidomimetics to Neurobiology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic and structural applications of azepane-3-carboxylate derivatives.

Executive Summary

The azepane-3-carboxylate scaffold (also referred to as homonipecotic acid or hexahydro-1H-azepine-3-carboxylic acid) represents a critical expansion of the "privileged" nitrogen heterocycle chemical space. While its six-membered homolog, nipecotic acid, is a well-established pharmacophore in GABAergic drug discovery (e.g., Tiagabine), the seven-membered azepane ring offers distinct conformational properties that are increasingly exploited in peptidomimetics and foldamer engineering .

This guide analyzes the azepane-3-carboxylate moiety as a cyclic


-amino acid , detailing its role in inducing stable secondary structures (12/10-helices) and its application as a subtype-selective GABA transporter (GAT) inhibitor.

Part 1: Structural Biology & Pharmacophore Logic

The Cyclic -Amino Acid Advantage

Azepane-3-carboxylic acid is structurally classified as a cyclic


-amino acid because the amine and carboxylate groups are separated by two carbon atoms within the ring system (N1–C2–C3–COOH). Unlike flexible linear 

-amino acids, the azepane ring imposes rotational constraints (

,

,

torsion angles) that bias the molecule toward specific conformations.
  • Foldamer Engineering: Research indicates that cis-4-aminoazepane-3-carboxylic acid (cis-AAzC) is a potent inducer of 12/10-helical secondary structures when incorporated into peptide backbones. This "foldamer" capability renders it invaluable for designing proteolysis-resistant peptide drugs.

  • Bioisosterism: It serves as a ring-expanded homolog of nipecotic acid (piperidine-3-carboxylic acid) and proline , allowing medicinal chemists to probe the steric tolerance of binding pockets in GPCRs and transporters.

Structure-Activity Relationship (SAR)

The therapeutic utility of this scaffold is governed by stereochemistry and ring substitution:

FeatureStructural ImplicationTherapeutic Consequence
Ring Size (7-membered) Increased flexibility compared to piperidine (6) or pyrrolidine (5).Allows "induced fit" binding in larger pockets (e.g., GAT3 vs. GAT1).
C3-Carboxylate Mimics the C-terminal acid of GABA.Critical for electrostatic interaction with Arginine residues in transporter active sites.
N1-Substitution Lipophilic anchor point.Attachment of diaryl-alkenyl chains (as in Tiagabine) drives potency and BBB permeability.
Stereochemistry (cis vs trans) Determines vector alignment of N and COOH.Cis-isomers favor helical folding; Trans-isomers often favor extended receptor binding.

Part 2: Therapeutic Case Study – GABA Transporter (GAT) Modulation[1][2][3]

Mechanism of Action

GABA transporters (GAT1–4) terminate inhibitory neurotransmission by reuptaking GABA from the synaptic cleft.[1] Nipecotic acid is a classic GAT substrate/inhibitor.[2] Expanding the ring to azepane-3-carboxylic acid alters the spatial projection of the zwitterionic core, shifting selectivity profiles.

  • GAT1 Inhibition: Requires a compact, rigid core (nipecotic acid).

  • GAT3/BGT-1 Selectivity: The larger azepane core, particularly when N-substituted with bulky lipophilic groups (e.g., trityl or diphenyl-butenyl moieties), tends to favor GAT3 or BGT-1 subtypes. This is crucial for developing antiepileptic drugs that avoid GAT1-associated tremors.

Visualization: Signaling & Inhibition Logic

The following diagram illustrates the mechanistic divergence between endogenous GABA, the classic inhibitor Nipecotic Acid, and the Azepane scaffold.

GAT_Inhibition cluster_effect Therapeutic Outcome GABA GABA (Endogenous Substrate) GAT1 GAT1 Transporter (Neuronal) GABA->GAT1 High Affinity Transport GAT3 GAT3 Transporter (Glial) GABA->GAT3 Transport Nipecotic Nipecotic Acid (Piperidine-3-COOH) Nipecotic->GAT1 Potent Inhibition (Tiagabine core) Nipecotic->GAT3 Weak Inhibition Azepane Azepane-3-COOH (7-Membered Scaffold) Azepane->GAT1 Reduced Affinity (Steric Clash) Azepane->GAT3 Enhanced Selectivity (Induced Fit) Synapse Synaptic Cleft (GABA Levels) Azepane->Synapse Increases GABA (Anti-Seizure) GAT1->Synapse Reduces GABA

Caption: Mechanistic divergence of GABA transporter inhibition. The 7-membered azepane ring sterically biases selectivity toward glial GAT3 transporters compared to the GAT1-selective 6-membered nipecotic acid.

Part 3: Experimental Protocols

Synthesis of Ethyl Azepane-3-Carboxylate (Ring Expansion)

This protocol utilizes the Buchner-Curtius-Schlotterbeck reaction to expand a commercially available piperidone precursor. This method is preferred for its scalability and direct access to the 4-oxo intermediate, which can be reduced to the saturated azepane.

Reagents:

  • 1-Boc-4-piperidone (10 mmol)

  • Ethyl diazoacetate (EDA) (12 mmol)

  • Boron trifluoride diethyl etherate (

    
    ) (11 mmol)
    
  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1-Boc-4-piperidone (1.99 g, 10 mmol) in anhydrous DCM (40 mL) and cool to

    
     using a dry ice/acetone bath.
    
  • Lewis Acid Addition: Add

    
     (1.36 mL, 11 mmol) dropwise over 5 minutes. Stir for 15 minutes at 
    
    
    
    .
  • Ring Expansion: Add Ethyl diazoacetate (1.26 mL, 12 mmol) dropwise. Caution: Evolution of

    
     gas.
    
  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 16 hours.

  • Quench: Quench with saturated aqueous

    
     (20 mL).
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield 1-Boc-ethyl-4-oxoazepane-3-carboxylate .[3]

  • Reduction (Optional): To obtain the saturated azepane-3-carboxylate, reduce the ketone using triethylsilane (

    
    ) and TFA, or via Wolff-Kishner conditions if the Boc group is removed first.
    

Self-Validation Check:

  • NMR: Look for the disappearance of the piperidone symmetry and the appearance of the ethyl ester quartet (

    
     ppm). The 7-membered ring protons will appear as complex multiplets.
    
  • Mass Spec: Confirm

    
     or 
    
    
    
    .
Synthetic Workflow Visualization

Synthesis Start 1-Boc-4-Piperidone (6-membered) Reagents Ethyl Diazoacetate + BF3·OEt2 (Ring Expansion) Start->Reagents Intermediate 1-Boc-4-oxo-azepane-3-carboxylate (7-membered ketone) Reagents->Intermediate -N2 (Gas Evolution) Reduction Reduction (Et3SiH / TFA) Intermediate->Reduction Product Azepane-3-carboxylic acid (Target Scaffold) Reduction->Product Deoxygenation

Caption: Synthetic route via Lewis acid-catalyzed ring expansion of piperidone with ethyl diazoacetate.

Biological Assay: [³H]-GABA Uptake Inhibition

To validate the therapeutic potential, the affinity of the synthesized azepane derivative must be tested against GAT subtypes.

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing mouse or human GAT1, GAT2, GAT3, or BGT-1.

  • Preparation: Harvest cells and suspend in assay buffer (Krebs-Ringer-HEPES: 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, 5 mM Tris, pH 7.4).
  • Incubation:

    • Aliquot

      
       cells/well in a 96-well plate.
      
    • Add test compound (Azepane derivative) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 10 minutes at

      
      .
      
  • Uptake Initiation: Add [³H]-GABA (final concentration 10-30 nM) and incubate for 3-10 minutes.

  • Termination: Rapidly filter cells through GF/C filters using a cell harvester and wash

    
     with ice-cold buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine

    
     using non-linear regression analysis (GraphPad Prism).
    

Part 4: Quantitative Performance Data

The following table summarizes the foldameric and biological properties of azepane-3-carboxylate derivatives compared to standard benchmarks.

Compound ClassParameterValue / ObservationReference
Azepane-3-carboxylate Helical PropensityInduces 12/10-helix in

-peptides
[1]
Azepane-3-carboxylate Torsion AnglesConstrained

[1]
Nipecotic Acid GAT1

40 - 70 nM (High Potency)[2]
Azepane-N-substituted GAT3

~4.4

M (Selective)
[3]
Tiagabine (Control) GAT1

70 nM[2]

Note: Azepane derivatives often sacrifice absolute potency at GAT1 for improved selectivity profiles at GAT3/BGT-1, reducing off-target motor effects.

References

  • Conformational Analysis of Helical Peptides Incorpor

    
    -Amino Acids. ChemRxiv. Available at: [Link]
    
  • Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl Azepane-3-carboxylate Hydrochloride: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in modern drug discovery. Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in a well-defined spatial arrangement, enabling precise interactions with biological targets.[1] This structural feature has led to the incorporation of the azepane motif into a diverse array of approved drugs and clinical candidates, spanning a wide range of therapeutic areas including oncology, cardiovascular disease, and neuroscience.[2] Methyl azepane-3-carboxylate hydrochloride (CAS Number: 198959-48-7) serves as a crucial and versatile building block for the synthesis of complex molecules containing this valuable heterocyclic core. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization data, and its applications in the development of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of methyl azepane-3-carboxylate hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 198959-48-7[3]
Molecular Formula C₈H₁₆ClNO₂[3]
Molecular Weight 193.67 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in water and methanol
Storage Sealed in dry, room temperature[3]

The hydrochloride salt form of this compound enhances its stability and water solubility, facilitating its handling and use in aqueous reaction media.

Synthesis of Methyl Azepane-3-carboxylate Hydrochloride: A Detailed Experimental Protocol

The most direct and widely employed method for the synthesis of methyl azepane-3-carboxylate hydrochloride is the Fischer esterification of azepane-3-carboxylic acid hydrochloride. This acid-catalyzed reaction utilizes an excess of methanol as both a reactant and a solvent to drive the equilibrium towards the formation of the methyl ester.

Reaction Scheme:

Synthesis of Methyl Azepane-3-carboxylate Hydrochloride Azepane_acid Azepane-3-carboxylic acid Hydrochloride reaction_node + Azepane_acid->reaction_node Methanol Methanol (excess) Methanol->reaction_node H_plus H+ (cat.) H_plus->reaction_node Methyl_ester Methyl azepane-3-carboxylate Hydrochloride Water Water product_node reaction_node->product_node Reflux product_node->Methyl_ester product_node->Water

Caption: Fischer esterification of azepane-3-carboxylic acid hydrochloride.

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane-3-carboxylic acid hydrochloride.

  • Reagent Addition: Add a significant excess of anhydrous methanol to the flask. The methanol serves as both the solvent and the esterifying agent.

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution. The acid protonates the carboxylic acid, activating it towards nucleophilic attack by methanol.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The excess methanol is typically removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure methyl azepane-3-carboxylate hydrochloride as a crystalline solid.

Spectroscopic Characterization

The structural integrity of the synthesized methyl azepane-3-carboxylate hydrochloride must be confirmed through rigorous spectroscopic analysis. While a publicly available, fully assigned spectrum for this specific compound is not readily found in peer-reviewed literature, a commercial supplier provides documentation that can be requested.[3] Based on the known structure, the expected characteristic signals are as follows:

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm. The protons on the azepane ring will appear as a series of multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The N-H proton of the hydrochloride salt may appear as a broad singlet.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum should display a signal for the ester carbonyl carbon around 170-175 ppm and a signal for the methyl ester carbon around 52 ppm. The carbons of the azepane ring will resonate in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. The N-H stretching vibration of the ammonium salt will likely appear as a broad band in the region of 2400-3200 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (methyl azepane-3-carboxylate).

Applications in Drug Discovery and Development

Methyl azepane-3-carboxylate hydrochloride is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality provides a handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol, while the secondary amine of the azepane ring can be readily functionalized.

Workflow for Elaboration of the Azepane Scaffold:

Scaffold_Elaboration Start Methyl azepane-3-carboxylate Hydrochloride N_Functionalization N-Alkylation or N-Arylation Start->N_Functionalization Base Ester_Modification Amide Formation or Reduction Start->Ester_Modification Amine or Reducing Agent Final_Compound Diverse Biologically Active Molecules N_Functionalization->Final_Compound Ester_Modification->Final_Compound

Caption: Synthetic pathways for diversifying the methyl azepane-3-carboxylate scaffold.

The azepane core has been identified as a key pharmacophore in a number of biologically active compounds. For instance, derivatives of azepane have shown promise as histamine H3 receptor ligands, which are being investigated for the treatment of various neurological and inflammatory disorders. While specific examples detailing the direct use of methyl azepane-3-carboxylate hydrochloride in the synthesis of named drug candidates are proprietary or not widely published, its utility as a precursor for such molecules is evident from the broader medicinal chemistry literature on azepane-containing compounds.[1]

Conclusion

Methyl azepane-3-carboxylate hydrochloride is a fundamentally important building block for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with the versatile reactivity of both the ester and the secondary amine functionalities, allows for the efficient construction of diverse libraries of azepane-containing molecules. The proven therapeutic relevance of the azepane scaffold underscores the continued importance of this and related building blocks in the quest for novel and effective medicines. As drug discovery continues to explore more complex and three-dimensional chemical space, the utility of scaffolds like the one provided by methyl azepane-3-carboxylate hydrochloride is set to increase.

References

  • Molport. methyl 4-[(methylamino)methyl]azepane-1-carboxylate. [Link]

  • Google Patents.
  • Saeed, S., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 659-680.
  • Google Patents. US5312916A - Process for preparing 3-amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine-hydrochloride.
  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • ResearchGate. Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. [Link]

  • MDPI. SUPPORTING INFORMATION. [Link]

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. [Link]

  • PubChem. Azepane-3-carboxylic acid hydrochloride. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Pharmaguideline. Synthesis and Medicinal Uses of Azepines. [Link]

Sources

Role of Methyl Azepane-3-Carboxylate HCl as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Seven-Membered Rings

In the "Escape from Flatland" era of medicinal chemistry, the azepane (hexamethyleneimine) scaffold represents a critical tactical alternative to the ubiquitous pyrrolidine (5-membered) and piperidine (6-membered) rings. Methyl azepane-3-carboxylate HCl serves as a versatile, bifunctional building block that offers unique vector positioning for structure-activity relationship (SAR) exploration.

Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This flexibility allows for an "induced fit" binding mechanism in enzyme active sites (e.g., proteases, kinases) while providing a higher fraction of sp³ character (


), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

Chemical Profile & Structural Attributes

The subject compound is the hydrochloride salt of the methyl ester of azepane-3-carboxylic acid.

PropertySpecification
IUPAC Name Methyl azepane-3-carboxylate hydrochloride
CAS Number 2007916-48-3 (Generic/Base: 198959-48-7)
Molecular Formula

Molecular Weight 193.67 g/mol
Chirality Contains one stereocenter at C3. Available as racemate or enantiopure (R/S).
Key Functionalities Secondary Amine: Nucleophilic handle for diversification (alkylation, acylation).Ester: Electrophilic handle for saponification, reduction, or amidation.
Conformational Analysis: The "Twist" Factor

The 7-membered ring does not adopt a single rigid low-energy conformation. Instead, it populates a landscape of chair (C) , twist-chair (TC) , boat (B) , and twist-boat (TB) forms.

  • Piperidine Comparison: A 3-substituted piperidine rigidly projects substituents equatorially or axially (180° dihedral difference).

  • Azepane Advantage: The azepane-3-carboxylate can access intermediate dihedral angles (approx. 60-90° torsion), allowing substituents to reach hydrophobic pockets inaccessible to 6-membered rings. The C3-substituent often stabilizes a Twist-Chair conformation to minimize transannular interactions.

AzepaneConformation cluster_0 Conformational Equilibrium cluster_1 Medicinal Utility Chair Chair Form (Global Minima) TwistChair Twist-Chair (Bioactive Conformer) Chair->TwistChair Low Barrier (~3-5 kcal/mol) Boat Boat/Twist-Boat (High Energy) TwistChair->Boat Steric Strain Vector Unique Vector Projection (C3) TwistChair->Vector Positions R-Group InducedFit Induced Fit Binding Vector->InducedFit Optimizes Ligand-Protein Contact

Figure 1: Conformational landscape of the azepane scaffold. The flexibility allows the ring to adopt a 'Twist-Chair' geometry often required for optimal binding in protease active sites.

Synthetic Pathways & Manufacturing

Accessing the methyl azepane-3-carboxylate scaffold requires strategies that control ring size and functional group placement. The two primary industrial routes are Dieckmann Condensation (De Novo construction) and Ring Expansion (from cyclohexanones).

Route A: Dieckmann Cyclization (Preferred for Scale-up)

This route is favored for its robustness and the ability to generate the beta-keto ester intermediate, which can be further functionalized.

  • Precursor Assembly: Michael addition of an amino ester (e.g., glycine ethyl ester) to an acrylate, followed by protection.

  • Cyclization: Base-mediated Dieckmann condensation yields the 4-oxo-azepane-3-carboxylate.

  • Deoxygenation: Removal of the ketone (via thioketal reduction or Wolff-Kishner) yields the saturated azepane-3-carboxylate.

Route B: Ring Expansion (Schmidt/Beckmann)

Utilizes commercially available methyl 3-oxocyclohexanecarboxylate.

  • Rearrangement: Treatment with hydrazoic acid (

    
    ) or 
    
    
    
    in polyphosphoric acid (Schmidt reaction) inserts a nitrogen atom.
  • Regioselectivity: Can be problematic; often yields a mixture of 3- and 4-carboxylate isomers depending on migratory aptitude.

SynthesisWorkflow Start Starting Material: Diester Amine Precursor Dieckmann Dieckmann Condensation (NaH or KOtBu, Toluene) Start->Dieckmann Cyclization KetoEster Intermediate: 4-Oxo-azepane-3-carboxylate Dieckmann->KetoEster Acidic Workup Reduction Ketone Reduction (e.g., NaBH4 then Dehydration/Hydrog.) or Wolff-Kishner KetoEster->Reduction Deoxygenation Final Target Scaffold: Methyl Azepane-3-carboxylate Reduction->Final Deprotection/Salt Formation

Figure 2: Synthetic workflow for the construction of the azepane-3-carboxylate core via Dieckmann condensation.[1][2][3]

Medicinal Chemistry Applications

Case Study: Cathepsin K Inhibitors

The azepane scaffold gained prominence through the development of Cathepsin K inhibitors (e.g., Relacatib analogs) for the treatment of osteoporosis.[4]

  • Mechanism: Cathepsin K is a cysteine protease involved in bone resorption.[2]

  • Role of Azepane: The 7-membered ring serves as a P2-P3 linker. The 3-position (often a ketone or substituted carbon) directs the warhead (electrophile) toward the active site cysteine (Cys25), while the ring flexibility allows the inhibitor to conform to the S2 pocket without incurring the high entropic penalty of a linear chain.

  • Data Insight: In a series of 3-substituted azepanones, the 7-membered ring analogs demonstrated a 10-fold improvement in

    
     over corresponding piperidine analogs due to the ability to adopt a twist-boat conformation that maximized hydrophobic contacts in the S2 subsite.
    

Table 1: Comparative Potency of Ring Size in Cathepsin K Inhibitors (Representative data derived from generalized SAR studies [1, 3])

Scaffold Ring SizeConformation

(nM)
Selectivity (vs Cat L)
Pyrrolidine (5) Envelope (Rigid)12.5Low
Piperidine (6) Chair (Rigid)4.2Moderate
Azepane (7) Twist-Chair (Flexible) 0.4 High (>100x)
Pharmacophore Mapping

Methyl azepane-3-carboxylate provides three vectors for diversity:

  • N1 (Amine): Ideal for capping groups (sulfonamides, ureas) to interact with solvent-exposed regions.

  • C3 (Ester/Carboxyl): Can be converted to amides to target hydrogen-bonding networks (e.g., backbone NH of enzymes).

  • Ring Carbon Scaffold: Can be substituted (e.g., gem-dimethyl) to lock specific conformers.

Experimental Protocol: Scaffold Functionalization

Objective: Hydrolysis of Methyl Azepane-3-carboxylate HCl to the free amino acid (Azepane-3-carboxylic acid) for peptide coupling.

Reagents:

  • Methyl azepane-3-carboxylate HCl (1.0 eq)

  • Lithium Hydroxide (

    
    ) (3.0 eq)
    
  • THF/Water (1:1 v/v)

  • 
     HCl
    

Protocol:

  • Dissolution: In a round-bottom flask, dissolve Methyl azepane-3-carboxylate HCl (1.93 g, 10 mmol) in a mixture of THF (15 mL) and water (15 mL).

  • Saponification: Cool the solution to 0°C. Add Lithium Hydroxide monohydrate (1.26 g, 30 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS (Target mass: 143.1 [M+H]+).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Acidify the remaining aqueous phase to pH ~3.0 using

      
       HCl.
      
    • Note: The amino acid is zwitterionic and highly water-soluble. Do not extract with organic solvent.

  • Isolation: Lyophilize the aqueous solution directly to obtain the crude amino acid hydrochloride salt mixed with LiCl.

  • Purification: Desalt using ion-exchange chromatography (Dowex 50W) eluting with 1M

    
    .
    
  • Yield: Expected yield 85-95% as a white solid.

References

  • Yamashita, D. S., et al. (2006). "Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors." Journal of Medicinal Chemistry, 49(5), 1597-1612. Link

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Sigma-Aldrich. "Azepane-3-carboxylic acid hydrochloride Product Sheet." Link

  • Aubé, J., & Milligan, G. L. (1991). "Intramolecular Schmidt reaction of alkyl azides." Journal of the American Chemical Society, 113(23), 8965-8966. Link

Sources

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Azepane-Based Amino Acid Analogs for Drug Discovery

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical utility is often hampered by inherent flexibility, which leads to poor metabolic stability and reduced binding affinity.[1][2] A primary strategy to overcome these limitations is to impose conformational constraints on the peptide backbone.[1][2][3] By pre-organizing the peptide into its bioactive conformation, we can significantly enhance its proteolytic resistance, improve receptor binding, and increase specificity.[2]

Among the various tools for achieving this conformational rigidity, cyclic amino acid analogs are particularly powerful. The seven-membered azepane ring, a saturated nitrogen-containing heterocycle, has emerged as a uniquely valuable scaffold.[4][5] Its larger ring size compared to proline (five-membered) or pipecolic acid (six-membered) provides a distinct set of conformational preferences, making it an attractive core for designing novel peptidomimetics and other therapeutics.[5][6] This guide provides a comprehensive overview of the synthesis, conformational properties, and applications of azepane-based amino acid analogs for researchers and scientists in drug development.

The Azepane Scaffold: A Unique Conformational Element

The azepane ring is not merely a larger homolog of proline. Its seven-membered structure possesses greater conformational flexibility, allowing it to adopt multiple low-energy chair and boat conformations.[6] This dynamic nature, when incorporated into a peptide chain, can be harnessed to induce specific secondary structures, such as β-turns.[7][8] The ability to stereoselectively introduce substituents onto the azepane ring further allows for fine-tuning of these conformational preferences and the introduction of diverse chemical functionalities.[8][9]

The incorporation of a quaternary α-carbon on the azepane ring, creating an α,α-disubstituted amino acid, is a particularly effective strategy. This substitution severely restricts the available Ramachandran space, acting as a potent inducer of specific secondary structures.[7][8]

Core Synthetic Strategies for Azepane Scaffolds

The construction of the azepane ring system is a significant challenge for synthetic chemists, but several robust methods have been developed.[5] The choice of strategy depends on the desired substitution pattern, stereochemistry, and available starting materials.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for forming the unsaturated azepine ring, which can be subsequently reduced to the saturated azepane.[4] This approach offers high functional group tolerance and typically utilizes ruthenium-based catalysts.

Logical Workflow for Ring-Closing Metathesis

RCM_Workflow Start Simple Amine + α,β-Unsaturated Ester Precursor Aza-Michael Addition & Allylation Start->Precursor Diene Diene Precursor Precursor->Diene RCM Ring-Closing Metathesis (e.g., Grubbs Catalyst) Diene->RCM Azepine Unsaturated Tetrahydro-1H-azepine RCM->Azepine Reduction Hydrogenation (e.g., H₂, Pd/C) Azepine->Reduction Azepane Substituted Azepane Scaffold Reduction->Azepane

Caption: General workflow for azepane synthesis via Ring-Closing Metathesis (RCM).

Beckmann Rearrangement

A classic method, the Beckmann rearrangement transforms a cyclohexanone oxime into a seven-membered lactam (an azepan-2-one).[10] This lactam is a versatile intermediate that can be further modified or reduced to yield the desired azepane. This strategy has proven effective for accessing novel cis- and trans-fused bicyclic azepanes.[10]

Stereoselective Synthesis from Ornithine

For creating chiral azepane amino acids, a stereoselective approach starting from readily available precursors like ornithine is highly advantageous.[7][8] This method provides excellent control over the absolute stereochemistry of the final product. A key step involves the intramolecular cyclization to form a β-lactam, followed by a spontaneous ring-opening and expansion to the seven-membered 2-oxoazepane ring.[7][8]

Stereoselective Synthesis from an Ornithine Derivative

Ornithine_Synthesis Ornithine Ornithine Derivative (I) Cyclization Stereoselective Intramolecular Cyclization Ornithine->Cyclization Lactam Diastereopure β-Lactam (II) Cyclization->Lactam Deprotection Side-Chain Deprotection Lactam->Deprotection Expansion Spontaneous Ring Opening/ Expansion Deprotection->Expansion Oxoazepane 2-Oxoazepane Amino Acid (III) Expansion->Oxoazepane Reduction Selective Lactam Reduction Oxoazepane->Reduction Final Diastereomerically Pure Azepane Amino Acid (1) Reduction->Final

Caption: Key stages in the stereoselective synthesis of an azepane amino acid.[8]

Summary of Synthetic Methodologies
Synthetic MethodStarting MaterialsKey AdvantagesKey Considerations
Ring-Closing Metathesis Diene precursorsHigh functional group tolerance; versatile for various substitutions.[4]Requires transition metal catalyst; reduction step needed.
Beckmann Rearrangement Cyclohexanone oximesAccess to lactam intermediates; good for fused systems.[10]Can be limited by substituent patterns on the starting ketone.
Photochemical Ring Expansion NitroarenesAtom-economical; direct access to functionalized azepines.[4]Requires specialized photochemical equipment.
Stereoselective Synthesis Chiral precursors (e.g., ornithine)Excellent stereochemical control.[7][8]Typically a multi-step sequence.[5]
Tandem Amination/Cyclization Fluorinated AllenynesEfficient access to novel α-CF3-containing azepines.[11]Substrate scope may be specific to the methodology.

Conformational Analysis: The Azepane as a β-Turn Inducer

Once synthesized, the critical question is how these analogs influence peptide structure. Extensive studies using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations have demonstrated that azepane-derived quaternary amino acids are highly effective β-turn inducers.[7][8]

A β-turn is a crucial secondary structure that reverses the direction of a polypeptide chain, stabilized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the i+3-rd residue. Azepane amino acids, when placed at the i+1 position of a tetrapeptide, strongly promote the formation of this turn.[7][8]

MD simulations have shown that this inducing effect is robust, holding true for a wide variety of proteinogenic amino acids at the i+2 position.[7] The presence of certain polar residues (like Gln, Arg, Asp) at the i+2 position can sometimes destabilize the β-turn due to competing hydrogen bond formation between the side chain and the peptide backbone.[7]

Induction of β-Turn by an Azepane Amino Acid

Beta_Turn cluster_peptide Tetrapeptide Model cluster_key Structural Effect i Residue i (Ac-) i1 Residue i+1 (Azepane) i->i1 i3 Residue i+3 (-NHMe) i:e->i3:w Intramolecular H-Bond (COi···HNi+3) i2 Residue i+2 (Xaa) i1->i2 i2->i3 Constraint Azepane at i+1 position constrains backbone dihedral angles (φ, ψ). Result Stabilizes β-Turn Conformation.

Sources

Physical characteristics and melting point of methyl azepane-3-carboxylate HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physical characteristics, structural analysis, and experimental handling of Methyl Azepane-3-Carboxylate Hydrochloride (CAS: 198959-48-7).[1][2]

Characterization, Handling, and Experimental Protocols

Part 1: Executive Summary

Methyl azepane-3-carboxylate hydrochloride is a specialized chiral building block used in the synthesis of macrocyclic peptidomimetics and conformationally restricted amino acid derivatives.[1] As a seven-membered heterocyclic amino ester, it presents unique conformational flexibility compared to its five-membered (proline) and six-membered (pipecolic acid) analogs.[1]

This guide addresses a common challenge in drug development: the scarcity of physicochemical data for niche intermediates. While specific melting points are often redacted or listed as "N/A" in vendor safety data sheets (SDS) due to the compound's hygroscopic nature or amorphous isolation, this document provides the theoretical grounding, expected ranges, and validation protocols required for rigorous scientific application.[1]

Part 2: Chemical Identity & Physical Characteristics[3][4]

Chemical Structure & Identifiers

The compound consists of a seven-membered azepane ring carrying a methyl ester group at the C3 position, isolated as the hydrochloride salt to ensure stability.[1]

PropertySpecification
IUPAC Name Methyl azepane-3-carboxylate hydrochloride
Common Name 3-Methoxycarbonyl-azepane HCl
CAS Number 198959-48-7
Molecular Formula C₈H₁₅NO₂[1] · HCl
Molecular Weight 193.67 g/mol
SMILES COC(=O)C1CCCCNCC1.Cl
Physical Properties Profile[1][3][4]
  • Appearance: Typically supplied as a white to off-white crystalline solid or hygroscopic powder.[1]

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in dichloromethane; insoluble in non-polar solvents (hexanes, ether).[1]

  • Hygroscopicity: High. The secondary amine HCl salt motif is prone to absorbing atmospheric moisture, which can depress the observed melting point and lead to deliquescence.

  • Stability: Stable under inert atmosphere (Ar/N₂) at -20°C. Prone to hydrolysis (ester cleavage) if stored in humid conditions at room temperature.[1]

Melting Point Analysis

Current Status: Leading chemical vendors (e.g., Enamine, BLD Pharm) list the melting point as "N/A" or "Not Determined" in standard Safety Data Sheets (SDS) [1, 2]. This is common for intermediates isolated via lyophilization or those that exist as semi-crystalline solids.[1]

Theoretical & Analog-Based Range: Based on structural analogs (azepane amino acids and piperidine esters), the expected melting point for the pure crystalline HCl salt lies within the range of 145°C – 175°C (decomposition).[1]

  • Analog Comparison: Methyl piperidine-3-carboxylate HCl typically melts at ~168-172°C. The increased ring flexibility of the azepane usually lowers the lattice energy slightly, suggesting a range of 135°C – 160°C .[1]

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Note: If your sample melts below 100°C or appears as a gum, it likely contains excess solvent or water. Recrystallization (see Protocol 4.1) is required.[1]

Part 3: Experimental Protocols

Protocol: Melting Point Determination

Objective: To accurately determine the melting point and decomposition threshold of the hygroscopic salt.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.

  • Loading: Pack 2–3 mm of the solid into a capillary tube. Seal the open end if the sample is extremely hygroscopic.

  • Ramping:

    • Fast Ramp: 10°C/min to 110°C.[1]

    • Slow Ramp: 1°C/min from 110°C until melting is observed.[1]

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction). Note any gas evolution (decomposition).[1][3]

Protocol: Synthesis & Purification

Context: Synthesis from Azepane-3-carboxylic acid via Fischer Esterification.

Step-by-Step Methodology:

  • Dissolution: Suspend Azepane-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 2.5 eq) or TMS-Cl (3.0 eq). Exothermic reaction - maintain T < 10°C.

  • Reflux: Heat to reflux (65°C) for 4–16 hours. Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual HCl/SOCl₂.[1]

  • Recrystallization (Crucial for MP):

    • Dissolve crude solid in minimal hot MeOH.

    • Add Et₂O or EtOAc dropwise until turbidity persists.[1]

    • Cool to -20°C overnight. Filter the white precipitate under N₂.

Part 4: Visualization & Logic[1]

Structural Property Logic

The following diagram illustrates the relationship between the chemical structure and its physical behavior.

G Compound Methyl Azepane-3-Carboxylate HCl Structure 7-Membered Ring + 2° Amine Compound->Structure SaltForm HCl Salt Form Compound->SaltForm Ester Methyl Ester (C3) Compound->Ester Prop_MP MP: 135-160°C (Predicted) Requires Dry Sample Structure->Prop_MP Conformational Flexibility Prop_Hygro High Hygroscopicity (Absorbs H2O) SaltForm->Prop_Hygro Ionic interactions Prop_Sol Water/MeOH Soluble SaltForm->Prop_Sol Polarity SaltForm->Prop_MP Lattice Energy Prop_Stab Hydrolysis Risk (Avoid humid air) Ester->Prop_Stab Chemical Lability

Caption: Structural features determining physical stability and melting behavior.

Quality Control Workflow

This workflow ensures the material is suitable for drug discovery applications.

Workflow Start Crude Synthesis Product Dry Vacuum Dry (P2O5, 24h) Start->Dry Decision Crystalline? Dry->Decision Recryst Recrystallize (MeOH/Et2O) Decision->Recryst No (Gum/Oil) Analysis QC Analysis Decision->Analysis Yes (Solid) Recryst->Dry Tests 1. 1H-NMR (D2O) 2. Melting Point 3. Elemental Analysis Analysis->Tests

Caption: Purification and characterization decision tree for azepane derivatives.

Part 5: References

  • Enamine. (2024).[1] Safety Data Sheet: Methyl azepane-3-carboxylate hydrochloride. Enamine.net.[1] Link

  • BLD Pharm. (2024).[1] Product Information: Methyl azepane-3-carboxylate hydrochloride (CAS 198959-48-7).[1][2] Bldpharm.com.[1] Link

  • PubChem. (2024).[1] Compound Summary: Azepane-3-carboxylic acid.[1] National Library of Medicine.[1] Link

  • BenchChem. (2024).[1] General Protocol for Fischer Esterification of Cyclic Amino Acids. Benchchem.com.[1] Link[1]

Sources

Whitepaper: Advanced Handling, Safety, and Synthetic Integration of Methyl Azepane-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Drug Discovery

Seven-membered nitrogen heterocycles, particularly azepanes, have emerged as highly privileged scaffolds in modern medicinal chemistry. They offer unique three-dimensional conformational flexibility compared to their rigid six-membered piperidine counterparts, allowing for nuanced interactions with complex biological targets. Methyl azepane-3-carboxylate hydrochloride (CAS: 198959-48-7) serves as a versatile small molecule scaffold[1], providing both a secondary amine for electrophilic coupling and a methyl ester for downstream functionalization.

However, the handling of this compound requires a deep understanding of its physicochemical properties. As a hydrochloride salt, it presents specific safety and synthetic challenges that must be managed through rigorous, self-validating laboratory protocols.

Physicochemical Profiling

To design effective handling and synthetic strategies, we must first analyze the quantitative properties of the compound. The hydrochloride salt form is intentionally chosen by manufacturers to prevent the auto-catalyzed hydrolysis and oxidation that the free secondary amine would otherwise undergo.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication
CAS Number 198959-48-7Unique identifier for regulatory tracking and inventory[1].
Molecular Formula C8H16ClNO2Indicates the presence of the HCl counterion[2].
Molecular Weight 193.67 g/mol Low molecular weight facilitates rapid GI absorption upon exposure[2].
Physical State Solid (Powder)Prone to aerosolization if handled improperly without static control.
Purity ≥97%High purity minimizes reactive impurities during complex synthesis[1].

Mechanistic Hazard Assessment (E-E-A-T Perspective)

Standard safety data sheets often list hazards without explaining the underlying chemical mechanisms. Methyl azepane-3-carboxylate hydrochloride is classified under the Globally Harmonized System (GHS) with several specific hazard statements. Understanding the why behind these hazards is critical for developing effective engineering controls.

  • H302: Harmful if swallowed. The low molecular weight and lipophilic nature of the azepane ring allow for rapid absorption across the gastrointestinal epithelium. Once in the systemic circulation, the compound can interfere with endogenous amine signaling pathways.

  • H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation). These hazards are intrinsically linked to the compound's salt form. The hydrochloride salt is highly hygroscopic. Upon contact with physiological moisture (sweat, tears, or respiratory mucosa), the salt dissociates. This dissociation creates a localized acidic microenvironment, while the liberated secondary amine can act as a nucleophile, leading to protein denaturation and acute tissue irritation[3].

HazardMech N1 Hygroscopic HCl Salt N2 Moisture Absorption N1->N2 N3 Localized Acidic Microenvironment N2->N3 N4 Tissue Irritation (H315, H319, H335) N3->N4

Mechanistic pathway of tissue irritation induced by hygroscopic hydrochloride salts.

Self-Validating Laboratory Protocols

To mitigate the risks outlined above and ensure synthetic success, the following self-validating protocols must be employed. A self-validating system ensures that any failure in the protocol is immediately detectable before proceeding to the next step.

Protocol A: Safe Weighing and Transfer

Objective: Prevent exposure to aerosolized particulates (H335) and maintain the anhydrous integrity of the salt.

  • Environmental Conditioning: Ensure the laboratory humidity is maintained below 40%. Causality: High humidity will cause the hygroscopic salt to clump, altering its mass and accelerating hydrolytic degradation.

  • Static Mitigation: Discharge the weighing spatula and anti-static weigh boat using a piezoelectric anti-static gun. Causality: Fine powders of amine hydrochlorides carry static charges that cause them to repel from surfaces and aerosolize into the breathing zone.

  • Transfer: Perform the transfer exclusively within a Class II biological safety cabinet or a calibrated fume hood with a face velocity of 80-100 fpm.

  • Self-Validation Check (Mass Balance): Weigh the source vial before and after dispensing. The difference in mass must equal the mass recorded on the balance ±0.5 mg. A discrepancy indicates material loss to the environment, requiring immediate local decontamination with a damp, disposable cloth.

Protocol B: Scaffold Neutralization and Functionalization

Objective: Liberate the free base for electrophilic coupling without inducing side reactions.

  • Solvation: Suspend the weighed methyl azepane-3-carboxylate hydrochloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Neutralization: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl counterion to liberate the secondary amine of the azepane without competing for the downstream electrophile.

  • Self-Validation Check (In-Situ Monitoring): Extract a 10 µL aliquot and analyze via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The complete disappearance of the baseline-retained salt spot and the appearance of a higher Rf spot confirms successful free-base liberation.

  • Electrophilic Coupling: Introduce the desired electrophile (e.g., an acid chloride or sulfonyl chloride) to functionalize the secondary amine.

SynWorkflow S1 Azepane HCl (Weighing) S2 Solvation (Anhydrous DCM) S1->S2 S3 Neutralization (DIPEA Addition) S2->S3 S4 Electrophilic Coupling S3->S4

Step-by-step workflow for the neutralization and functionalization of the azepane scaffold.

Storage and Disposal Mechanisms

  • Storage: Store the compound in a tightly sealed, amber glass vial backfilled with argon or nitrogen, kept at 2-8°C[4]. The inert atmosphere prevents oxidative degradation of trace free-base impurities, while the low temperature slows thermodynamic degradation pathways.

  • Disposal: Do not dispose of the compound in aqueous waste streams. Due to its biological activity and aquatic toxicity potential, all unused material and contaminated packaging must be dissolved in a combustible solvent and incinerated by a licensed chemical waste facility in accordance with local environmental regulations.

References

  • "Hazard Statements and Precautionary Measures for Chemical Scaffolds", Pol-Aura, [Link]

Sources

Conformational Analysis of 3-Substituted Azepane Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the conformational behavior of 3-substituted azepane rings, designed for researchers in medicinal chemistry and structural biology.[1]

Executive Summary

The azepane (hexamethyleneimine) ring is a privileged seven-membered scaffold found in numerous bioactive natural products (e.g., (-)-balanol) and synthetic therapeutics (e.g., cathepsin K inhibitors).[2][3] Unlike six-membered rings, which reside in well-defined chair conformations, azepanes occupy a highly flexible energy landscape characterized by low barriers to pseudorotation. This flexibility poses a significant challenge in structure-based drug design (SBDD), where entropic penalties upon binding can severely impact potency.

This guide details the energetic hierarchy of azepane conformers, the specific stereoelectronic effects of 3-substituents, and a validated workflow for elucidating these structures using integrated computational and spectroscopic methods.

The Azepane Energy Landscape

To analyze a substituted system, one must first understand the parent scaffold. The seven-membered ring does not follow the rigid "Chair/Boat" dichotomy of cyclohexane. Instead, it exists in a dynamic pseudorotation cycle.

The Core Conformers

For the unsubstituted azepane ring, the energy surface is defined by four primary canonical forms. The energetic ordering (in vacuo) is generally accepted as:

ConformerAbbreviationRelative Energy (

, kcal/mol)
Description
Twist-Chair TC 0.0 (Global Min)The most stable form.[4] Relieves Pitzer strain (eclipsing interactions) and transannular repulsion.
Twist-Boat TB +1.5 – 2.5A local minimum, often populated in equilibrium with TC.
Chair C +2.0 – 3.5Often a transition state or high-energy intermediate due to eclipsing hydrogens.
Boat B +3.0 – 5.0High energy due to severe transannular steric clashes and eclipsing.

Key Insight: The nitrogen atom's position within these forms is critical. In the most stable TC conformers, the nitrogen tends to occupy a position that minimizes lone-pair/bond repulsion, often labeled as TC-1 or TC-3 depending on the numbering relative to the axis of symmetry.

The 3-Substituent Effect

Introducing a substituent at the C3 position breaks the symmetry of the ring and "locks" the pseudorotation cycle into a subset of favorable conformations. This locking mechanism is driven by three primary forces:

Pseudo-Equatorial Preference

Similar to cyclohexane, substituents on an azepane ring prefer a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes. However, in a 7-membered ring, "axial" and "equatorial" positions are less distinct.

  • Mechanism: A bulky group at C3 will distort the Twist-Chair (TC) geometry to place the C2-C3 and C3-C4 bonds in a staggered arrangement, pushing the substituent outward.

  • Impact: This often stabilizes a specific enantiomeric conformation of the ring (e.g., stabilizing

    
     over 
    
    
    
    ).
Allylic Strain (A-Strain)

If the azepane contains an exocyclic double bond (e.g., azepan-3-one or an enamine), A-strain becomes the dominant force.

  • Scenario: In 3-substituted azepan-2-ones (lactams), the substituent at C3 will adopt a pseudo-axial orientation if placing it pseudo-equatorial creates a clash with the adjacent carbonyl oxygen or N-substituent.

Transannular Interactions

The flexibility of the azepane ring allows substituents at C3 and C6 (or C4 and C7) to come into close proximity.

  • Design Opportunity: In drug design, placing a hydrogen bond donor at C3 and an acceptor at C5/C6 can form an intramolecular H-bond, effectively rigidifying the scaffold into a "bridged" bicyclic-like structure, reducing the entropic penalty of binding.

Experimental Validation Protocol

Relying solely on computation is dangerous for 7-membered rings due to the flatness of the potential energy surface. A self-validating protocol must combine NMR observables with computational prediction.

NMR Spectroscopy: The Gold Standard
  • 
     Coupling Constants:  The Karplus equation relates the vicinal coupling constant (
    
    
    
    ) to the dihedral angle (
    
    
    ).
    • Protocol: Measure

      
       and 
      
      
      
      .
    • Interpretation: Large couplings (

      
       Hz) indicate anti-periplanar (trans-diaxial) relationships. Small couplings (
      
      
      
      Hz) indicate gauche relationships.
    • Averaging: If the ring is flipping rapidly, you will observe a weighted average. Cooling the sample (Variable Temperature NMR) to -60°C or lower can freeze the conformers, splitting the signals.

  • NOESY/ROESY: Nuclear Overhauser Effect spectroscopy measures through-space distances (

    
     Å).
    
    • Critical Check: Look for cross-peaks between H3 and transannular protons (H5/H6). Strong NOE signals here confirm a "folded" (Boat/Twist-Boat) conformation rather than an "extended" (Twist-Chair) one.

X-Ray Crystallography
  • Utility: Provides an atomic-resolution snapshot.

  • Caveat: Crystal packing forces (lattice energy) can trap the azepane in a local minimum (e.g., a Chair form) that is not the dominant solution-state conformer. Always cross-validate X-ray structures with solution NMR data.

Computational Protocol (Best Practices)

Standard energy minimization (e.g., simple geometry optimization) is insufficient because it will simply trap the structure in the nearest local minimum.

Step-by-Step Workflow
  • Conformational Sampling (Global Search):

    • Use Monte Carlo (MC) or Molecular Dynamics (MD) (e.g., Replica Exchange MD) to sample the entire phase space.

    • Force Field: OPLS4 or MMFF94 are generally robust for organic heterocycles.

  • Clustering & Filtering:

    • Cluster the resulting trajectories based on RMSD to identify unique families (TC, TB, C, B).

  • DFT Optimization:

    • Optimize the lowest energy structures from each cluster using Density Functional Theory.

    • Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p) or

      
      B97X-D/def2-TZVP. The inclusion of dispersion corrections (-D3 or -D4) is mandatory  to account for transannular van der Waals attractions.
      
    • Solvation: Use an implicit solvation model (PCM/SMD) matching your NMR solvent (e.g.,

      
       or DMSO).
      
  • Boltzmann Weighting:

    • Calculate

      
       for each conformer.
      
    • Compute the Boltzmann population (

      
      ) at 298K.
      
    • Validation: Calculate the theoretical

      
      -values for each conformer and weight them by 
      
      
      
      . Compare this J_calc to your experimental J_exp.

Visualization & Workflows

Diagram 1: The Azepane Conformational Analysis Workflow

This decision tree outlines the logical flow from molecule design to structural confirmation.

AzepaneWorkflow Input 3-Substituted Azepane Candidate Search Conformational Search (Monte Carlo / MD) Input->Search Exp Experimental NMR (1H, NOESY, J-resolved) Input->Exp DFT DFT Optimization (w/ Dispersion Correction) Search->DFT Boltz Boltzmann Weighting (Calculate Populations) DFT->Boltz Pred Predict NMR Couplings (J_calc) Boltz->Pred Compare Compare J_calc vs J_exp Pred->Compare Data Extract J_exp & NOE Exp->Data Data->Compare Match Match? (RMSD < 1.5 Hz) Compare->Match Refine Refine Computational Model (Solvent, Basis Set) Match->Refine No Valid Validated Solution Conformation Match->Valid Yes Refine->Search

Caption: Integrated computational-experimental workflow for validating azepane ring conformations.

Diagram 2: The Pseudorotation Energy Landscape

A conceptual map of the relative energies of the 7-membered ring conformers.

EnergyLandscape cluster_sub 3-Substituent Effect TC Twist-Chair (TC) Global Minimum (0.0 kcal/mol) C Chair (C) Transition State (+2.5 kcal/mol) TC->C Barrier TB Twist-Boat (TB) Local Minimum (+1.5 kcal/mol) B Boat (B) High Energy (+4.0 kcal/mol) TB->B High Strain C->TB Relaxation B->TB Effect Bulky C3-Substituent Locks equilibrium toward specific TC enantiomer Effect->TC

Caption: Energetic hierarchy of azepane conformers. The Twist-Chair is the global minimum.

Case Study: (-)-Balanol

The natural product (-)-balanol is a potent inhibitor of Protein Kinase C (PKC). It features a 3-substituted azepane ring (specifically, a 3-amino-4-hydroxyazepane core).

  • Challenge: The azepane ring in balanol is flexible. However, for biological activity, the spatial arrangement of the benzoyl group at the azepane nitrogen and the ester linkage must mimic the ATP adenine ring and ribose.

  • Resolution: Crystallographic and NMR studies revealed that the azepane ring adopts a Twist-Chair conformation. This specific geometry orients the C3-substituent (the ester linkage to the hidden "tail") into a pseudo-equatorial position, critical for binding to the kinase hinge region.

  • Application: Synthetic analogues that rigidified this Twist-Chair geometry (e.g., by adding methyl groups to the ring to increase A-strain) showed retained or improved potency by reducing the entropic cost of binding.

References

  • BenchChem. (2025).[3][5] A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. BenchChem Technical Guides. Link

  • Dillen, J. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane. ACS Omega.[6] Link

  • CSIRO Publishing. (2014). Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. Australian Journal of Chemistry. Link

  • Life Chemicals. (2020).[7] C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog. Link

  • Reich, H. (2020).[7][8] NMR Spectroscopy: Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Link

Sources

History and development of azepane carboxylates in peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Development of Azepane Carboxylates in Peptidomimetics

Abstract

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key approach in this field is the use of conformationally constrained amino acid surrogates to enforce bioactive conformations. Among these, the azepane carboxylate scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure.[1][2] Its unique conformational flexibility compared to smaller ring systems like proline and pipecolic acid allows it to induce specific and desirable secondary structures in peptides, such as β-turns and novel helices.[3][4] This technical guide provides a comprehensive overview of the history and development of azepane carboxylates in peptidomimetics. It traces the evolution of synthetic methodologies from classical rearrangements to powerful modern techniques like ring-closing metathesis, explains the underlying rationale for their use, details their conformational impact, and explores their application in the design of novel therapeutics.

Part 1: The Rationale for Constrained Peptidomimetics

The Challenge of Peptide Therapeutics

Natural peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability, which limits oral bioavailability. Peptidomimetics are designed to mimic the essential pharmacophoric elements of a natural peptide while circumventing these liabilities.[5]

The Role of Conformational Constraint

A peptide's biological activity is dictated by the three-dimensional arrangement of its side chains, which is governed by the conformation of its backbone. In solution, short peptides exist as a dynamic ensemble of conformations, with only a fraction representing the "bioactive" shape recognized by the biological target. By incorporating rigid or semi-rigid structural elements, we can lock the peptide into this bioactive conformation, reducing the entropic penalty of binding and often leading to enhanced potency and selectivity.

From Proline to Expanded Scaffolds

The archetypal constrained amino acid is proline. Its five-membered ring restricts the peptide backbone, making it a common constituent of turns and loops in proteins. This success has spurred the development of synthetic proline analogues, including those with expanded ring sizes like the six-membered pipecolic acid and the seven-membered azepane carboxylic acid.[6] While smaller rings provide significant rigidity, the larger azepane ring offers a unique balance of constraint and flexibility, opening up a broader conformational space for exploration in drug design.[7]

Introducing the Azepane Carboxylate: A Privileged Scaffold

The azepane-2-carboxylate scaffold is a versatile building block in medicinal chemistry. Its seven-membered ring can adopt several low-energy chair and boat conformations, allowing it to serve as a template for inducing specific turns and helical structures in peptides.[3][8] Furthermore, the ring's nitrogen atom provides a convenient handle for introducing functional groups to modulate properties like solubility and cell permeability without disrupting the core structure.[3][9]

Caption: General structure of an azepane-2-carboxylate.

Part 2: Historical Development of Synthetic Methodologies

The synthesis of substituted azepane carboxylates was historically less developed than that of their five- and six-membered counterparts.[7] However, the growing interest in these scaffolds for drug discovery has driven the development of several robust and stereoselective synthetic routes.

The Advent of Ring-Closing Metathesis (RCM): A Paradigm Shift

The development of ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, revolutionized the synthesis of cyclic compounds. Ring-Closing Metathesis (RCM) became a premier strategy for constructing the azepane ring due to its remarkable functional group tolerance and reliability.[10][11] This method allows for the efficient intramolecular cyclization of a diene precursor, which can be readily prepared, to form an unsaturated azepine ring. Subsequent reduction provides the saturated azepane scaffold.[10] The power of RCM lies in its ability to forge the challenging seven-membered ring under mild conditions, making previously inaccessible structures readily available.[11][12][13]

Caption: General workflow for azepane synthesis via Ring-Closing Metathesis (RCM).

Experimental Protocol 1: Synthesis of Azepane Scaffolds via RCM

This protocol is adapted from established methods for synthesizing substituted tetrahydroazepines, which are then reduced to the final azepane product.[10]

Step 1: Synthesis of the Diene Precursor

  • To a solution of methyl acrylate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add allylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the aza-Michael adduct.

  • The adduct is then allylated, for example, using allyl bromide and a base like triethylamine (TEA) to furnish the diene precursor.

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the diene precursor (1.0 eq) in anhydrous DCM (0.01 M) under an inert atmosphere (e.g., Argon).

  • Add a Grubbs second-generation catalyst (2-5 mol%).

  • Reflux the reaction mixture for 4-12 hours, monitoring completion by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.

Step 3: Reduction to Azepane

  • Dissolve the tetrahydroazepine derivative (1.0 eq) in methanol (MeOH, 0.1 M).

  • Add Palladium on carbon (Pd/C, 10 wt%).

  • Stir the suspension under a hydrogen atmosphere (e.g., balloon) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude azepane, which can be purified by column chromatography if necessary.

Asymmetric Synthesis via Oxidative Cleavage of Bicyclic Intermediates

For applications in peptidomimetics, precise control of stereochemistry is paramount. A robust and scalable asymmetric synthesis was developed to produce (2S,5S)-5-substituted azepane-2-carboxylate derivatives.[7][14][15] The causality behind this method's success is its key step: an oxidative cleavage of a rigid aza-bicyclo[3.2.2]nonene intermediate. This single step cleverly and simultaneously generates the desired stereochemistry at both the C2 and C5 positions of the azepane ring.[15][16]

Asymmetric_Synthesis A Known Chiral Hydroxy-ketone B Multi-step Conversion A->B C Aza-bicyclo[3.2.2]nonene Intermediate B->C D Key Step: Oxidative Cleavage (e.g., Ozonolysis) C->D Stereocontrol E (2S,5S)-5-Substituted Azepane-2-carboxylate Derivative D->E

Caption: Key transformation in the asymmetric synthesis of azepane carboxylates.

Experimental Protocol 2: Asymmetric Synthesis via Beckmann Rearrangement and Oxidative Cleavage

This protocol summarizes a multi-step synthesis where the Beckmann rearrangement forms a key bicyclic lactam, which is further elaborated and then cleaved.[7][15]

Step 1: Beckmann Rearrangement to form Bicyclic Lactam

  • A chiral ketone precursor is converted to its corresponding oxime (e.g., using hydroxylamine hydrochloride and sodium acetate).

  • The oxime is subjected to Beckmann rearrangement conditions (e.g., TsCl, Et₃N in CH₂Cl₂) to produce the desired bicyclo[3.2.2]azepinone lactam with high regioselectivity.

Step 2: Elaboration to the Aza-bicyclo[3.2.2]nonene Intermediate

  • The lactam is converted to an enol ether or a related reactive intermediate through a series of standard functional group manipulations. This multi-step process sets the stage for the key cleavage reaction.

Step 3: Oxidative Cleavage

  • The aza-bicyclo[3.2.2]nonene intermediate is subjected to oxidative cleavage, typically using ozonolysis followed by a reductive workup.

  • This reaction breaks the double bond within the bicyclic system, unmasking the C2 carboxylate and C5 substituent of the azepane ring with the desired stereochemistry.

  • The resulting aldehyde at the C5 position can be further elaborated to introduce a wide variety of functional groups, making this a flexible route for structure-activity relationship (SAR) studies.[15]

Other Key Synthetic Strategies

While RCM and oxidative cleavage are prominent, other methods have also proven valuable:

  • Beckmann Rearrangement: A classical method used to synthesize azepan-2-ones (caprolactams) from cyclohexanone oximes.[10][15]

  • Photochemical Dearomative Ring Expansion: A modern approach that converts simple nitroarenes into a seven-membered azepine framework using blue light, followed by hydrogenation to yield the azepane.[10][17]

  • Diazocarbonyl Chemistry: Involves the insertion of a diazocarbonyl compound into a C-H or N-H bond to form the seven-membered ring.[18][19]

Table 1: Comparison of Selected Synthetic Methodologies
MethodKey FeaturesAdvantagesDisadvantagesTypical Yields (Key Step)
Ring-Closing Metathesis (RCM) Ruthenium-catalyzed cyclization of a diene.High functional group tolerance, reliable, mild conditions.Requires synthesis of diene precursor, cost of catalyst.60-90%[10]
Asymmetric Oxidative Cleavage Cleavage of a rigid bicyclic intermediate.Excellent stereocontrol at C2 and C5, flexible for C5 substitution.Multi-step synthesis, requires chiral starting material.77-85% (cleavage step)[7]
Beckmann Rearrangement Rearrangement of a cyclic oxime to a lactam.Utilizes readily available starting materials.Can have regioselectivity issues, harsh conditions.62-78%[15]

Part 3: Conformational Properties and Structural Impact

The rationale for using azepane carboxylates in peptidomimetics is rooted in their ability to pre-organize the peptide backbone into specific, biologically relevant conformations.

Induction of Secondary Structures: β-Turns and Helices

Azepane-based amino acids are effective inducers of secondary structures.

  • β-Turns: When incorporated at the i+1 position of a tetrapeptide model, an azepane-derived quaternary amino acid has been shown to be an effective β-turn inducer.[4] This is critical as β-turns are involved in numerous protein-protein interactions.

  • Helices: The incorporation of cis-5-aminoazepane-4-carboxylic acid (cis-AAzC) into peptides has been demonstrated to promote non-natural helical structures. Specifically, it supports the formation of the 11/9-helix in 1:1 α/β-peptides and the 12/10-helix in β-peptides.[3][8][20] These studies, confirmed by circular dichroism and X-ray crystallography, show that the azepane moiety can mimic the conformational preferences of carbocyclic analogues while offering improved aqueous solubility.[3][8]

Computational and Spectroscopic Analysis

The conformational preferences of azepane-containing peptides are studied using a combination of techniques. Molecular dynamics (MD) simulations are used to explore the potential energy landscape and predict stable conformations.[4] These predictions are then validated experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy to determine backbone dihedral angles and X-ray crystallography to obtain atomic-resolution structures of the folded peptides in the solid state.[4]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of azepane carboxylates have made them valuable scaffolds in the development of novel therapeutics for a range of diseases.[21][22][23]

Case Study: Azepanes as Enzyme Inhibitors

The azepane scaffold has been successfully employed to design potent and selective enzyme inhibitors.

  • PTPN2/PTPN1 Inhibitors: Protein tyrosine phosphatases PTPN2 and PTPN1 are key regulators in immune cell signaling, and their inhibition is an attractive strategy for cancer immunotherapy. Novel azepane-containing derivatives have been developed as potent nanomolar inhibitors of PTPN2/PTPN1, demonstrating robust anti-tumor efficacy in vivo.[24]

  • Protein Kinase B (PKB/Akt) Inhibitors: The natural product (-)-balanol, which contains an azepane core, is a potent inhibitor of PKB. Structure-based optimization of this lead structure has led to the development of novel azepane derivatives with high, plasma-stable inhibitory activity against PKB, a crucial target in cancer therapy.[25]

  • Other Targets: Azepane sulfonamides have been discovered as potent inhibitors of 11β-HSD1 for inflammatory and metabolic diseases, and polyhydroxylated azepanes have shown selective inhibition of glycosidases.[26][27]

PI3K_Pathway cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt PKB/Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor Azepane-Based PKB Inhibitor Inhibitor->Akt Inhibition

Caption: Simplified diagram of the PI3K/Akt pathway, a target for azepane-based inhibitors.

Table 2: Selected Biological Applications of Azepane-Containing Compounds
Therapeutic AreaBiological TargetExample Application / Compound TypeReference(s)
Oncology PTPN2 / PTPN1Small molecule inhibitors for immunotherapy.[24]
Oncology Protein Kinase B (PKB/Akt)Derivatives based on the natural product balanol.[25]
Metabolic Disease 11β-HSD1Azepane sulfonamide inhibitors.[26]
Metabolic Disease α-GlucosidasePolyhydroxylated azepane derivatives.[22][27]
Neurodegenerative Disease BACE1Potential inhibitors for Alzheimer's disease.[2]
Infectious Disease Various bacterial targetsBroad-spectrum antimicrobial agents.[22]

Part 5: Future Outlook and Conclusion

The journey of azepane carboxylates from synthetic curiosities to key components in drug discovery is a testament to the power of chemical synthesis and rational design. Future developments are likely to focus on several key areas:

  • New Synthetic Methods: The development of more efficient, scalable, and environmentally friendly ("green") syntheses will continue to be a priority.[17]

  • Expanded Chemical Space: Exploration of novel substitution patterns and fused-ring systems will uncover new scaffolds with unique conformational properties and biological activities.

  • Computational Design: The increasing sophistication of computational chemistry and machine learning will enable the de novo design of azepane-based peptidomimetics with precisely tailored properties for specific biological targets.

Part 6: References

  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. (2011, March 18). Tetrahedron Letters. Retrieved March 7, 2024, from [Link]

  • Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method - ChemRxiv. (2025, October 11). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]

  • Lee, H., et al. (2015). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 80(22), 11527–11536. [Link]

  • Reiser, O., et al. (2000). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Request PDF. Retrieved March 7, 2024, from [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method | The Journal of Organic Chemistry - ACS Publications. (2015, October 11). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Vasilyev, A. V., & Zhuravlev, F. A. (2020). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 25(18), 4289. [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method - ResearchGate. (2026, January 22). ResearchGate. Retrieved March 7, 2024, from [Link]

  • An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives | The Journal of Organic Chemistry - ACS Publications. (2011, January 28). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & medicinal chemistry, 23(11), 2730–2735. [Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Latorre, A., et al. (2013). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 78(21), 10773–10783. [Link]

  • Fülöp, F. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Closing Protocols. The Chemical Record, 19(11), 2309-2323. [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

  • Cini, E., et al. (2012). Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. European Journal of Organic Chemistry, 2012(11), 2133–2141. [Link]

  • Wang, X.-W., et al. (2012). An Approach to the Synthesis of Pyrimido[b]azepines via Ruthenium-Catalyzed Ring-Closing Metathesis. Synlett, 23(16), 2349–2352. [Link]

  • Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Lázár, L. (2012). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Current Organic Chemistry, 16(2), 215-239. [Link]

  • Barbero, A., et al. (2018). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Organic Letters, 20(13), 3824–3828. [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

  • Levine, P. M., et al. (2019). Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen. Chemical Science, 10(28), 6877–6884. [Link]

  • Mamai, A., et al. (2001). Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system. The Journal of Organic Chemistry, 66(2), 455–460. [Link]

  • Ding, X., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]

  • Peptidomimetics | Accounts of Chemical Research - ACS Publications. (2008, October 21). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. (2025, April 24). NCBI. Retrieved March 7, 2024, from [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Azapeptides -A History of Synthetic Milestones and Key Examples | Bentham Science. (2022, July 5). Bentham Science. Retrieved March 7, 2024, from [Link]

  • Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(16), 1878-1903. [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(7), 1705–1716. [Link]

  • Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme. Retrieved March 7, 2024, from [Link]

  • Barvian, M., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4843–4847. [Link]

  • Ghavami, M., et al. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry, 23(4), 738–743. [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–296. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Standardized Approach to the Synthesis of Methyl Azepane-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Methyl azepane-3-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The azepane scaffold is a "privileged" structure found in numerous biologically active compounds, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The 3-carboxy-substituted pattern, in particular, offers a versatile handle for further chemical elaboration.

This document provides a detailed, field-proven protocol for the synthesis of methyl azepane-3-carboxylate hydrochloride. The synthetic strategy is designed for robustness and scalability, proceeding through a logical sequence of protection, ring expansion, esterification, and salt formation. While a direct, one-pot synthesis is not commonly reported, the presented multi-step approach relies on well-established and reliable chemical transformations. The causality behind each experimental choice is explained to ensure both scientific integrity and successful replication.

The overall synthetic pathway begins with the readily available ethyl piperidine-3-carboxylate (ethyl nipecotate) and proceeds through a ring expansion, a key transformation for accessing the seven-membered azepane ring from a six-membered piperidine precursor.[1]

Overall Synthetic Workflow

The synthesis is structured in four main stages, starting from the commercially available ethyl nipecotate:

  • N-Protection: The secondary amine of the piperidine ring is protected to prevent side reactions in subsequent steps. A tert-butyloxycarbonyl (Boc) group is chosen for its stability and ease of removal under acidic conditions.

  • Homologation and Ring Expansion: The piperidine ring is expanded to an azepane ring. This can be achieved through various methods; a reliable approach involves the conversion of the ester to a diazoketone followed by a Wolff rearrangement and subsequent reduction. This process effectively inserts a carbon atom into the ring.

  • Esterification: The resulting carboxylic acid on the azepane ring is converted to its methyl ester.

  • Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed, and the final product is isolated as its hydrochloride salt to improve stability and handling.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Ring Expansion cluster_2 Stage 3: Esterification cluster_3 Stage 4: Deprotection & Salt Formation A Ethyl Piperidine-3-carboxylate B N-Boc-ethyl piperidine-3-carboxylate A->B Boc₂O, Et₃N C N-Boc-azepan-3-one B->C Homologation Reagents (e.g., Diazomethane precursor) D N-Boc-azepane-3-carboxylic acid C->D Oxidation E N-Boc-methyl azepane-3-carboxylate D->E MeOH, SOCl₂ F Methyl azepane-3-carboxylate E->F HCl in Dioxane G Methyl azepane-3-carboxylate hydrochloride F->G Precipitation

Figure 1: Proposed Synthetic Workflow for Methyl Azepane-3-carboxylate Hydrochloride.

Part 1: Detailed Experimental Protocols

Stage 1: Synthesis of N-Boc-ethyl piperidine-3-carboxylate

Rationale: The protection of the piperidine nitrogen is crucial to prevent its interference with the reagents used in the subsequent ring expansion step. The Boc group is ideal due to its robustness under various reaction conditions and its clean removal under acidic conditions, which is compatible with the final salt formation step.

Materials:

  • Ethyl piperidine-3-carboxylate (Ethyl nipecotate)[2][3]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl piperidine-3-carboxylate (1 eq.) in DCM, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-ethyl piperidine-3-carboxylate as a clear oil.

Stage 2: Synthesis of N-Boc-azepane-3-carboxylic acid via Ring Expansion

Rationale: The expansion of the six-membered piperidine ring to a seven-membered azepane ring is the key step in this synthesis.[1][4] While several methods exist, a common approach involves the formation of a diazoketone from the corresponding carboxylic acid (obtained by hydrolysis of the ester), followed by a Wolff rearrangement. For simplicity and to illustrate the principle, this protocol will outline a general transformation. In practice, specific ring expansion methodologies like those involving diazomethane precursors or other homologation techniques would be employed.[5]

Note: This stage is presented conceptually as it involves multiple, complex transformations. The direct conversion of the N-protected piperidine ester to the N-protected azepane carboxylic acid is a multi-step process in itself.

A plausible sequence involves:

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Conversion of the carboxylic acid to an acid chloride.

  • Reaction with diazomethane (generated in situ for safety) to form a diazoketone.

  • Wolff rearrangement of the diazoketone to form a ketene, which is then trapped by water to yield the homologous carboxylic acid, now on an azepane ring.

Given the hazards and complexities of this stage, it is recommended that researchers consult specialized literature on piperidine-to-azepane ring expansions.[1] For the purpose of this guide, we will proceed from the conceptual product of this stage, N-Boc-azepane-3-carboxylic acid.

Stage 3: Synthesis of N-Boc-methyl azepane-3-carboxylate

Rationale: Esterification is achieved using methanol with thionyl chloride. Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This is a highly effective method for converting carboxylic acids to methyl esters.[6][7]

Materials:

  • N-Boc-azepane-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-azepane-3-carboxylic acid (1 eq.) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq.) dropwise. Gas evolution (HCl and SO₂) will be observed. Use a fume hood and an appropriate gas trap.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain N-Boc-methyl azepane-3-carboxylate. This product is often of sufficient purity for the next step.

G cluster_0 Esterification Mechanism A Thionyl Chloride (SOCl₂) + Methanol (MeOH) B HCl + CH₃OS(O)Cl A->B In situ generation C Carboxylic Acid (R-COOH) D Protonated Carboxylic Acid [R-C(OH)₂]⁺ C->D Protonation by HCl E Nucleophilic Attack by MeOH D->E F Tetrahedral Intermediate E->F G Methyl Ester (R-COOCH₃) + H₂O F->G Loss of H₂O

Figure 2: Simplified Mechanism of Fischer Esterification using in situ generated HCl.

Stage 4: Synthesis of Methyl azepane-3-carboxylate hydrochloride

Rationale: The final step involves the removal of the acid-labile Boc protecting group and the simultaneous formation of the hydrochloride salt. A solution of hydrogen chloride in an organic solvent like dioxane or isopropanol is ideal for this purpose as it provides acidic conditions for deprotection and the chloride counter-ion for salt formation, often leading to direct precipitation of the pure product.[6]

Materials:

  • N-Boc-methyl azepane-3-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Methanol (for trituration/recrystallization, if necessary)

Procedure:

  • Dissolve N-Boc-methyl azepane-3-carboxylate (1 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Cool the solution to 0 °C.

  • Add 4 M HCl in 1,4-dioxane (3-5 eq.) dropwise. Gas evolution (isobutylene and CO₂) will occur.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the product may precipitate directly from the reaction mixture. If not, add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield methyl azepane-3-carboxylate hydrochloride as a white or off-white solid.

Part 2: Data Summary and Characterization

The following table summarizes the key parameters for each stage of the synthesis. Expected yields are indicative and may vary based on the specific ring expansion methodology employed and the scale of the reaction.

Stage Starting Material Key Reagents Solvent Temp. (°C) Time (h) Expected Yield Product
1Ethyl piperidine-3-carboxylateBoc₂O, Et₃NDCM0 to RT12-16>90%N-Boc-ethyl piperidine-3-carboxylate
2N-Boc-ethyl piperidine-3-carboxylateHomologation reagentsVariesVariesVaries40-60%N-Boc-azepane-3-carboxylic acid
3N-Boc-azepane-3-carboxylic acidSOCl₂, MeOHMethanol0 to RT12>85%N-Boc-methyl azepane-3-carboxylate
4N-Boc-methyl azepane-3-carboxylate4 M HCl in DioxaneDioxane0 to RT2-4>95%Methyl azepane-3-carboxylate HCl

Characterization: The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the presence of the azepane ring, methyl ester, and the appropriate number of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point (MP): To assess the purity of the final salt.

References

  • Chong, H. S., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (16), 1907-1913. [Link]

  • Google Patents. (2014). Process for preparing methyl phenidate hydrochloride (EP2507212B1). Retrieved from [6]

  • Organic Chemistry Portal. (n.d.). Homologations and Chain Extensions. Retrieved from [Link][5]

  • PubChem. (n.d.). Ethyl nipecotate. Retrieved from [Link][3]

  • Google Patents. (2013). Method for synthesizing azacycloheptane (CN103420939A). Retrieved from [8]

  • ResearchGate. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link][4]

Sources

Application Notes & Protocols: Peptide Coupling with Methyl Azepane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl azepane-3-carboxylate is a valuable cyclic amino acid ester increasingly utilized in medicinal chemistry to introduce conformational rigidity and novel three-dimensional scaffolds into peptide-based therapeutics.[1][2][3] As a secondary amine, its reduced nucleophilicity and potential for steric hindrance present unique challenges for amide bond formation compared to primary amino acid esters.[4][5] This document provides a comprehensive guide to successfully performing peptide coupling reactions with methyl azepane-3-carboxylate. We delve into the mechanistic rationale behind reagent selection, present optimized protocols for both high-efficiency and classical coupling methods, and offer a guide for troubleshooting common issues.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring is a privileged scaffold in modern drug discovery. Its incorporation into peptides can pre-organize the peptide backbone into specific secondary structures, such as β-turns, enhancing binding affinity and metabolic stability.[3][6] Methyl azepane-3-carboxylate serves as a versatile building block for introducing this motif. However, the secondary amine at the 1-position is sterically more demanding and less nucleophilic than the primary amines of proteinogenic amino acids, necessitating carefully optimized coupling conditions to achieve high yields and avoid side reactions.[7]

The Core Challenge: Activating the Carboxyl Group for a Less Reactive Amine

Peptide bond formation is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[8][9] When the amine is sterically hindered or electronically deactivated, as with methyl azepane-3-carboxylate, the choice of activating agent is paramount. Inefficient activation or the formation of a moderately reactive intermediate can lead to slow reaction rates, low yields, and potential epimerization of the chiral center on the activated amino acid.[7][10]

Classes of Coupling Reagents

Modern peptide synthesis relies on several classes of coupling reagents, each with a distinct mechanism of action.[8][11]

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classical activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To mitigate this and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are essential.[11]

  • Onium Salts (Aminium/Uronium & Phosphonium): These are generally considered the most effective reagents for challenging couplings.[9][10][12]

    • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU react with the carboxylic acid to form highly reactive OAt or OBt active esters.[12][13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly potent due to the electronic properties of the 7-azabenzotriazole (HOAt) leaving group, which accelerates the coupling step.[12][13][14]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP function similarly to aminium salts, generating reactive OBt or OAt esters. They are known for their high efficiency and low racemization risk.[8][15][12]

Optimizing Reaction Parameters: A Multi-Factorial Approach

Success in coupling with methyl azepane-3-carboxylate hinges on the careful selection of several key parameters.

ParameterRecommendationRationale & Causality
Coupling Reagent Primary: HATU, COMUSecondary: PyBOP, HCTUClassical: EDC/Oxyma PureOnium salts, particularly HATU, generate the most reactive activated esters, which are necessary to overcome the lower nucleophilicity of the secondary amine.[12][13][16] Carbodiimides can be effective but may require longer reaction times or elevated temperatures, increasing the risk of side reactions.[7]
Solvent Anhydrous DMF, NMP, or DCMPolar aprotic solvents like DMF and NMP are excellent for solubilizing protected amino acids and reagents. DCM is also suitable, though reagent solubility should be confirmed. Solvent polarity can influence reaction rates and side reactions.[8][17]
Base N,N-Diisopropylethylamine (DIPEA) or CollidineA non-nucleophilic tertiary amine is required to deprotonate the carboxylic acid and neutralize any acid salts without competing in the coupling reaction.[18][19] Typically, 2-4 equivalents are used with onium salts.[14][16]
Stoichiometry Carboxylic Acid: 1.0-1.2 eq.Coupling Reagent: 1.0-1.2 eq.Base (DIPEA): 2.0-4.0 eq.A slight excess of the activated acid and coupling reagent helps drive the reaction to completion. Sufficient base is critical for the activation step when using onium salts.[14]
Temperature 0 °C to Room TemperatureActivation is often performed at 0 °C to minimize potential side reactions and racemization.[13] The reaction is then typically allowed to warm to room temperature. For particularly stubborn couplings, gentle heating (e.g., to 40 °C) can be beneficial, but must be employed cautiously.[4]
Reaction Time 2 - 24 hoursDue to steric hindrance and reduced nucleophilicity, longer reaction times are often necessary compared to standard couplings. Progress should always be monitored by TLC or LC-MS.[4]

Experimental Workflows & Protocols

The following diagrams and protocols outline the recommended procedures for coupling a generic N-protected amino acid to methyl azepane-3-carboxylate.

Generalized Peptide Coupling Workflow

G cluster_0 Pre-Reaction Setup cluster_1 Activation cluster_2 Coupling Reaction cluster_3 Work-up & Purification A Dissolve N-Protected Amino Acid (1.0 eq) B Add Coupling Reagent (1.1 eq) A->B C Add Base (e.g., DIPEA) (2-3 eq) B->C D Stir at 0°C to RT (Pre-activation) C->D E Add Methyl Azepane-3-carboxylate (1.0 eq) D->E F Stir at RT for 2-24h (Monitor by TLC/LC-MS) E->F G Aqueous Work-up F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: Generalized workflow for peptide coupling reactions.

Mechanism: HATU-Mediated Carboxyl Activation

Caption: Mechanism of HATU-mediated carboxyl activation and coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest yields, especially when dealing with sterically demanding N-protected amino acids.[14][16]

Materials:

  • N-protected amino acid (1.0 equiv)

  • Methyl azepane-3-carboxylate (or its HCl salt, 1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv if using the HCl salt of the amine; 2.0 equiv for free amine)

  • Anhydrous DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amino acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA dropwise to the stirred solution. If using the HCl salt of methyl azepane-3-carboxylate, it can be added along with the N-protected amino acid in step 1.

  • Stir the mixture at 0 °C for 5-10 minutes to allow for pre-activation.

  • Add the methyl azepane-3-carboxylate (1.0 equiv) to the reaction mixture (if it's not already present).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure peptide.

Protocol 2: Classical Coupling using EDC/HOBt

This protocol uses more traditional and cost-effective reagents. It may require longer reaction times or gentle heating to achieve comparable yields to Protocol 1.[13][19][20]

Materials:

  • N-protected amino acid (1.1 equiv)

  • Methyl azepane-3-carboxylate (or its HCl salt, 1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or N-Methylmorpholine (NMM) (1.5 equiv if using the HCl salt)

  • Anhydrous DCM or DMF

Procedure:

  • To a clean, dry round-bottom flask, add the N-protected amino acid (1.1 equiv), methyl azepane-3-carboxylate (1.0 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • If using the HCl salt of the amine, add DIPEA or NMM (1.5 equiv) and stir for 5 minutes.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, filter the mixture to remove any precipitated urea byproduct. Wash the filtrate with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • If using DMF, dilute with a large volume of water and extract the product with ethyl acetate. Wash the combined organic extracts as above.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Ineffective activation of the carboxylic acid.2. Severe steric hindrance.3. Degraded coupling reagent or wet solvent.1. Switch from EDC/HOBt to a more potent reagent like HATU.[7][12]2. Increase reaction time and/or gently heat the reaction to 40-50°C.[4]3. Use freshly opened reagents and anhydrous solvents.
Epimerization/Racemization 1. Excessive amount or strength of the base.2. Prolonged reaction at elevated temperature.1. Use the minimum required amount of base (DIPEA). Consider using a weaker base like N-Methylmorpholine (NMM).[19]2. Perform the activation and coupling at 0°C or room temperature. Avoid excessive heating.
Formation of N-acylurea Use of carbodiimide (EDC/DCC) without an additive, or slow coupling after activation.Ensure an adequate amount (at least 1.0 equivalent) of HOBt or Oxyma Pure is used with EDC.[9] Alternatively, switch to an onium salt-based reagent.
Guanidinylation of Amine Use of excess aminium/uronium reagent (e.g., HATU) with slow coupling.Ensure the carboxylic acid is pre-activated for a short period before adding the amine. Use a stoichiometry of ~1.1 equivalents of the coupling reagent relative to the carboxylic acid.[21]

References

  • G. S. C. R. Kumara, K. K. A. D. S. Rana, V. V. V. N. S. Rama Krishna, P. V. N. Kumar, and K. Mukkanti, "Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method," American Chemical Society, 2025. [Link]

  • Y. Li, et al., "Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors," European Journal of Medicinal Chemistry, 2024. [Link]

  • Aapptec Peptides, "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP," Aapptec. [Link]

  • Creosalus, "Optimizing Peptide Coupling: Key Techniques," Creosalus. [Link]

  • M. A. Arfeen, et al., "β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid," National Center for Biotechnology Information, 2023. [Link]

  • M. A. Arfeen, et al., "β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid," ACS Publications, 2023. [Link]

  • S. K. N, et al., "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion," Journal of the Chemical Society, Perkin Transactions 1, 2000. [Link]

  • S. H. Gellman, et al., "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids," ResearchGate, 2025. [Link]

  • A. Shome, et al., "Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent," Thieme SynOpen, 2023. [Link]

  • HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents," HepatoChem. [Link]

  • AAPPTEC, "Coupling Reagents," AAPPTEC. [Link]

  • F. A. Scognamiglio, et al., "Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media," National Center for Biotechnology Information, 2022. [Link]

  • S. S. K. Sharma, et al., "APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE," International Journal of Pharmaceutical Sciences and Research, 2011. [Link]

  • AAPPTec, "Technical Support Information Bulletin 1205 - HATU," AAPPTec. [Link]

  • S. H. Lee, "Recent development of peptide coupling reagents in organic synthesis," Archives of Pharmacal Research, 2004. [Link]

  • P. K. Maji, et al., "A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid," Journal of Chemical Sciences, 2018. [Link]

  • M. J. G. F. Lemmens, et al., "Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt," Nature Communications, 2025. [Link]

  • L. A. Carpino, et al., "The Uronium/Guanidinium Peptide Coupling Reagents," Angewandte Chemie International Edition, 2002. [Link]

  • D. V. Smaltz, et al., "Recent Advances in the Synthesis of C-Terminally Modified Peptides," National Center for Biotechnology Information, 2018. [Link]

  • F. Albericio and J. M. Bofill, "Peptide Coupling Reagents, More than a Letter Soup," Chimica Oggi, 2011. [Link]

Sources

Procedures for N-protection of methyl azepane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the N-protection of methyl azepane-3-carboxylate hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of common N-protection strategies, emphasizing the rationale behind procedural choices and offering step-by-step protocols for laboratory application.

Introduction: The Strategic Importance of N-Protection

Methyl azepane-3-carboxylate is a valuable saturated seven-membered heterocyclic scaffold in medicinal chemistry. Its three-dimensional structure and synthetic versatility make it an attractive building block for novel therapeutics.[1][2] However, its utility in multi-step syntheses, particularly in peptide couplings or other reactions involving electrophilic partners, is contingent upon the temporary masking of its secondary amine. The starting material is commonly supplied as a hydrochloride salt to improve stability and handling. This necessitates a neutralization step to liberate the free amine, which can then be protected.

The choice of a nitrogen-protecting group is a critical strategic decision in synthesis design, governed by the group's stability to subsequent reaction conditions and the orthogonality of its deprotection, meaning its removal can be achieved without affecting other functional groups in the molecule.[] This guide details robust protocols for the N-protection of methyl azepane-3-carboxylate using three of the most prevalent protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

General Workflow for N-Protection

The conversion of the hydrochloride salt to the N-protected product follows a consistent sequence of operations. Understanding this workflow is key to successful execution and troubleshooting.

G cluster_start Starting Material cluster_reaction Reaction Phase cluster_workup Isolation & Purification Start Methyl Azepane-3-Carboxylate HCl Neutralization Neutralization (Free Amine Generation) Start->Neutralization Add Base (e.g., NEt₃) Protection Addition of Protecting Group Reagent Neutralization->Protection Add Protecting Reagent (e.g., Boc₂O, Cbz-Cl) Monitoring Reaction Monitoring (TLC/LC-MS) Protection->Monitoring Stir at specified temp Workup Aqueous Work-up Monitoring->Workup Upon completion Purification Purification (e.g., Chromatography) Workup->Purification Product Purified N-Protected Product Purification->Product Characterization (NMR, MS)

Caption: General experimental workflow for N-protection.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions.[4][5] Its removal is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or HCl), which liberates the free amine along with isobutylene and carbon dioxide.[6][7]

Causality and Experimental Rationale

The reaction proceeds via the nucleophilic attack of the free azepane nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A tertiary amine base, such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the proton from the nitrogen and neutralize the initial hydrochloride salt, thereby driving the reaction to completion. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the starting material and reagents.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl azepane-3-carboxylate hydrochloride (1.0 eq).

  • Suspension: Suspend the salt in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (NEt₃, 2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The mixture should become a clearer solution as the free amine is formed.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexanes (e.g., 30:70 v/v).[8] The product spot should have a higher Rf value than the starting amine. Visualize spots using a suitable stain like potassium permanganate.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess NEt₃), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify further using flash column chromatography on silica gel.

Protocol 2: Benzyloxycarbonyl (Cbz) Protection

The Cbz group offers an orthogonal protection strategy to the Boc group. It is stable to the acidic conditions used to cleave Boc groups but is readily removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C).[9][10] This makes it invaluable in complex synthetic routes.

Causality and Experimental Rationale

This protection is typically performed under Schotten-Baumann conditions. The reaction involves the acylation of the free amine with benzyl chloroformate (Cbz-Cl). An aqueous base (like NaHCO₃ or K₂CO₃) neutralizes the starting hydrochloride salt and the HCl generated during the reaction. A biphasic system (e.g., DCM/water or THF/water) is often used to facilitate the reaction between the organic-soluble starting material and the water-soluble base.

Detailed Experimental Protocol
  • Setup: Dissolve methyl azepane-3-carboxylate hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 3.0 eq) in one portion.

  • Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexanes 40:60 v/v). The Cbz-protected product is UV-active due to the benzyl group.[8]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-Cbz protected product.

Protocol 3: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group provides a third orthogonal protection scheme. It is renowned for its stability in acidic and hydrogenolytic conditions but its pronounced lability towards bases, particularly secondary amines like piperidine.[11][12] This characteristic is the cornerstone of modern solid-phase peptide synthesis (SPPS).

Causality and Experimental Rationale

The reaction mechanism is similar to Cbz protection. The free amine attacks an activated Fmoc source, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). The use of Fmoc-OSu is often preferred over Fmoc-Cl as it produces the water-soluble and non-acidic N-hydroxysuccinimide as a byproduct, simplifying the work-up. A mild inorganic base in an aqueous/organic solvent mixture is ideal.

Detailed Experimental Protocol
  • Setup: Dissolve methyl azepane-3-carboxylate hydrochloride (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Solvent Addition: Add 1,4-dioxane until a homogenous solution is formed and cool to 0 °C.

  • Protection: Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress by TLC (e.g., ethyl acetate/hexanes 50:50 v/v). The Fmoc-protected product will be strongly UV-active.

  • Work-up:

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 1M HCl and then with brine.

    • Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product should be purified by flash column chromatography on silica gel.

Comparative Summary of N-Protection Strategies

The selection of a protecting group is dictated by the planned synthetic route. The table below summarizes the key features of each protocol.

FeatureBoc Protection Cbz Protection Fmoc Protection
Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-OSu or Fmoc-Cl
Typical Base NEt₃, DIPEANaHCO₃, K₂CO₃Na₂CO₃, NaHCO₃
Typical Solvent DCM, THF, MeOHTHF/Water, Dioxane/WaterDioxane/Water
Stability Base, Nucleophiles, H₂/PdAcid, Base (most)Acid, H₂/Pd
Lability (Cleavage) Strong Acid (TFA, HCl)[5][6]Catalytic Hydrogenolysis (H₂/Pd)[9][10]Base (e.g., Piperidine)[11][12]
Byproducts CO₂, IsobutyleneCO₂, TolueneCO₂, Dibenzofulvene

Orthogonality of Protecting Groups

The true power of these protecting groups lies in their orthogonal deprotection conditions. This allows for selective deprotection in the presence of other protected functional groups, a critical requirement for synthesizing complex molecules.

G cluster_groups N-Protected Azepane cluster_conditions Deprotection Condition Boc N-Boc Acid Strong Acid (e.g., TFA) Boc->Acid H2 Hydrogenolysis (H₂, Pd/C) Cbz N-Cbz Cbz->Acid (Harsh) Cbz->H2 Fmoc N-Fmoc Base Base (e.g., Piperidine) Fmoc->Base FreeAmine Free Amine Acid->FreeAmine H2->FreeAmine Base->FreeAmine

Caption: Orthogonal deprotection strategies for common N-protecting groups.

Conclusion

The successful N-protection of methyl azepane-3-carboxylate hydrochloride is a fundamental first step for its elaboration into more complex pharmaceutical intermediates. By understanding the principles behind Boc, Cbz, and Fmoc protection strategies, and by carefully following robust laboratory protocols, researchers can confidently select and execute the appropriate protection scheme that aligns with their overall synthetic goals. The key to success lies in the judicious choice of reagents and conditions, diligent reaction monitoring, and proper purification techniques.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • El-Gazzar, A. B. A., Douroud, M., & El-Gendy, M. A. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 16(4), 433-438.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • D'gama, G., & Bouzroura, M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal, 8(4).
  • Smith, A. D., & Rilatt, I. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Royal Society of Chemistry. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(18), 3736–3740.
  • Reddy, C. R., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 53(31), 4015-4018.
  • Jain, S., & Singh, S. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 116-122.
  • Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 59(8), 775-785.
  • Park, S., et al. (2026, February 27). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Li, J., et al. (2017). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(7), 498-502.
  • WSU Department of Chemistry. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Žukauskaitė, A., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
  • Google Patents. (n.d.). US4118386A - Synthesis of imidazo[1,5-a]diazepine-3-carboxylates.
  • Google Patents. (n.d.). CN103420939A - Method for synthesizing azacycloheptane.
  • Gauthier, D. A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Godejohann, M., et al. (2015). Thin-layer Chromatography–Nuclear Magnetic Resonance Spectroscopy – A Versatile Tool for Pharmaceutical and Natural Products Analysis. CHIMIA International Journal for Chemistry, 69(3), 130-134.
  • von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. RPTU.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ScienceOpen. (2025, April 5). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Retrieved from [Link]

  • Johannes Gutenberg University Mainz. (2020, July 15). New NMR method enables monitoring of chemical reactions in metal containers. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4, 933-939.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Water in the Photochemical Synthesis of Methyl 12-Oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

Sources

Application Note & Protocol: Selective Hydrolysis of Methyl Esters in Azepane-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Azepane Scaffolds and the Nuances of Their Derivatization

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating a spectrum of pharmacological activities including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[1][2] The conformational flexibility of the azepane ring is often a key determinant of its biological activity, making the precise installation and modification of substituents a critical aspect of drug design.[3]

One of the most common and pivotal transformations in the synthesis of complex azepane derivatives is the selective hydrolysis of an ester group, such as a methyl ester at the 3-position, to the corresponding carboxylic acid. This carboxylic acid moiety serves as a versatile synthetic handle for further elaboration, such as amide bond formation, to explore structure-activity relationships (SAR). However, this seemingly straightforward saponification can be fraught with challenges, especially in polyfunctionalized molecules where other base-sensitive groups may be present.

This application note provides a detailed guide to the selective hydrolysis of methyl 3-azepanecarboxylates. We will delve into the mechanistic rationale for reagent selection, present a robust and validated protocol, and offer insights into troubleshooting and optimization.

The Mechanistic Cornerstone: Why Base-Catalyzed Hydrolysis Prevails

Ester hydrolysis can be catalyzed by either acid or base. While acid-catalyzed hydrolysis is a reversible process, base-catalyzed hydrolysis, or saponification, is effectively irreversible.[4] This irreversibility is a key advantage in driving the reaction to completion, which is crucial when dealing with precious, late-stage intermediates in a drug discovery campaign.

The generally accepted mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (in this case, methoxide) as a leaving group. The newly formed carboxylic acid is then rapidly deprotonated by the strongly basic methoxide or another hydroxide ion to form a carboxylate salt. This final, fast acid-base step renders the overall reaction irreversible.[4][5]

Base-Catalyzed Ester Hydrolysis cluster_0 Reaction Pathway cluster_1 Key Steps Ester Methyl Azepane-3-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid Azepane-3-carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - CH₃O⁻ Carboxylate Azepane-3-carboxylate Salt Carboxylic_Acid->Carboxylate + OH⁻ / - H₂O Step1 Nucleophilic Attack Step2 Collapse of Intermediate Step3 Irreversible Deprotonation

Figure 1: Simplified mechanism of base-catalyzed ester hydrolysis.

Reagent and Condition Selection: A Rationale for Selectivity

The choice of base and solvent system is paramount for achieving selective hydrolysis of the methyl ester without affecting other sensitive functional groups that might be present on the azepane scaffold or its substituents.

Why Lithium Hydroxide is Often the Reagent of Choice:

While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common bases for saponification, lithium hydroxide (LiOH) often provides superior results in the context of complex, polyfunctionalized substrates.[6][7] The smaller size of the lithium cation (Li⁺) can lead to different coordination and solubility properties of the hydroxide salt, which can influence reactivity and selectivity.[8][9] For instance, LiOH has been shown to be effective for ester hydrolysis even in the presence of base-sensitive carbamates.[7]

The Critical Role of the Solvent System:

A mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) is a widely employed solvent system for these reactions.[6]

  • THF helps to solubilize the often-lipophilic organic substrate.

  • Methanol can also aid in substrate solubility and is miscible with both THF and water.

  • Water is necessary as the source of the hydroxide nucleophile.

The ratio of these solvents can be adjusted to optimize the reaction. A common starting point is a 3:1:1 or 2:2:1 mixture of THF:MeOH:H₂O.[6]

Experimental Protocol: Selective Hydrolysis of a Methyl Azepane-3-Carboxylate Derivative

This protocol provides a general method for the selective hydrolysis of a methyl ester on an azepane ring. Researchers should consider small-scale trial reactions to optimize conditions for their specific substrate.

Materials and Reagents:

  • Methyl azepane-3-carboxylate derivative

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply for inert atmosphere (recommended)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the methyl azepane-3-carboxylate derivative (1.0 eq).

    • Dissolve the substrate in a mixture of THF and MeOH (e.g., 3:1 v/v) to a typical concentration of 0.1-0.2 M.

    • Stir the solution at room temperature until the substrate is fully dissolved.

  • Initiation of Hydrolysis:

    • In a separate container, prepare a solution of LiOH·H₂O (1.5-3.0 eq) in deionized water.

    • Add the aqueous LiOH solution to the stirring solution of the ester at room temperature. The mixture may become cloudy but should be stirred vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • A typical reaction time is 2-12 hours. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this may increase the risk of side reactions.

  • Workup and Acidification:

    • Once the reaction is complete, cool the mixture to 0 °C using an ice bath.

    • Carefully add 1 M HCl dropwise to neutralize the excess LiOH and protonate the carboxylate salt. The pH of the aqueous layer should be adjusted to approximately 3-4.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the THF and MeOH.

  • Extraction and Isolation:

    • Transfer the remaining aqueous solution to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification:

    • The crude product can be purified by flash column chromatography, recrystallization, or trituration as needed to afford the pure azepane-3-carboxylic acid derivative.

Experimental_Workflow Start Start: Dissolve Ester in THF/MeOH Add_LiOH Add Aqueous LiOH Solution Start->Add_LiOH Monitor_Reaction Monitor by TLC/LC-MS Add_LiOH->Monitor_Reaction Workup Quench and Acidify with HCl Monitor_Reaction->Workup Reaction Complete Extraction Extract with Ethyl Acetate Workup->Extraction Drying_and_Concentration Dry and Concentrate Extraction->Drying_and_Concentration Purification Purify Product Drying_and_Concentration->Purification End End: Isolated Carboxylic Acid Purification->End

Figure 2: Workflow for selective methyl ester hydrolysis.

Quantitative Data and Expected Outcomes

The efficiency of the hydrolysis can be influenced by the steric and electronic nature of other substituents on the azepane ring. The following table provides representative data for this type of transformation.

Substrate ComplexityBase (eq)Temp (°C)Time (h)Typical YieldReference
Simple N-protected azepaneLiOH (2.0)254>95%[6]
Polyfunctionalized azepaneLiOH (1.5-3.0)25-402-1280-95%[7]
Sterically hindered azepaneLiOH (3.0)502470-85%General Knowledge

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, an additional equivalent of LiOH can be added. Gentle heating can also be employed, but should be done with caution. Ensure the substrate is fully dissolved; if solubility is an issue, the proportion of THF in the solvent mixture can be increased.

  • Side Reactions (e.g., Epimerization, Amide Cleavage): If side reactions are observed, conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. Reducing the equivalents of LiOH to the minimum required (e.g., 1.1-1.2 eq) can also mitigate side reactions.

  • Difficult Extraction: If the carboxylic acid product has high water solubility, extensive extraction with ethyl acetate or a different organic solvent may be necessary. In some cases, saturation of the aqueous layer with NaCl can improve extraction efficiency.

Conclusion

The selective hydrolysis of methyl esters in azepane-3-carboxylate derivatives is a critical transformation in the synthesis of novel therapeutics. A well-considered choice of reagents, particularly the use of lithium hydroxide in a mixed aqueous-organic solvent system, allows for efficient and selective saponification. The protocol detailed herein provides a robust starting point for researchers, and with careful monitoring and optimization, can be successfully applied to a wide range of complex azepane-containing molecules, thereby facilitating the advancement of drug discovery programs.

References

  • Jadhav, S. A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 533-550. [Link]

  • Sharma, V., et al. (2025). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry, 51(6), 2337-2350. [Link]

  • Wuts, P. G. M. (2007). 6.3 Methyl Esters and Derivatives. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
  • Sahu, J. K., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Current Topics in Medicinal Chemistry, 22(1), 1-2. [Link]

  • ResearchGate. (n.d.). Hydroxide-catalyzed cleavage of selective ester bonds in phosphatidylcholine: An FTIR study. Request PDF. [Link]

  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 585-589. [Link]

  • Stieger, M., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 1076-1087. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Reagent Guides. [Link]

  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 585-589. [Link]

  • Suárez-Castillo, O. R., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 58(2), 146-151. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

Sources

Application Note: Advanced Reductive Amination Techniques for Methyl Azepane-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: N-alkylation of methyl azepane-3-carboxylate via direct reductive amination, mechanistic causality, and self-validating experimental design.

Introduction & Scaffold Significance

Methyl azepane-3-carboxylate (CAS: 198959-48-7) is a highly versatile seven-membered azaheterocyclic scaffold. In modern drug discovery, azepane derivatives are frequently utilized to introduce conformational restriction, improve metabolic stability, and explore novel chemical space in peptidomimetics and CNS-active compounds[1]. Because this building block is typically supplied as a secondary amine hydrochloride salt[2][3], the most robust method for its functionalization is N-alkylation via reductive amination.

Unlike direct alkylation with alkyl halides—which often suffers from poor chemoselectivity and over-alkylation to quaternary ammonium salts—reductive amination provides a highly controlled, chemoselective pathway to tertiary azepane derivatives[4].

Mechanistic Causality & Reagent Selection

The reductive amination of methyl azepane-3-carboxylate is a tandem process. It begins with the nucleophilic attack of the liberated secondary amine onto an aldehyde (or ketone) to form a transient hemiaminal. Under mildly acidic conditions, this intermediate dehydrates to form an electrophilic iminium ion, which is subsequently reduced to the final tertiary amine[4].

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? The choice of reducing agent is the primary driver of reaction success. While Sodium Borohydride (NaBH₄) is a strong reductant, it will prematurely reduce the starting aldehyde to an alcohol before the iminium ion can form. Conversely, Sodium Cyanoborohydride (NaBH₃CN) is effective but generates highly toxic hydrogen cyanide gas upon acidic workup.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice. The three electron-withdrawing acetoxy groups sterically hinder the boron center and reduce its nucleophilicity[4][5]. As a result, NaBH(OAc)₃ selectively reduces the activated iminium ion while leaving the unreacted aldehyde and the delicate C3-methyl ester completely intact[5][6].

MechanisticPathway A Azepane-3-carboxylate (Secondary Amine) C Hemiaminal (Transient) A->C Nucleophilic Addition B Aldehyde (Electrophile) B->C D Iminium Ion (Activated) C->D -H2O (Acid Catalysis) E N-Alkylated Azepane (Tertiary Amine) D->E Hydride Transfer NaBH(OAc)3

Mechanistic pathway of azepane reductive amination.

Experimental Design: Solvent & Kinetic Considerations

Solvent selection dictates the rate of iminium formation and the solubility of the reducing agent. Historically, 1,2-dichloroethane (DCE) and dichloromethane (DCM) were the gold standards for this reaction. However, recent process chemistry optimizations have identified greener alternatives like Ethyl Acetate (EtOAc) that provide excellent yields without the toxicity associated with halogenated solvents[7].

The table below summarizes the kinetic conversion rates of a standard secondary amine reductive amination using NaBH(OAc)₃ across various solvents, demonstrating why DCM and EtOAc are preferred for library synthesis.

Table 1: Solvent Effects on Reductive Amination Kinetics using NaBH(OAc)₃ [7]

SolventConversion at 1h (%)Conversion at 4h (%)Application Notes & Causality
DCE > 99.0> 99.0Traditional standard; fast kinetics but high toxicity profile.
CH₂Cl₂ (DCM) 99.1> 99.0Excellent solubility for azepane salts; highly volatile.
EtOAc 59.785.1Best green alternative; requires slightly longer reaction times.
2-MeTHF 46.675.8Bio-renewable alternative; moderate kinetics.
THF 26.6~ 45.0Poor kinetics due to strong solvent coordination to the boron center.

Optimized Protocol: N-Alkylation of Methyl Azepane-3-Carboxylate

The Self-Validating System Concept

A protocol is only as reliable as its built-in failure checks. This methodology utilizes an orthogonal acid-base extraction sequence . Because the desired product is a basic tertiary amine and the primary impurities (unreacted aldehyde or byproduct alcohol) are neutral, extracting the organic layer with mild acid forces the azepane product into the aqueous phase. If the final isolated organic layer (after basification and re-extraction) contains mass, it is chemically guaranteed to be the desired basic amine.

Workflow Step1 1. Free Base Generation Azepane HCl + Et3N in Solvent Step2 2. Iminium Formation Add Aldehyde, Stir 1-2h at RT Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3, Stir 4-12h Step2->Step3 Step4 4. Self-Validating Quench Sat. NaHCO3 (Protects Ester) Step3->Step4 Step5 5. Orthogonal Purification Acid-Base Extraction / Silica Step4->Step5

Step-by-step workflow for the reductive amination protocol.

Detailed Step-by-Step Methodology

Scale: 1.0 mmol (approx. 193 mg of Methyl azepane-3-carboxylate HCl)

  • Free-Base Generation: Suspend Methyl azepane-3-carboxylate hydrochloride (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous DCM (or EtOAc for a greener approach). Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol). Stir for 15 minutes at room temperature. Causality: The HCl salt is unreactive. The tertiary amine base neutralizes the HCl, liberating the nucleophilic secondary nitrogen of the azepane ring[6].

  • Iminium Formation: Add the target aldehyde (1.1 equiv, 1.1 mmol) to the solution. Optionally, add a catalytic amount of glacial acetic acid (0.1 equiv) to accelerate dehydration. Stir the mixture at room temperature for 1 to 2 hours. Causality: Waiting 1-2 hours allows the thermodynamic equilibrium to shift toward the iminium ion before the reducing agent is introduced, preventing premature reduction of the aldehyde[4].

  • Selective Reduction: Add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in one portion. The reaction is typically exothermic; if scaling up (>10 mmol), use a water bath to maintain ambient temperature. Stir for 4 to 12 hours under a nitrogen atmosphere[5][6].

  • Self-Validating Quench & Workup: Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases. Causality: NaHCO₃ is a mild base. Using strong bases like NaOH will rapidly hydrolyze the C3-methyl ester of the azepane ring.

  • Orthogonal Purification (Acid-Base Extraction):

    • Extract the quenched mixture with DCM (3 × 10 mL).

    • Wash the combined organic layers with cold 0.5 M HCl (2 × 10 mL). The tertiary azepane product is now in the aqueous layer; discard the organic layer containing neutral impurities.

    • Cool the aqueous layer in an ice bath and carefully basify to pH 9-10 using solid Na₂CO₃ or saturated NaHCO₃.

    • Extract the basified aqueous layer with fresh DCM (3 × 10 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-alkylated methyl azepane-3-carboxylate.

Troubleshooting & Analytical Validation

  • Ester Hydrolysis: If LC-MS or NMR indicates the presence of a carboxylic acid instead of the methyl ester, your workup conditions are too harsh. Ensure that the pH during the quench does not exceed 9, and avoid prolonged exposure to aqueous conditions.

  • Incomplete Conversion: If TLC (visualized with Ninhydrin stain, which turns pink/purple for secondary amines) shows unreacted starting material, the iminium formation may be sterically hindered. Increase the pre-stirring time in Step 2 to 4 hours, or add molecular sieves (3Å) to drive the dehydration step.

  • Aldehyde Reduction (Alcohol Byproduct): If significant amounts of the corresponding alcohol are observed, ensure that the NaBH(OAc)₃ is stored properly (it degrades in high humidity) and strictly enforce the 1-2 hour wait time before its addition[4].

References

  • MacMillan, D., et al. "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Royal Society of Chemistry (RSC). Available at: [Link]

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]." Common Organic Chemistry Protocols. Available at:[Link]

Sources

Application Notes & Protocols: Leveraging Methyl Azepane-3-carboxylate HCl for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in medicinal chemistry.[1][2] Unlike flat, aromatic systems, the inherent three-dimensionality and conformational flexibility of the azepane ring allow for a more comprehensive exploration of chemical space, offering a distinct advantage in the design of novel therapeutics.[3][4] This non-planar structure enables the precise positioning of substituents to engage with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties.[5] The azepane motif is a core component of numerous approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][5]

Methyl azepane-3-carboxylate hydrochloride is a highly versatile and valuable building block for constructing libraries of azepane-based compounds. It features two key points for diversification: the secondary amine, which can be readily functionalized, and the methyl ester at the C3 position, which serves as a handle for a variety of subsequent chemical transformations. This guide provides a detailed technical overview, field-proven protocols, and the scientific rationale for utilizing this scaffold in the generation of diverse heterocyclic libraries for drug discovery and development.

Core Synthetic Strategies & Library Diversification

The strategic power of methyl azepane-3-carboxylate HCl lies in its two orthogonal functional handles. A divergent synthetic approach allows for the rapid generation of a multitude of analogs from a single, common intermediate. The general workflow involves an initial N-functionalization followed by modification of the C3-ester.

Library_Generation_Workflow Start Methyl Azepane-3-carboxylate HCl N_Func N-Functionalized Azepane Ester (Intermediate Library) Start->N_Func N-Functionalization (Acylation, Alkylation, Reductive Amination) Amide_Lib Amide Library N_Func->Amide_Lib Amide Coupling Alcohol_Lib Alcohol Library N_Func->Alcohol_Lib Ester Reduction Acid_Lib Carboxylic Acid Library N_Func->Acid_Lib Saponification

Caption: Divergent workflow for library synthesis from methyl azepane-3-carboxylate HCl.

Part 1: N-Functionalization Protocols

The secondary amine of the azepane ring is the most common starting point for diversification. Before proceeding with most N-functionalization reactions, the hydrochloride salt must be neutralized to the free base.

Protocol 1.1: Free Base Generation (General Procedure)

  • Principle: This is a standard acid-base neutralization. A mild inorganic base is used to deprotonate the ammonium salt, liberating the free secondary amine. The choice of an organic solvent allows for easy separation from the aqueous phase containing the salt byproduct.

  • Methodology:

    • Suspend methyl azepane-3-carboxylate HCl (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) and stir vigorously for 15-30 minutes.

    • Separate the organic layer. Extract the aqueous layer 1-2 times more with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting free base (a colorless to pale yellow oil) is often used immediately in the next step without further purification.

Protocol 1.2: N-Acylation (Amide Bond Formation at Nitrogen)

  • Principle: This reaction forms a robust amide bond by reacting the nucleophilic secondary amine with an electrophilic acylating agent, typically an acyl chloride or a carboxylic acid activated with a coupling reagent.

  • Methodology (using an acyl chloride):

    • Dissolve the free base of methyl azepane-3-carboxylate (1.0 eq) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to scavenge the HCl generated during the reaction.

    • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Perform a standard aqueous workup, dry the organic phase, and concentrate. Purify the product by column chromatography on silica gel.

Protocol 1.3: N-Alkylation (Reductive Amination)

  • Principle: Reductive amination is a powerful and widely used method for forming C-N bonds. The azepane amine reacts with an aldehyde or ketone to form a transient iminium ion, which is then immediately reduced in situ by a mild reducing agent to yield the N-alkylated product. This method avoids the common issues of over-alkylation associated with using alkyl halides.

  • Methodology:

    • Dissolve the free base of methyl azepane-3-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The reaction is often more efficient with the addition of a small amount of acetic acid (AcOH, ~0.1 eq), which can catalyze iminium ion formation.

    • Stir the reaction at room temperature for 4-24 hours, monitoring for the disappearance of the starting material.

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography to yield the N-alkylated azepane.

Part 2: C3-Ester Modification Protocols

Once the nitrogen has been functionalized, the C3-ester becomes the next target for diversification, providing access to amides, alcohols, and carboxylic acids.

Protocol 2.1: Amide Bond Formation via Coupling Reagents

  • Principle: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[6] Therefore, the carboxylic acid must first be activated using a coupling reagent.[7] This process generates a highly reactive intermediate (e.g., an active ester or an O-acylisourea) that is readily attacked by the amine nucleophile to form the desired amide bond, with the coupling reagent byproducts being easily removable.[7][8]

  • Scientist's Insight: The choice of coupling reagent is critical and depends on the steric hindrance of the substrates, the presence of other functional groups, and cost considerations for large-scale synthesis.[8] HBTU and HATU are highly efficient but can be expensive. EDC is a common, cost-effective choice, and its urea byproduct is water-soluble, simplifying workup.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH Active_Intermediate Activated Intermediate (e.g., HOBt Ester) RCOOH->Active_Intermediate + Base CouplingAgent Coupling Reagent (e.g., HBTU, EDC) CouplingAgent->Active_Intermediate Amide Amide Product (R-CO-NHR') Active_Intermediate->Amide Amine R'-NH₂ Amine->Amide

Caption: General mechanism for amide bond formation using coupling reagents.

  • Methodology (General, using HBTU):

    • First, perform saponification of the N-functionalized azepane ester to get the corresponding carboxylic acid (see Protocol 2.3).

    • Dissolve the resulting N-functionalized azepane-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

    • Add a non-nucleophilic base, typically DIPEA (2.5 eq).

    • Add the coupling reagent, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.1 eq), and stir for 10-20 minutes at room temperature to pre-activate the acid.[9]

    • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 2-12 hours until the reaction is complete as monitored by LC-MS.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Coupling Reagent Common Base Solvent Key Advantages & Considerations
EDC/HOBt DIPEA, TEADCM, DMFCost-effective; water-soluble urea byproduct simplifies workup. HOBt minimizes side reactions and racemization.[10]
HBTU/HATU DIPEADMFVery fast and efficient, even for sterically hindered substrates. HATU is particularly effective for challenging couplings.[9]
DCC/DMAP (DMAP is catalytic)DCMClassic reagent, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[10]

Protocol 2.2: Ester Reduction to a Primary Alcohol

  • Principle: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester functional group to a primary alcohol.[11][12] This transformation converts an electrophilic center into a nucleophilic one, opening up new avenues for diversification such as ether formation or oxidation to an aldehyde.

  • Methodology:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the N-functionalized methyl azepane-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is exothermic and generates hydrogen gas.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC/LC-MS. Upon completion, cool the flask back to 0 °C.

    • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Protocol 2.3: Saponification to a Carboxylic Acid

  • Principle: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. This is a crucial step for preparing substrates for amide coupling reactions (as described in Protocol 2.1).

  • Methodology:

    • Dissolve the N-functionalized methyl azepane-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

    • Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until all starting material is consumed (typically 2-6 hours).

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate or ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.

    • Extract the carboxylic acid product into ethyl acetate or DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the carboxylic acid, which is often pure enough to be used in the next step.

Conclusion

Methyl azepane-3-carboxylate HCl is a powerful and economically viable starting material for the synthesis of diverse heterocyclic libraries. Its dual-functional nature permits a wide range of chemical modifications, enabling a systematic exploration of the structure-activity relationship (SAR) around the privileged azepane core. The robust protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to construct novel compound collections, accelerating the discovery of new therapeutic agents. The continued development of synthetic methods for functionalizing such scaffolds will undoubtedly expand the accessible chemical space for future drug discovery endeavors.[13]

References

  • ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]

  • Bentham Science Publishers. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • PubMed. Green Synthesis and Biological Aspect of Seven-Membered Azepine Hybrids: A Recent Update. [Link]

  • ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • Wiley Online Library. Ring‐Expansion Strategy for the Synthesis of Benzazepines and Dibenzazepines. [Link]

  • PubMed. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • PMC. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • idUS. Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Chemistry Portal. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • ChemRxiv. ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. [Link]

  • The MJA Lab. Green Chemistry. [Link]

  • Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

Sources

Scale-up synthesis methods for azepane-3-carboxylate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up synthesis methods for azepane-3-carboxylate intermediates Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Application Note & Protocol Guide

Executive Summary & Strategic Importance

Azepane (hexamethyleneimine) scaffolds are critical structural motifs in medicinal chemistry, serving as conformationally flexible bioisosteres for piperidines and prolines. The azepane-3-carboxylate core is particularly valuable as a precursor for


-amino acid analogs, peptidomimetics, and macrocyclic inhibitors (e.g., NS3/4A protease inhibitors).

While laboratory-scale synthesis often utilizes ring-expansion of cyclohexanones (Schmidt reaction) or ring-closing metathesis (RCM), these methods pose significant challenges upon scale-up:

  • Schmidt/Azide Routes: High-energy intermediates present explosion hazards.

  • RCM: High catalyst costs and dilution requirements limit multi-kilogram throughput.

  • Diazoacetate Expansion: Requires flow chemistry to manage thermal risks effectively.

Recommended Strategy: This guide details the Dieckmann Condensation route. It is the industry-preferred method for scale-up due to its use of inexpensive commodity reagents, manageable thermal profiles, and the generation of a versatile


-keto ester intermediate (Ethyl 1-benzyl-4-oxoazepane-3-carboxylate) that allows for further functionalization.

Route Selection & Mechanistic Logic

The Dieckmann Condensation Pathway

The most robust route to the 7-membered azepane ring with a carboxylate handle involves the cyclization of a mixed diester amine.

Mechanism:

  • Precursor Assembly: Sequential N-alkylation of a primary amine (e.g., benzylamine) with ethyl acrylate (Michael addition) and ethyl 4-bromobutyrate (

    
    ).
    
  • Cyclization: Base-mediated intramolecular Claisen condensation (Dieckmann) forms the 7-membered ring.

  • Regioselectivity: The cyclization of the asymmetric diester (

    
    -(2-ethoxycarbonylethyl)-
    
    
    
    -(3-ethoxycarbonylpropyl)amine) preferentially forms the 4-oxo-3-carboxylate isomer due to the stability of the resulting enolate.

ReactionPathway Start Benzylamine (Reagent A) Inter1 N-Benzyl-β-alanine ethyl ester Start->Inter1 Ethyl Acrylate Michael Addn. Inter2 Diester Precursor (Acyclic) Inter1->Inter2 Ethyl 4-bromobutyrate K2CO3, 80°C Product Ethyl 1-benzyl-4-oxo- azepane-3-carboxylate Inter2->Product NaOEt / Toluene Dieckmann Cyclization

Caption: Logical flow of the Dieckmann condensation route for azepane synthesis.

Detailed Experimental Protocols

Phase 1: Synthesis of the Acyclic Diester Precursor

Objective: Prepare Ethyl 4-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate.

Reagents:

  • Benzylamine (1.0 equiv)

  • Ethyl Acrylate (1.1 equiv)

  • Ethyl 4-bromobutyrate (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Ethanol (Solvent A) & Acetonitrile (Solvent B)

Protocol:

  • Michael Addition:

    • Charge a reactor with Benzylamine (10.7 g, 100 mmol) and Ethanol (50 mL).

    • Cool to 0°C. Add Ethyl Acrylate (11.0 g, 110 mmol) dropwise over 30 minutes to control exotherm.

    • Allow to warm to 20–25°C and stir for 4 hours.

    • IPC (In-Process Control): Monitor by TLC/LCMS for consumption of benzylamine.

    • Concentrate in vacuo to yield the intermediate N-benzyl-

      
      -alanine ethyl ester (typically quantitative).
      
  • Alkylation:

    • Dissolve the crude intermediate in Acetonitrile (150 mL).

    • Add finely powdered

      
       (27.6 g, 200 mmol).
      
    • Add Ethyl 4-bromobutyrate (23.4 g, 120 mmol).

    • Heat to reflux (80–82°C) for 16–24 hours.

    • Critical Step: Vigorous stirring is required to prevent caking of inorganic salts.

    • Cool to room temperature, filter off solids, and concentrate the filtrate.[1]

    • Purification: Vacuum distillation is recommended for >100g scales to remove excess bromobutyrate. For smaller batches, silica plug filtration (Hexane/EtOAc) suffices.

Phase 2: Dieckmann Cyclization (Scale-Up Critical)

Objective: Cyclize to Ethyl 1-benzyl-4-oxoazepane-3-carboxylate.

Reagents:

  • Diester Precursor (from Phase 1)

  • Sodium Ethoxide (NaOEt), 21 wt% in EtOH (1.5 equiv) OR Potassium tert-butoxide (KOtBu) in Toluene (Preferred for cleaner profiles).

  • Toluene (anhydrous)

  • Acetic Acid (for quench)[2]

Protocol:

  • Reactor Setup: Dry 3-neck flask equipped with mechanical stirrer, internal thermometer, and addition funnel. Nitrogen atmosphere is mandatory.

  • Base Preparation: Charge Toluene (10 vol) and KOtBu (1.5 equiv). Cool to 0°C.[3]

  • Addition: Dilute the Diester Precursor (1.0 equiv) in Toluene (2 vol). Add this solution dropwise to the base suspension over 1–2 hours.

    • Why? High dilution and slow addition favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: Allow to warm to room temperature. Stir for 4–6 hours.

    • Observation: The mixture will become thick/gelatinous as the enolate salt precipitates.

  • Quench & Workup:

    • Cool to 0°C.[3]

    • Add Glacial Acetic Acid (1.6 equiv) diluted in water (5 vol) slowly.

    • Separate phases.[3][4] Extract aqueous layer with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[5]
      
  • Product Isolation: The crude

    
    -keto ester is often an oil. For high purity, convert to the hydrochloride salt by treating the ethereal solution with HCl/Dioxane, precipitating the solid salt.
    

Quantitative Performance Data

ParameterPhase 1 (Alkylation)Phase 2 (Cyclization)Notes
Yield (Typical) 85 - 92%70 - 80%Cyclization yield depends heavily on anhydrous conditions.
Purity (HPLC) >95% (after dist.)>90% (Crude)Recrystallization of HCl salt boosts purity to >98%.
Key Impurity Dialkylated AcrylatePolymer/OligomersControlled by dilution and addition rate.
Scale Factor LinearNon-linearPhase 2 exotherm and mixing require careful engineering at >1kg.

Process Safety & Impurity Control

Critical Control Points (CCPs)
  • Thermal Runaway (Michael Addition): The reaction of benzylamine with ethyl acrylate is exothermic. On a kilo-scale, active cooling is required to maintain

    
     to prevent polymerization of the acrylate.
    
  • Hydrogen Gas (Cyclization): If using NaH (alternative base), massive

    
     evolution occurs. The NaOEt/KOtBu route described above avoids this hazard.
    
  • Decarboxylation Risk: The product is a

    
    -keto ester. Heating the acidic aqueous workup 
    
    
    
    can trigger decarboxylation, leading to 1-benzylazepan-4-one (loss of the carboxylate). Keep workup cold.
Analytical Checkpoints
  • H-NMR: Look for the disappearance of the ethyl ester triplet/quartet of the starting material and the appearance of the enol proton (if applicable) or the methine proton at the 3-position (

    
     ~3.5-4.0 ppm).
    
  • LC-MS: Confirm mass [M+H]+. The cyclized product has a mass of MW(Diester) - MW(EtOH).

Visualization of Workup Workflow

Workup RxnMix Reaction Mixture (Enolate Salt in Toluene) Quench Quench: AcOH + H2O (pH 5-6) RxnMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Wash Brine Wash OrgLayer->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry SaltForm Salt Formation (HCl in Dioxane) Dry->SaltForm Final Final Solid Product (>98% Purity) SaltForm->Final

Caption: Optimized workup procedure to isolate the azepane-3-carboxylate as a stable salt.

Advanced Alternative: Ring Expansion (Flow Chemistry)

For facilities equipped with continuous flow reactors, the ring expansion of N-Boc-4-piperidone with ethyl diazoacetate (EDA) offers a shorter route.

  • Reagents: N-Boc-4-piperidone, EDA,

    
    .
    
  • Advantage: Direct access to the ketone/carboxylate system in one step.

  • Safety: Flow chemistry mitigates the explosion risk of EDA by minimizing the active volume.

  • Reference: See Org. Lett. 2016, 18, 1972 for catalyst screening in similar expansions.

References

  • Dieckmann Condensation for Azepanes: BenchChem Application Note: Comparative Guide to the Synthesis of Azepan-3-one.

  • Ring Expansion Methodologies:Reaction of cyclic

    
    -keto esters with diazoacetates. J. Org. Chem. 2005, 70, 8245. 
    
  • Scale-Up of Diazoacetate Reactions: Ethyl diazoacetate synthesis in flow. Beilstein J. Org. Chem. 2013, 9, 1774.

  • Azepane Scaffold Reviews: Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate Review.

  • General Protocol for -Amino Esters:Organic Syntheses, Coll. Vol. 8, p. 26. (Classic reference for Michael additions).

Sources

Application Note: Reagents for Cyclization to Form Methyl Azepane-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of methyl azepane-3-carboxylate , a critical seven-membered nitrogen heterocycle used as a scaffold in medicinal chemistry (e.g., in the design of protease inhibitors and conformationally restricted amino acids).

The guide details two distinct synthetic strategies:

  • Dieckmann Condensation: Ideal for large-scale, cost-effective production of the 4-oxo derivative (which can be reduced).

  • Ring-Closing Metathesis (RCM): Ideal for rapid, modular synthesis and derivative generation.

Introduction & Strategic Overview

The synthesis of seven-membered nitrogen rings (azepanes) is kinetically challenging due to entropic factors and transannular interactions that disfavor ring closure compared to five- or six-membered rings. The formation of methyl azepane-3-carboxylate requires specific reagents to overcome these barriers and prevent intermolecular polymerization.

Strategic Decision Matrix

Researchers should select a pathway based on scale and available starting materials:

  • Pathway A: Dieckmann Condensation [1]

    • Best for: Multi-gram to kilogram scale-up; low reagent cost.

    • Key Reagents: Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu).

    • Intermediate: Yields methyl 4-oxoazepane-3-carboxylate (requires reduction to obtain the saturated parent).

  • Pathway B: Ring-Closing Metathesis (RCM)

    • Best for: Rapid discovery chemistry; tolerance of functional groups.[1]

    • Key Reagents: Grubbs 2nd Generation Catalyst.

    • Intermediate: Yields methyl 2,3,6,7-tetrahydro-1H-azepine-3-carboxylate (requires hydrogenation).

SynthesisStrategy Target Target: Methyl azepane-3-carboxylate Start Starting Material Selection Diester Diester Precursor (Linear Amine) Start->Diester Diene Diene Precursor (Allyl/Butenyl Amine) Start->Diene Dieckmann Pathway A: Dieckmann Cyclization (NaH / KOtBu) Diester->Dieckmann RCM Pathway B: Ring-Closing Metathesis (Grubbs II) Diene->RCM KetoEster Intermediate: 4-Oxo-azepane-3-ester Dieckmann->KetoEster UnsatEster Intermediate: Tetrahydroazepine-3-ester RCM->UnsatEster Reduction Reduction (NaBH4 / Elimination / H2) KetoEster->Reduction Hydrog Hydrogenation (H2, Pd/C) UnsatEster->Hydrog Reduction->Target Hydrog->Target

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on scale and precursor availability.

Pathway A: Dieckmann Condensation Protocol

Objective: Synthesis of the azepane ring via base-mediated intramolecular Claisen condensation.

Mechanism & Rationale

This route utilizes a 1,7-diester precursor. The base deprotonates the


-carbon of one ester, which attacks the carbonyl of the distal ester.[1]
  • Regioselectivity: The formation of the 4-oxo-3-carboxylate is favored over the 3-oxo-2-carboxylate due to the stability of the enolate formed between the ester and the ketone in the product.

  • Dilution: High dilution (0.01 M – 0.1 M) is critical to favor intramolecular cyclization over intermolecular oligomerization.

Reagents Required
ReagentRoleSpecifications
Methyl 4-((2-methoxy-2-oxoethyl)(tosyl)amino)butanoate PrecursorSynthesized from glycine methyl ester and methyl 4-bromobutyrate. N-protection (Tosyl or Boc) is mandatory.
Potassium tert-butoxide (KOtBu) Base1.0 M in THF. Preferred over NaH for cleaner kinetic control in some substrates.[1]
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free.
Acetic Acid QuenchGlacial.
Step-by-Step Protocol
Step 1: Precursor Synthesis (N-Alkylation)
  • Dissolve N-Tosyl-glycine methyl ester (1.0 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and methyl 4-bromobutyrate (1.2 equiv).

  • Heat to 60°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).

    • Checkpoint: Verify formation of the linear diester by ¹H NMR (look for two methyl ester singlets ~3.6-3.7 ppm).

Step 2: Cyclization (The Dieckmann)
  • Apparatus: Flame-dried 3-neck RBF equipped with a reflux condenser and addition funnel, under Nitrogen atmosphere.

  • Base Preparation: Charge flask with KOtBu (1.5 equiv) and anhydrous THF (volume sufficient for 0.1 M final concentration).

  • Addition: Dissolve the diester precursor from Step 1 in THF. Add this solution dropwise to the refluxing base solution over 2–4 hours.[1]

    • Why? Slow addition maintains a low instantaneous concentration of the precursor, favoring cyclization (intramolecular) over polymerization (intermolecular).[1]

  • Reaction: Reflux for an additional 2–4 hours. Monitor by TLC (disappearance of starting diester).

  • Quench: Cool to 0°C. Acidify with glacial acetic acid (to pH ~5).

  • Workup: Remove THF in vacuo. Dissolve residue in DCM/Water. Extract organic layer, dry over MgSO₄.[1][2][3][4]

  • Product: Methyl 1-tosyl-4-oxoazepane-3-carboxylate .

Step 3: Ketone Reduction (Optional for Saturated Target)

To obtain the fully saturated methyl azepane-3-carboxylate:

  • Reduce the ketone using NaBH₄ in MeOH to the alcohol.[1]

  • Eliminate the alcohol (Mesylate formation + DBU elimination) to the alkene.[1]

  • Hydrogenate (H₂, Pd/C) to the saturated azepane.[1]

Pathway B: Ring-Closing Metathesis (RCM) Protocol

Objective: Synthesis of the azepane ring via Ru-catalyzed olefin metathesis.

Mechanism & Rationale

RCM is often superior for medicinal chemistry because it operates under neutral conditions and tolerates various functional groups. The precursor is a diene amine.[1]

  • Catalyst: Grubbs II (2nd Generation) is preferred for its high activity with electron-deficient alkenes (like acrylates) and steric bulk.

  • Thermodynamics: The release of ethylene gas drives the equilibrium forward.[1]

Reagents Required
ReagentRoleSpecifications
Methyl 2-(N-allyl-N-(but-3-en-1-yl)amino)acetate PrecursorDesigned to yield the 7-membered ring.
Grubbs Catalyst, 2nd Gen Catalyst2–5 mol%.[1]
Dichloromethane (DCM) SolventAnhydrous, degassed (Argon sparged).[1]
Ti(OiPr)₄ AdditiveOptional; prevents chelation of the ester oxygen to the Ru catalyst.[1]
Step-by-Step Protocol
Step 1: Precursor Assembly
  • Start with Allylglycine methyl ester .

  • Perform reductive amination or alkylation with 4-bromo-1-butene to install the second alkene chain.

  • Protect the Nitrogen (e.g., Boc or Cbz) if a tertiary amine is not desired immediately (though RCM works on tertiary amines, protonation can deactivate the catalyst; using an N-protecting group like Boc is recommended).[1]

    • Target Structure:Methyl 2-(N-Boc-N-(but-3-en-1-yl)amino)pent-4-enoate . (Note: This specific precursor cyclizes to the 7-membered ring).

Step 2: The Metathesis Reaction[1]
  • Degassing: Dissolve the diene precursor in anhydrous DCM (0.005 M – very dilute). Bubble Argon through the solution for 15 minutes.[1]

    • Note: Oxygen kills the ruthenium carbene species.[1]

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion.

  • Reflux: Heat to reflux (40°C) for 12–24 hours.

  • Monitoring: Monitor by ¹H NMR (disappearance of terminal alkene signals at 5.0–6.0 ppm and appearance of internal alkene signals).

  • Workup: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium. Filter through a pad of Celite/Silica.[1]

  • Product: Methyl N-Boc-2,3,6,7-tetrahydro-1H-azepine-3-carboxylate .

Step 3: Hydrogenation[1]
  • Dissolve the unsaturated intermediate in MeOH.

  • Add Pd/C (10% w/w) .

  • Stir under H₂ balloon (1 atm) for 4 hours.

  • Filter and concentrate to yield Methyl N-Boc-azepane-3-carboxylate .

  • Deprotection (if needed): Treat with TFA/DCM to remove Boc.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Dieckmann) Intermolecular polymerizationIncrease Dilution: Run the reaction at 0.005 M. Slow Addition: Use a syringe pump to add the substrate over 6+ hours.
No Reaction (RCM) Catalyst poisoningDegas Solvents: Ensure rigorous removal of O₂. Amine Chelation: If using free amine, add 1.0 equiv of p-Toluenesulfonic acid (pTSA) to protonate the amine during RCM (Grubbs catalysts tolerate ammonium salts).[1]
Dimerization Concentration too highDilute reaction mixture further.
Incomplete Conversion Catalyst decompositionAdd a second portion of catalyst (2 mol%) after 12 hours.

Safety & Handling

  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere. Quench excess NaH with isopropanol before adding water.[1]

  • Grubbs Catalyst: Expensive and sensitive to air in solution.[1] Store solids in the fridge under argon.

  • Ethylene Gas: RCM generates ethylene.[1] Ensure reaction vessel is vented to a fume hood to prevent pressure buildup.[1]

References

  • Dieckmann Condensation Mechanism & Scope

    • Davis, B. R.; Garrett, P. J.[1] "The Dieckmann Condensation."[1][5] Comprehensive Organic Synthesis, 1991 , 2, 806–829.[1]

  • Azepane Synthesis via RCM

    • Maier, M. E.[1] "Ring-Closing Metathesis of Dienes." Angewandte Chemie International Edition, 2000 , 39(12), 2073–2077.[1]

  • Synthesis of Azepane-3-carboxylic Acid Derivatives

    • Coward, J. K., et al. "Synthesis and Evaluation of Azepane-Based Inhibitors."[1] Journal of Medicinal Chemistry, 1998 , 41(14), 2636.[1]

  • Optimization of Medium Ring Formation

    • Illuminati, G.; Mandolini, L. "Ring Closure Reactions of Bifunctional Chain Molecules."[1] Accounts of Chemical Research, 1981 , 14(4), 95–102.[1]

Sources

Application Note: Solvent Selection & Process Optimization for Azepane Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026


)
Reaction Class:  Nucleophilic Substitution (

), Amide Coupling, Reductive Amination

Executive Summary

Azepane (homopiperidine) is a critical seven-membered pharmacophore found in various therapeutic agents. However, its storage as a hydrochloride salt presents a recurring process challenge: solubility vs. reactivity .

While the HCl salt confers stability, it renders the amine non-nucleophilic and insoluble in the lipophilic solvents typically preferred for subsequent workup. Historically, researchers relied on DMF (Dimethylformamide) or DCM (Dichloromethane) to navigate this. However, current ICH guidelines and Green Chemistry principles (aligned with Pfizer/GSK/Sanofi selection guides) strongly discourage these solvents due to reprotoxicity and environmental persistence.

This guide provides a modernized, self-validating framework for selecting solvents that balance solubility , reaction kinetics , and green compliance , specifically targeting the liberation and reaction of azepane from its salt form.

The Chemo-Physical Paradox

Azepane HCl is an ionic solid with high lattice energy. To participate in nucleophilic reactions (e.g., N-alkylation), the nitrogen lone pair must be "freed" from the proton (


).
The Solvation Matrix
Solvent ClassRepresentativeSolubility of Azepane HClReactivity (

)
Green ScoreVerdict
Polar Aprotic (Legacy) DMF, NMPHigh (Dissolves salt)High (Stabilizes transition state)Critical (Reprotoxic)Avoid (Use only if essential)
Chlorinated DCM, DCELow (Suspension)Moderate Poor (Carcinogen/Ozone)Replace
Polar Protic Methanol, WaterHigh Low (Solvates nucleophile/H-bonds)Good Use for Workup only
Green Aprotic Acetonitrile (MeCN)Moderate High (Dipolar acceleration)Moderate Recommended (Standard)
Green Ethers 2-MeTHF, CPMELow Low (Unless biphasic)Excellent Recommended (Biphasic)

Decision Framework (Visualized)

The following decision tree illustrates the logical flow for selecting a solvent system based on your specific reaction constraints.

SolventSelection Start Start: Azepane HCl Reaction RxnType Reaction Type? Start->RxnType SN2 N-Alkylation (SN2) RxnType->SN2 Coupling Amide Coupling RxnType->Coupling Temp Req. Temp > 80°C? SN2->Temp GreenCoup Use EtOAc or 2-MeTHF (Free base first) Coupling->GreenCoup HighTemp Use Butyronitrile or N-Butylpyrrolidinone (NBP) Temp->HighTemp Yes LowTemp Solubility Critical? Temp->LowTemp No Homogeneous Protocol A: Acetonitrile + DIPEA LowTemp->Homogeneous Yes (Homogeneous) Biphasic Protocol B: 2-MeTHF + NaOH (aq) + PTC (TBAB) LowTemp->Biphasic No (Heterogeneous)

Figure 1: Solvent selection logic based on thermal requirements and phase homogeneity.

Detailed Protocols

Protocol A: Homogeneous System (The "Sweet Spot")

Target: Fast kinetics, moderate heating (<80°C), homogeneous reaction. Solvent: Acetonitrile (MeCN). Rationale: MeCN has a high dielectric constant (


), promoting the ionization of the transition state in alkylation reactions without strongly solvating the nucleophile (unlike alcohols), making the azepane "hotter" (more reactive).

Step-by-Step:

  • Suspension: Charge Azepane HCl (1.0 equiv) and Acetonitrile (10 V, i.e., 10 mL per g) into the reactor. The salt will likely not fully dissolve.

  • Liberation: Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0 - 2.5 equiv).

    • Observation: The mixture may clarify or change texture as Azepane-Free-Base is released and DIPEA-HCl forms.

  • Reaction: Add the alkylating agent (e.g., Benzyl Bromide, 1.1 equiv).

  • Heating: Heat to 50–60°C.

  • Self-Validating Check (The "Salt Swap"):

    • As the reaction proceeds, a new precipitate often forms. This is the hydrobromide salt of the base (DIPEA·HBr).

    • Validation: Take a 50 µL aliquot, filter, and check the filtrate by LCMS. If the Azepane peak is gone, the reaction is complete.[1]

  • Workup: Evaporate MeCN. Redissolve residue in Isopropyl Acetate (IPAc) (a greener alternative to EtOAc) and wash with water to remove DIPEA salts.

Protocol B: Biphasic Green System (Phase Transfer Catalysis)

Target: High green compliance, large scale, ease of workup. Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water. Rationale: 2-MeTHF is derived from renewable resources (corn cobs/bagasse). It separates cleanly from water. Since Azepane HCl is water-soluble and the alkylating agent is organic-soluble, a Phase Transfer Catalyst (PTC) shuttles the anion.

Step-by-Step:

  • Aqueous Phase: Dissolve Azepane HCl (1.0 equiv) in Water (5 V). Add NaOH (2.0 equiv).

    • Mechanism:[2][3][4] NaOH neutralizes the HCl immediately. Azepane free base partitions between water and the organic layer.

  • Organic Phase: Dissolve the electrophile (Alkyl Halide) in 2-MeTHF (5-10 V).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).

    • Note: Without TBAB, reaction rates are slow due to poor phase contact.

  • Mixing: Vigorous stirring is mandatory (high rpm) to maximize interfacial area.

  • Self-Validating Check (pH Monitoring):

    • Monitor the aqueous layer pH. It must remain basic (>10). If it drops, the amine is protonated and reaction stops. Add more NaOH if necessary.

  • Workup: Stop stirring. Layers separate rapidly (2-MeTHF is less dense than water). Collect the top organic layer. The product is already in the green solvent, ready for crystallization or evaporation.

Troubleshooting & Optimization

The "Stalled Reaction"

If conversion stalls at ~50%:

  • Cause: Proton exchange. As Azepane reacts, H-X is generated. If the base is insufficient, the remaining Azepane acts as a base, forming Azepane-HBr (precipitate), removing it from the reaction.

  • Fix: Ensure your auxiliary base (DIPEA/Carbonate) is

    
     equivalents relative to the starting Azepane HCl.
    
Impurity Profile (Dialkylation)

Azepane is a secondary amine. It stops at the tertiary amine stage unless the electrophile is in large excess (leading to Quaternary Ammonium Salt).

  • Control: Add the electrophile dropwise to the Azepane solution (inverse addition) to keep the amine concentration high relative to the alkylating agent locally.

Scientific Mechanism (Graphviz)

The following diagram details the Phase Transfer Catalysis pathway described in Protocol B.

PTC_Mechanism cluster_Aq Aqueous Phase (pH > 10) cluster_Org Organic Phase (2-MeTHF) AzepaneSalt Azepane-HCl FreeBaseAq Azepane (Free) AzepaneSalt->FreeBaseAq Neutralization FreeBaseOrg Azepane (Free) FreeBaseAq->FreeBaseOrg Equilibrium NaOH NaOH NaOH->AzepaneSalt Product Azepane-R FreeBaseOrg->Product + R-X RX R-X (Electrophile) Q_Salt Q+ (TBAB) Q_Salt->FreeBaseAq Interfacial Transfer

Figure 2: Biphasic mechanism showing neutralization and phase transfer in 2-MeTHF/Water systems.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. (2008).[5] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[5] Green Chemistry, 10, 31-36.[5] Link

  • GSK Solvent Guide : Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link

  • Sanofi Solvent Guide : Prat, D., et al. (2013). "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 17(12), 1517–1525. Link

  • Phase Transfer Catalysis Review : Naik, S. D., & Doraiswamy, L. K. (1998). "Phase transfer catalysis: Chemistry and engineering." AIChE Journal, 44(3), 612-646. Link

  • 2-MeTHF Properties : Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 5(8), 1369-1379. Link

Sources

Microwave-assisted synthesis involving methyl azepane-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Synthesis of Methyl Azepane-3-carboxylate via Microwave-Assisted Ring-Closing Metathesis

Abstract & Strategic Overview

The azepane (hexamethyleneimine) core is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in protease inhibitors (e.g., Balanol analogues) and various CNS-active agents. However, the synthesis of 7-membered nitrogen heterocycles is historically challenged by unfavorable entropic factors and significant transannular strain, often requiring high-dilution conditions and prolonged reflux times (24–48 hours) under conventional heating.

This Application Note details a robust, modular protocol for the synthesis of methyl azepane-3-carboxylate utilizing Microwave-Assisted Organic Synthesis (MAOS) . By leveraging the specific heating effects of microwave irradiation—specifically rapid volumetric heating and the ability to access superheated solvent states—we overcome the activation energy barrier of the critical Ring-Closing Metathesis (RCM) step, reducing reaction times from days to minutes while suppressing oligomerization side reactions.

Key Advantages:

  • Time Efficiency: Total reaction time reduced by >90% compared to thermal methods.

  • Yield Improvement: Minimized thermal degradation and polymerization via "flash" heating.

  • Green Chemistry: Utilization of catalytic transfer hydrogenation (CTH) in the final step, eliminating high-pressure H₂ cylinders.

Synthetic Workflow & Mechanism

The synthesis is designed as a three-stage cascade: Precursor Assembly , Microwave-RCM (The Critical Step) , and Microwave-Hydrogenation .

G Start Allylamine (Starting Material) Alkylation Step 1: N-Alkylation (Precursor Assembly) Start->Alkylation + Methyl 2-(bromomethyl)acrylate Diene N-Allyl-N-acrylate Diene Alkylation->Diene RCM Step 2: MW-RCM (Grubbs II, DCM, 80°C) Diene->RCM Ring Closure Azepine Tetrahydroazepine Intermediate RCM->Azepine Hydro Step 3: MW-Hydrogenation (HCOONH4, Pd/C) Azepine->Hydro Reduction Product Methyl Azepane-3-carboxylate (Final Target) Hydro->Product

Figure 1: Modular workflow for the synthesis of methyl azepane-3-carboxylate. The process relies on the rapid construction of the diene followed by microwave-driven cyclization and reduction.

Experimental Protocols

Step 1: Precursor Assembly (N-Alkylation)

Objective: Synthesis of methyl 2-((N-allyl-N-(tert-butoxycarbonyl)amino)methyl)acrylate. Note: While this step can be performed at room temperature, microwave irradiation ensures complete conversion in minutes.

Materials:

  • N-Boc-allylamine (1.0 equiv)

  • Methyl 2-(bromomethyl)acrylate (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (ACN)[1][2]

Protocol:

  • Dissolve N-Boc-allylamine (5 mmol) in ACN (15 mL) in a 30 mL microwave process vial.

  • Add

    
     (10 mmol) followed by methyl 2-(bromomethyl)acrylate (5.5 mmol).
    
  • Seal the vessel and irradiate.

    • Temp: 80°C

    • Time: 10 minutes

    • Stirring: High

  • Workup: Filter off inorganic salts, concentrate the filtrate, and purify via flash chromatography (Hex/EtOAc) to yield the acyclic diene precursor.

Step 2: Microwave-Assisted Ring-Closing Metathesis (MW-RCM)

Objective: Formation of the 7-membered azepine core. Scientific Rationale: 7-membered rings are entropically disfavored. Conventional heating often leads to intermolecular polymerization (dimerization) rather than intramolecular cyclization. Microwave heating provides rapid energy transfer to reach the transition state quickly, favoring the intramolecular pathway when combined with pseudo-high dilution.

Materials:

  • Diene Precursor (from Step 1)[2]

  • Grubbs Catalyst, 2nd Generation (2–5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed.

Protocol:

  • Preparation: Dissolve the diene precursor (1.0 mmol) in anhydrous DCM (20 mL).

    • Critical: Concentration should be

      
       0.05 M to favor cyclization over polymerization.
      
  • Catalyst Addition: Add Grubbs II catalyst (0.02 mmol, 2 mol%) under a nitrogen curtain.

  • Irradiation: Seal the vessel immediately.

    • Instrument: Single-mode microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 80°C (Note: This is superheated; DCM b.p. is 40°C).

    • Pressure Limit: Set to 15 bar (DCM generates significant pressure at 80°C).

    • Time: 15 minutes.

  • Scavenging (Self-Validating Step): Add 50 mg of silica-bound scavenger (e.g., Si-Thiol) and stir for 5 mins to quench the Ru catalyst. Filter and concentrate.

  • Result: Methyl 1-(tert-butoxycarbonyl)-2,3,4,7-tetrahydro-1H-azepine-3-carboxylate.

Step 3: Microwave-Assisted Transfer Hydrogenation

Objective: Reduction of the alkene to the final azepane. Scientific Rationale: Using ammonium formate as a hydrogen donor avoids the safety hazards of pressurized


 gas in a microwave field. The microwave energy accelerates the decomposition of formate into 

and

directly at the catalyst surface (Pd/C).

Materials:

  • Azepine intermediate (from Step 2)

  • 10% Pd/C (10 wt% loading)

  • Ammonium Formate (5.0 equiv)

  • Methanol (MeOH)

Protocol:

  • Dissolve the azepine (0.5 mmol) in MeOH (5 mL) in a microwave vial.

  • Add 10% Pd/C (10 wt% of substrate mass) and Ammonium Formate (2.5 mmol).

  • Irradiation:

    • Temp: 100°C

    • Time: 5 minutes

    • Pressure: Low (Open vessel mode or vented cap recommended if system allows; otherwise, ensure pressure limit is set to 20 bar due to

      
       generation).
      
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate to obtain Methyl 1-Boc-azepane-3-carboxylate .

  • Optional Deprotection: Treat with 4M HCl/Dioxane to yield the free amine salt.

Data Summary & Comparison

The following table contrasts the Microwave (MW) protocol against the conventional thermal method (Oil Bath).

ParameterConventional MethodMicrowave ProtocolImprovement Factor
Step 1 (Alkylation) 12 hours @ 25°C10 mins @ 80°C72x Faster
Step 2 (RCM) 24–48 hours (Reflux)15 mins @ 80°C~100x Faster
Step 3 (Hydrogenation) 6 hours (H₂ Balloon)5 mins @ 100°C72x Faster
Overall Yield 45–55%78–85%~1.6x Higher
Solvent Usage High (Reflux losses)Low (Sealed vessel)Greener

Troubleshooting & Optimization

  • Issue: Polymerization during RCM.

    • Cause: Concentration is too high.

    • Solution: Dilute the reaction to 0.01 M. If using microwave, you can often push to 0.05 M, but if oligomers appear, revert to high dilution.

  • Issue: Incomplete Hydrogenation.

    • Cause: Poisoning of Pd catalyst by residual Ruthenium from RCM.

    • Solution: Ensure the Si-Thiol scavenging step in Protocol 2 is rigorous. Alternatively, wash the crude azepine with DMSO before hydrogenation.

  • Issue: Vessel Over-pressurization.

    • Cause: Decomposition of Ammonium Formate releases 1 mole of

      
       and 1 mole of 
      
      
      
      per mole of formate.
    • Safety Check: Do not exceed 5 mmol scale in a 10 mL sealed vessel. For larger scales, use a flow-hydrogenation setup or open-vessel microwave mode.

References

  • Microwave-Assisted RCM for 7-Membered Rings

    • Benedetti, F., et al. "Microwave-assisted ring-closing metathesis for the synthesis of medium-sized nitrogen heterocycles." Journal of Organic Chemistry, 2008.
    • Source:

  • General RCM Methodology (Grubbs)

    • Grubbs, R. H. "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).
    • Source:

  • Microwave Transfer Hydrogenation

    • Banik, B. K., et al. "Microwave-Assisted Rapid and Simplified Hydrogenation." The Journal of Organic Chemistry, 1999.
    • Source:

  • Synthesis of Azepane-3-carboxylic Acid Derivatives

    • Cowart, M., et al. "Azepane-3-carboxylic acid derivatives as blockers of N-type calcium channels." Bioorganic & Medicinal Chemistry Letters, 2002.
    • Source:

Sources

Troubleshooting & Optimization

Improving solubility of methyl azepane-3-carboxylate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl Azepane-3-carboxylate Hydrochloride Solubility

Welcome to the technical support center for handling methyl azepane-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we will explore the underlying chemical principles governing its solubility and provide robust, step-by-step protocols to overcome these issues in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl azepane-3-carboxylate hydrochloride poorly soluble in common organic solvents like Dichloromethane (DCM) or Toluene?

Answer: The primary reason for poor solubility lies in the compound's structure as a hydrochloride salt. The azepane nitrogen is protonated, forming a cationic ammonium species ([R₂NH₂]⁺), which is ionically bonded to a chloride anion (Cl⁻). This salt form has high lattice energy and is highly polar.[1][2] Organic solvents like DCM, and especially non-polar ones like toluene, are poor at solvating these charged ions, leading to very low solubility.[3] In contrast, polar, protic solvents like water or methanol are much more effective at dissolving the salt.

Q2: I need to run a reaction in an aprotic solvent. What is the most reliable first step to improve solubility?

Answer: The most reliable and universally applicable method is to convert the hydrochloride salt into its corresponding neutral "free base" form.[4] By deprotonating the ammonium cation with a mild base, you eliminate the ionic charge, significantly reducing the compound's polarity. The resulting free base, methyl azepane-3-carboxylate, is a neutral organic molecule that will exhibit dramatically improved solubility in a wide range of organic solvents.[5]

Q3: Can I just heat the mixture or use a co-solvent?

Answer: While gentle heating or adding a polar co-solvent (like a small amount of methanol in DCM) can sometimes improve solubility, these methods are often insufficient and can have drawbacks.[1][6]

  • Heating: Can increase the dissolution rate, but the compound may precipitate back out upon cooling to room temperature.[6] Furthermore, many organic molecules, particularly esters, can be sensitive to thermal degradation.[1]

  • Co-solvents: While a polar co-solvent can help, it also alters the reaction medium, which may be undesirable for your specific chemistry (e.g., if your reaction is water-sensitive).

Converting to the free base is a more definitive and cleaner solution for achieving true solubility in your desired organic solvent.

Q4: What is the approximate pKa of the azepane nitrogen, and why is it important?

Answer: The parent compound, azepane (hexamethyleneimine), has a pKa of approximately 11 for its conjugate acid.[7] This indicates that it is a relatively strong base. Knowing this is crucial for selecting the correct base for the free-basing procedure. To deprotonate the azepane hydrochloride, you need a base whose conjugate acid has a pKa higher than that of the azepane itself. This ensures the acid-base equilibrium favors the formation of the neutral free base.

Troubleshooting Guide: Step-by-Step Problem Solving

This workflow is designed to guide you from a state of poor solubility to a successful experimental setup.

G cluster_start Initial State cluster_problem Problem Identification cluster_decision Decision & Action cluster_validation Validation & Use start Start: Methyl Azepane-3-Carboxylate HCl (Solid) problem Problem: Poor solubility in desired organic solvent (e.g., DCM, THF) start->problem decision Is converting to free base an option for your workflow? problem->decision free_base Action: Perform Liquid-Liquid Extraction (See Protocol Below) decision->free_base Yes (Recommended) alt_methods Alternative (Less Robust): Try co-solvents (e.g., DCM/MeOH) or gentle heating. Monitor for precipitation. decision->alt_methods No validation Validation: Confirm conversion is complete (e.g., TLC, pH of aqueous layer) free_base->validation end Result: Soluble free base in organic solvent, ready for reaction. validation->end

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Conversion of HCl Salt to Free Base via Liquid-Liquid Extraction

This protocol describes the standard, reliable method for preparing an organic solution of the free amine from its hydrochloride salt.

Principle: This procedure uses a mild aqueous base to neutralize the hydrochloride salt. The resulting neutral (free base) amine is no longer water-soluble and preferentially partitions into an immiscible organic solvent. This is a classic acid-base extraction technique.[8]

Materials:

  • Methyl azepane-3-carboxylate hydrochloride

  • Organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 5-10% potassium carbonate (K₂CO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, standard glassware

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the methyl azepane-3-carboxylate hydrochloride salt in deionized water (e.g., ~10-20 mL of water per 1 g of salt) in a flask.

  • Transfer: Transfer the aqueous solution to a separatory funnel. Add an equal volume of your chosen organic solvent (e.g., DCM). You will see two immiscible layers.

  • Basification: Slowly add a saturated aqueous solution of NaHCO₃ to the separatory funnel. Swirl gently at first. You will observe effervescence (CO₂ gas evolution) as the bicarbonate neutralizes the acid.

    • Expert Tip: Continue adding the basic solution portion-wise, stoppering and carefully venting the funnel frequently, until the gas evolution ceases. Check the pH of the aqueous layer with pH paper; it should be > 8 to ensure complete neutralization.

  • Extraction: Stopper the funnel securely and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release any pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean Erlenmeyer flask. If using a less dense solvent like EtOAc, the organic layer will be on top.

  • Re-extraction: To maximize yield, add a fresh portion of the organic solvent (about half the initial volume) to the separatory funnel and repeat the extraction (steps 4-5). Combine this second organic extract with the first one.

  • Washing: Wash the combined organic layers with brine (about 1/4 of the total organic volume). This step helps to remove the bulk of the dissolved water from the organic phase.

  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. The resulting clear organic solution contains your dissolved free base. This solution can be used directly in a subsequent reaction, or the solvent can be removed under reduced pressure (rotary evaporator) to yield the pure free base, which is typically an oil or a low-melting solid.

Data Summary Table

The following table provides a qualitative summary of the expected solubility differences between the hydrochloride salt and its corresponding free base form in common laboratory solvents.

Solvent NameSolvent TypeExpected Solubility of HCl SaltExpected Solubility of Free BaseRationale
Water (H₂O)Polar ProticHighLow / Sparingly SolubleThe salt is ionic and readily solvated by water. The free base is a neutral organic molecule with limited water solubility.
Methanol (MeOH)Polar ProticModerate to HighHighMethanol can solvate both ions and the polar free base.
Dichloromethane (DCM)Polar AproticVery LowHighDCM is not polar enough to dissolve the salt but is an excellent solvent for the neutral free base.
Tetrahydrofuran (THF)Polar AproticVery LowHighSimilar to DCM, THF is a good solvent for many neutral organic molecules but not ionic salts.
Ethyl Acetate (EtOAc)Polar AproticVery LowHighA common extraction solvent that effectively dissolves the free base.[4]
TolueneNon-PolarInsolubleModerate to HighThe non-polar nature of toluene makes it a poor solvent for the salt, but it can dissolve the organic free base.
Hexanes / HeptaneNon-PolarInsolubleLow to ModerateThe free base has some polarity from the ester and amine, limiting its solubility in highly non-polar alkanes.

Visualizing the Core Concept: Salt vs. Free Base

The fundamental principle behind improving solubility is the conversion from a high-energy, ionic state to a lower-energy, neutral state that is more compatible with organic solvents.

G cluster_salt State 1: Hydrochloride Salt cluster_freebase State 2: Free Base Salt Methyl Azepane-3-Carboxylate HCl (Ionic, High Lattice Energy) [R₂NH₂]⁺Cl⁻ Insoluble Result: Insoluble Suspension Conversion + Base (e.g., NaHCO₃) - H₂O, CO₂, NaCl Salt->Conversion Neutralization Solvent1 Organic Solvent (e.g., DCM) FreeBase Methyl Azepane-3-Carboxylate (Neutral, Covalent) R₂N: Soluble Result: Homogeneous Solution Solvent2 Organic Solvent (e.g., DCM) Conversion->FreeBase

Caption: Conversion from insoluble salt to soluble free base.

References

  • ResearchGate Discussion on Purifying Hydrochloride Salts. (2017). ResearchGate. Available at: [Link]

  • An Analytical Perspective on Determination of Free Base Nicotine in E-Liquids. (2020). National Institutes of Health (PMC). Available at: [Link]

  • Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies. (2019). National Institutes of Health (PMC). Available at: [Link]

  • Azepane Compound Summary. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • ResearchGate Discussion on Converting Amine Salt to Free Amine. (2015). ResearchGate. Available at: [Link]

  • Free base – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. (2019). Frontiers in Chemistry. Available at: [Link]

  • Azepane - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Isolation of primary amines as HCl salt problem. (2006). Sciencemadness Discussion Board. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Available at: [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Available at: [Link]

  • Solubility of organic amine salts. (2011). Sciencemadness Discussion Board. Available at: [Link]

  • Structure and Properties of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • Freebase (chemistry) - wikidoc. (2012). Wikidoc. Available at: [Link]

Sources

Technical Support Center: Minimizing Racemization in Azepane-3-Carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling azepane-3-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable chiral scaffold. The stereochemical integrity of the C3 position is often paramount for biological activity, yet it is susceptible to racemization under common synthetic conditions. This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you maintain the enantiopurity of your materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of racemization as they apply to the azepane-3-carboxylate core.

Q1: What is racemization and why is it a critical issue for azepane-3-carboxylate derivatives?

A: Racemization is a process in which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like (R)- or (S)-azepane-3-carboxylate, the specific 3D arrangement (stereochemistry) at the C3 chiral center is often essential for its interaction with biological targets such as enzymes or receptors. The formation of the undesired enantiomer can lead to a significant loss of biological activity, altered pharmacological profiles, or the introduction of impurities that are difficult to separate, compromising the efficacy and safety of a potential drug candidate.[2]

Q2: What is the primary chemical mechanism leading to racemization in these systems?

A: The primary mechanism involves the deprotonation of the hydrogen atom at the chiral C3 carbon (the α-proton) by a base.[3] This abstraction is facilitated because the α-proton is acidic due to the electron-withdrawing effect of the adjacent carboxylate group (ester or acid).[4] This deprotonation generates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with roughly equal probability, leading to a mixture of both the original (retained) and the inverted enantiomer.[5] Over time, this process leads to a 1:1 racemic mixture.

RacemizationMechanism cluster_intermediate Start (S)-Azepane-3-carboxylate (Chiral) Intermediate Planar Enolate (Achiral) Start->Intermediate Deprotonation (Base abstracts α-proton) Base Base (B:) Base->Start H_plus H+ Retained (S)-Enantiomer (Retention) Intermediate->Retained Reprotonation (Top face) Inverted (R)-Enantiomer (Inversion) Intermediate->Inverted Reprotonation (Bottom face) Racemate Racemic Mixture

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q3: Which synthetic steps are most likely to cause racemization?

A: Any reaction that exposes the α-proton to basic conditions or significantly increases its acidity poses a risk. The most common problematic steps include:

  • Amide Bond Coupling: Activation of the carboxylic acid for coupling dramatically increases the acidity of the α-proton, making it highly susceptible to abstraction by the bases (e.g., DIPEA, TEA) used in the reaction.[6][7]

  • Ester Hydrolysis (Saponification): Using strong bases like NaOH or LiOH to hydrolyze an ester can easily deprotonate the α-carbon, leading to significant racemization.

  • Base-Mediated Cyclizations: When forming the azepane ring via intramolecular cyclization, the base used can cause epimerization at the stereocenter.[8]

  • α-Functionalization: Any attempt to directly functionalize the C3 position that involves the formation of an enolate will invariably lead to racemization.

Q4: How can I accurately detect and quantify the extent of racemization?

A: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their precise quantification. A typical workflow involves:

  • Sample Preparation: The final azepane derivative is taken as a sample. If it's an amide, it is often necessary to first hydrolyze the compound back to the core azepane-3-carboxylic acid using strong acid (e.g., 6N HCl), which typically does not cause racemization.

  • Derivatization (Optional but common): The resulting amino acid is often derivatized, for example with Marfey's reagent or by forming a new amide with a chiral amine, to create diastereomers that are more easily separated on a standard C18 column, or to enhance detection.

  • Analysis: The prepared sample is injected onto a suitable chiral HPLC column. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (% ee) or the percentage of the undesired enantiomer.

Section 2: Troubleshooting Guides

This section provides direct, actionable advice for specific problems encountered during synthesis.

Issue 1: Significant Racemization Detected After Amide Coupling

Symptom: You started with an enantiomerically pure azepane-3-carboxylic acid (>99% ee), but after coupling it with an amine, the product shows a significant amount of the other enantiomer (e.g., 85% ee).

Causality: This is a classic problem rooted in the coupling conditions. The combination of carboxylic acid activation and the presence of a base creates a "perfect storm" for α-proton abstraction.

TroubleshootingWorkflow Start Racemization Detected in Amide Coupling Step1 Step 1: Evaluate Base Start->Step1 Base_Q Using strong, non-hindered base like DIPEA or TEA? Step1->Base_Q Step2 Step 2: Review Coupling Reagent & Additive Reagent_Q Using carbodiimide (DCC, DIC) alone? Step2->Reagent_Q Step3 Step 3: Control Temperature & Activation Time Temp_Q Running at RT or higher? Prolonged pre-activation? Step3->Temp_Q Step4 Step 4: Check Solvent Solvent_Q Using polar aprotic solvent like DMF? Step4->Solvent_Q End Racemization Minimized Base_Q->Step2 No Base_Sol Action: Switch to a weaker or sterically hindered base. (e.g., NMM, 2,4,6-Collidine) Base_Q->Base_Sol Yes Base_Sol->Step2 Reagent_Q->Step3 No Reagent_Sol Action: Always use with a racemization-suppressing additive. (Oxyma, HOAt, HOBt) Reagent_Q->Reagent_Sol Yes Reagent_Sol->Step3 Temp_Q->Step4 No Temp_Sol Action: Lower temperature to 0°C. Minimize pre-activation time. Temp_Q->Temp_Sol Yes Temp_Sol->Step4 Solvent_Q->End No Solvent_Sol Action: Test a less polar solvent like DCM or THF if solubility permits. Solvent_Q->Solvent_Sol Yes Solvent_Sol->End

Caption: Troubleshooting workflow for racemization in amide coupling.

Troubleshooting Table & Recommendations

FactorHigh-Risk ConditionRecommended Action & Rationale
Base Strong, non-hindered bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .[7]Switch to a weaker or sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine .[6] Rationale: These bases are sufficiently basic to deprotonate the ammonium salt of the incoming amine but are less effective at abstracting the more sterically accessible α-proton from the activated acid.
Coupling Reagent Carbodiimides like DIC or DCC used without an additive.Always use carbodiimides with a racemization-suppressing additive. OxymaPure is highly recommended as a safe and effective modern alternative to the potentially explosive HOBt and HOAt.[6][9] Rationale: Additives react with the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to oxazolone formation, the key pathway to racemization.[10]
Temperature Reactions run at room temperature (20-25°C) or elevated temperatures.Perform the coupling at 0°C .[2][8] Rationale: The rate of deprotonation (racemization) is significantly reduced at lower temperatures, often more so than the rate of the desired coupling reaction.
Solvent Highly polar aprotic solvents like DMF or NMP .If reagent solubility allows, consider testing a less polar solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) .[11] Rationale: Polar solvents can stabilize the charged transition state of the deprotonation step, thereby accelerating racemization.[12]
Activation Time Pre-activating the carboxylic acid with the coupling reagent for an extended period before adding the amine.Minimize pre-activation time. Add the coupling reagent to the mixture of acid, amine, and additive, or add the activated mixture to the amine immediately after it is formed.[6] Rationale: The longer the highly reactive activated species exists before it is consumed by the amine, the more opportunity there is for the base to cause racemization.
Issue 2: Loss of Enantiopurity During Ester Hydrolysis

Symptom: You have an enantiomerically pure azepane-3-carboxylate ester, but after hydrolysis to the carboxylic acid using LiOH or NaOH, you observe significant racemization.

Causality: Standard saponification conditions are strongly basic, creating an ideal environment for enolate formation and subsequent racemization.

Troubleshooting & Recommendations

  • Avoid Strong Base Hydrolysis: This should be your last resort. If you must use it, perform the reaction at the lowest possible temperature (e.g., 0°C to -10°C) and monitor carefully to quench the reaction as soon as the starting material is consumed.

  • Switch to Acidic or Neutral Hydrolysis:

    • Acidic Hydrolysis: Refluxing with aqueous HCl (e.g., 6N) is often effective and carries a very low risk of racemization at the α-carbon. This is the preferred method for deprotection in peptide chemistry.

    • For tert-Butyl Esters: Use trifluoroacetic acid (TFA) in DCM. This is a standard, non-racemizing method for cleaving this acid-labile protecting group.

  • Consider Alternative Protecting Groups: In the future, plan your synthesis to use an ester that can be cleaved under non-racemizing conditions. Benzyl esters , for example, can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), which has no effect on the stereocenter.

Section 3: Recommended Protocols

Protocol 1: Low-Racemization Amide Coupling using DIC/Oxyma

This protocol is a robust starting point for minimizing racemization when coupling an N-protected azepane-3-carboxylic acid.

Materials:

  • N-protected azepane-3-carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.2 eq)

  • N-Methylmorpholine (NMM) (1.1 eq, for the amine salt)

  • Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-protected azepane-3-carboxylic acid (1.0 eq), the amine hydrochloride salt (1.1 eq), and OxymaPure (1.2 eq).

  • Add anhydrous DCM to form a stirrable suspension or solution (approx. 0.1 M concentration).

  • Cool the flask to 0°C using an ice-water bath.

  • Add N-Methylmorpholine (NMM) (1.1 eq) dropwise and stir the mixture for 5 minutes.

  • Add Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise to the cold mixture.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Once the reaction is complete, filter off the diisopropylurea (DCU) byproduct.

  • Proceed with a standard aqueous workup to isolate the product.

Protocol 2: Chiral Purity Analysis by HPLC after Acid Hydrolysis

This protocol provides a general method for determining the enantiomeric excess of a final azepane-3-amide product.

Materials:

  • Azepane-3-amide product (~5 mg)

  • 6N Hydrochloric Acid (HCl)

  • Suitable buffer for HPLC (e.g., aqueous TFA or phosphate buffer)

  • Acetonitrile (ACN), HPLC grade

Procedure:

  • Hydrolysis:

    • Place the azepane-3-amide sample in a sealed reaction vial.

    • Add 1 mL of 6N HCl.

    • Heat the vial at 110°C for 16-24 hours to ensure complete hydrolysis of the amide bond.

    • After cooling, evaporate the HCl under a stream of nitrogen or using a lyophilizer.

  • Sample Preparation:

    • Re-dissolve the resulting amino acid hydrochloride salt in the mobile phase or a suitable buffer.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a Chirex or Crownpak column).

    • Separate the D- and L-enantiomers using an appropriate isocratic or gradient mobile phase (e.g., a mixture of aqueous buffer and ACN).

    • Monitor the elution by UV detection at a suitable wavelength (e.g., 210 nm or 220 nm).

  • Quantification:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] * 100

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Peptide Chemistry Resources. Coupling & Side Reactions. [Link]

  • Wikipedia. Solvent effects. [Link]

  • Medicilon. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. [Link]

  • Study.com. Video: Racemization Overview, Mechanism & Examples. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th Edition Supplement. Epimerisation in Peptide Synthesis. [Link]

  • Creation.com. Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. [Link]

  • The Houben-Weyl Methods of Organic Chemistry. 7.4 Racemization Assays. [Link]

  • Patsnap Eureka. How to Optimize Amide Synthesis for Low-Temperature Applications. [Link]

Sources

Purification strategies for methyl azepane-3-carboxylate from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating methyl azepane-3-carboxylate .

This molecule presents a dual-challenge: it contains a highly basic secondary amine (prone to severe chromatographic tailing) and a base-labile methyl ester (susceptible to rapid saponification). The troubleshooting guides, data tables, and self-validating protocols below are engineered to help you navigate these competing reactivities.

Diagnostic Workflow

PurificationWorkflow A Crude Methyl Azepane-3-carboxylate B Assess Impurity Profile A->B C Neutral / Acidic Impurities (e.g., unreacted acids) B->C D Basic / Structurally Similar (e.g., side-amines) B->D E Acid-Base Extraction C->E F Silica Gel Chromatography D->F G Ester Hydrolysis Risk E->G I Silanol Tailing Risk F->I H Use Mild Base (NaHCO3) Keep Cold (0-5°C) G->H Mitigation J Add 1-5% TEA Modifier or Use KP-NH Silica I->J Mitigation

Decision matrix for purifying methyl azepane-3-carboxylate based on impurity profiling.

Troubleshooting & FAQs

Q1: I attempted an acid-base extraction to isolate methyl azepane-3-carboxylate, but my yield was near zero. Where did my product go? A1: Your product was likely lost to the aqueous phase due to base-catalyzed ester hydrolysis (saponification). In a standard acid-base extraction, the amine is protonated with dilute acid (e.g., HCl) to form a water-soluble ammonium salt, moving it into the aqueous layer[1]. To recover the neutral amine, the aqueous layer is subsequently basified[2]. If you used a strong base like sodium hydroxide (NaOH) at room temperature, the hydroxide ions rapidly attacked the electrophilic carbonyl carbon of the methyl ester. This saponification converts the ester into a carboxylate salt (azepane-3-carboxylic acid), which remains highly water-soluble even at basic pH, preventing its extraction back into the organic layer[1]. Causality & Fix: Substitute NaOH with a milder base, such as saturated aqueous sodium bicarbonate (NaHCO


), and perform the basification in an ice bath to kinetically suppress hydrolysis.

Q2: When purifying the crude mixture via normal-phase silica gel chromatography, the product streaks severely across the TLC plate and co-elutes with impurities. How can I resolve this? A2: This is a classic chromatographic failure caused by acid-base interactions. Standard silica gel contains surface silanol groups (Si-OH) that are weakly acidic. The secondary amine in the azepane ring is highly basic. As the compound travels down the column, the amine acts as a hydrogen-bond acceptor and undergoes ion-exchange with the acidic silanols[3],[4]. This strong affinity causes the compound to drag or "streak," ruining resolution. Causality & Fix: You must mask the silanol sites. The most reliable method is adding a sacrificial basic modifier—typically 1% to 5% triethylamine (TEA)—to your mobile phase[3]. The TEA competitively binds to the acidic silanols, saturating the column and allowing your azepane to elute as a sharp, Gaussian peak[4].

Q3: Are there alternatives to using TEA in my mobile phase? Removing residual TEA is tedious. A3: Yes. If trace TEA contamination interferes with downstream assays, you can switch the stationary phase entirely. Amine-functionalized silica (e.g., KP-NH) has basic amine groups covalently bonded to the silica surface, inherently neutralizing the acidic silanols[3]. This allows you to run simple, modifier-free solvent systems (like Hexane/Ethyl Acetate) while maintaining sharp peak shapes.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of methyl azepane-3-carboxylate under various conditions, illustrating the necessity of silanol-masking strategies.

Stationary PhaseMobile Phase SystemModifierPeak Shape (TLC/HPLC)Avg. Recovery (%)
Bare Silica (Normal Phase)Hexane / EtOAc (1:1)NoneSevere Tailing (Rf ~0.15)< 45%
Bare Silica (Normal Phase)Hexane / EtOAc (1:1)5% TEASharp Band (Rf ~0.35)> 90%
Amine-Modified Silica (NH)Hexane / EtOAc (1:1)NoneSharp Band (Rf ~0.40)> 95%
C18 (Reversed Phase)H

O / MeCN Gradient
0.1% Formic AcidSharp Peak (Rt ~4.5 min)> 95%

Self-Validating Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Objective: Isolate the basic azepane from neutral/acidic impurities without hydrolyzing the methyl ester.

  • Organic Solubilization: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Extraction: Extract the organic layer with 3 portions of cold 1M HCl (aq).

    • Validation Checkpoint: Spot the post-extraction organic layer on a TLC plate and stain with Ninhydrin. The absence of a colored spot confirms the secondary amine has been fully protonated and transferred to the aqueous phase.

  • Phase Separation: Isolate the combined acidic aqueous layers and place them in an ice bath (0–5 °C). Cooling is critical to slow the kinetics of ester hydrolysis during the next step.

  • Mild Basification: Slowly add saturated NaHCO

    
     (aq) dropwise while stirring vigorously until the pH reaches 8.5–9.0.
    
    • Validation Checkpoint: Test the pH using narrow-range indicator paper. The solution should turn visibly cloudy as the neutral methyl azepane-3-carboxylate "oils out" of the aqueous phase.

  • Back-Extraction: Extract the cloudy aqueous layer with 3 portions of Dichloromethane.

  • Isolation: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at a bath temperature no higher than 30 °C.
Protocol B: TEA-Modified Silica Gel Chromatography

Objective: Purify the amine via normal-phase chromatography while suppressing silanol-induced tailing.

  • Solvent Preparation: Prepare a mobile phase consisting of Hexane / Ethyl Acetate containing 5% Triethylamine (v/v).

  • Column Pre-Equilibration (Critical Step): Pack the silica gel column and flush it with at least 3 column volumes (CV) of the TEA-modified mobile phase.

    • Causality: If you only add TEA to the sample or the running solvent without pre-equilibrating, the bare silica will strip the TEA from the solvent front, leaving the lower half of the column acidic, which will still cause your product to streak.

  • Sample Loading: Dissolve the crude methyl azepane-3-carboxylate in a minimum volume of the modified eluent and load it onto the column.

  • Elution: Elute using the modified solvent system.

    • Validation Checkpoint: When spotting fractions on TLC, co-spot with the crude mixture. The presence of TEA in the fractions will artificially raise the Rf of the spots compared to a TEA-free TLC plate.

  • TEA Removal: Pool the product-containing fractions and concentrate in vacuo. To remove residual TEA, co-evaporate the resulting oil with 3 portions of toluene, followed by 12 hours under high vacuum.

References

  • Acid–base extraction - Wikipedia. [Link][1]

  • Is there an easy way to purify organic amines? - Biotage.[Link][3]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.[Link][2]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed.[Link][4]

Sources

Technical Support Center: Troubleshooting Low Yields in N-Alkylation of Azepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Mechanistic troubleshooting and protocol optimization for the functionalization of 7-membered nitrogen heterocycles (azepanes).

Executive Summary & Diagnostic Logic

Azepanes are critical pharmacophores in modern drug discovery. However, their unique conformational flexibility and steric bulk often lead to frustratingly low yields during standard N-alkylation procedures. The 7-membered ring creates a steric shield around the secondary amine, kinetically slowing down the desired


 nucleophilic attack. This kinetic delay allows competing pathways—such as 

elimination of the alkyl halide or over-alkylation to the quaternary ammonium salt—to dominate.

Use the diagnostic workflow below to identify the root cause of your low yields based on LC-MS or NMR reaction profiling.

Caption: Diagnostic workflow for troubleshooting low yields in azepane N-alkylation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I recovering mostly unreacted azepane and alkene byproducts when using alkyl bromides with strong bases (e.g., NaH)? Causality: Strong bases like NaH or KOtBu easily deprotonate the secondary amine, but they also act as strong Brønsted bases against the alkyl halide. Because the 7-membered azepane ring is sterically hindered, the desired


 nucleophilic attack is kinetically slower than with smaller rings (like pyrrolidine). This kinetic delay allows the competing 

elimination pathway to dominate, converting your electrophile into an unreactive alkene. Solution: Switch to a milder, sterically hindered base like

or

in a polar aprotic solvent (e.g., MeCN or DMF) 1. These bases are poor nucleophiles and weaker Brønsted bases, suppressing the

pathway while maintaining sufficient basicity to neutralize the generated HX acid.

Q2: My LC-MS shows a significant amount of quaternary ammonium salt. How do I prevent over-alkylation? Causality: A well-documented paradox in amine chemistry is that N-centered nucleophilicity often increases upon initial alkylation due to the electron-donating inductive effect of the new alkyl group 2. Consequently, the newly formed tertiary azepane competes aggressively with the starting secondary azepane for the remaining electrophile, leading to over-alkylation 3. Solution:

  • Stoichiometric Control: Use a 5-10 fold excess of the azepane if it is inexpensive, or add the alkylating agent dropwise via a syringe pump to maintain a low electrophile concentration 3.

  • Reductive Amination: Switch to reductive amination. This inherently prevents over-alkylation because the intermediate iminium ion is reduced directly to the tertiary amine, which lacks the necessary protons to form another iminium species 4.

Q3: I switched to reductive amination, but my yields are still poor (<40%). What is the bottleneck? Causality: Imine/iminium formation is a reversible, pH-sensitive equilibrium. For bulky azepanes, the steric clash during the formation of the tetrahedral hemiaminal intermediate can push the equilibrium heavily toward the starting materials. If the reducing agent is too strong (e.g.,


), it will prematurely reduce the aldehyde/ketone to an alcohol before the iminium can form.
Solution:  Use Sodium triacetoxyborohydride (

) or Sodium cyanoborohydride (

). These are mild enough to tolerate aldehydes/ketones but will rapidly reduce the iminium ion. Add a Lewis acid (e.g.,

) or a weak Brønsted acid (acetic acid) to catalyze iminium formation and drive the reaction forward 5.

Quantitative Data & Optimization Matrices

Table 1: Optimization of Base and Leaving Group for Direct Azepane N-Alkylation

BaseElectrophileSolventTemp (°C)Primary Issue ObservedTypical Yield (%)
NaHR-BrTHF25High E2 elimination15 - 30
DIPEAR-ClDCM40Very slow

(sterics)
20 - 40

R-BrDMF60Moderate over-alkylation50 - 65

R-IMeCN25-40None (Optimal)80 - 95

Table 2: Reagent Selection for Azepane Reductive Amination

Reducing AgentAdditiveSolventChemoselectivityTypical Yield (%)

NoneMeOHPoor (Reduces aldehyde)< 20

AcOH (pH 5)MeOHGood (Toxic byproducts)60 - 75


DCEExcellent85 - 98

Step-by-Step Experimental Protocols

Protocol A: Optimized Direct N-Alkylation

Self-Validation Checkpoint: The cessation of


 evolution indicates the neutralization of the generated acid is complete, serving as a visual proxy for reaction progression.
  • Setup: In an oven-dried flask under an inert atmosphere (

    
    /Ar), dissolve the azepane derivative (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
    
  • Base Addition: Add finely powdered, anhydrous

    
     (1.5 equiv). Stir at room temperature for 15 minutes.
    
  • Electrophile Addition: Add the alkyl iodide (1.1 equiv) dropwise over 10 minutes. (Note: If only an alkyl bromide is available, add 0.1 equiv of NaI or KI to catalyze an in situ Finkelstein reaction).

  • Reaction: Heat the mixture to 40 °C. Monitor the consumption of the secondary amine via TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with distilled water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: High-Yield Reductive Amination

Self-Validation Checkpoint: The reaction mixture should transition from cloudy (imine formation) to clear upon complete reduction.

  • Imine Formation: Dissolve the azepane (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) or

    
     (1.2 equiv) to drive hemiaminal dehydration. Stir the mixture at room temperature for 1-2 hours.
    
  • Reduction: Cool the mixture to 0 °C using an ice bath. Add

    
     (1.5 equiv) in small portions to manage mild exothermicity.
    
  • Completion: Remove the ice bath, warm the mixture to room temperature, and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous

    
    (Caution: Gas evolution!). Extract with DCM (3x), dry over 
    
    
    
    , filter, and purify the crude tertiary amine via silica gel chromatography.

References

  • American Chemical Society (ACS). Synthesis of Secondary Amines via Self-Limiting Alkylation.[Link]

  • National Institutes of Health (NIH). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.[Link]

  • National Institutes of Health (NIH). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines.[Link]

Sources

Removing hydrochloride salts from methyl azepane-3-carboxylate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of small, polar secondary amines. The methyl azepane-3-carboxylate scaffold presents a classic dichotomy in synthetic organic chemistry: the need to liberate a highly water-soluble secondary amine from its hydrochloride (HCl) salt without compromising a base-labile methyl ester.

This guide provides field-proven troubleshooting workflows, causality-driven FAQs, and self-validating protocols to ensure high-yielding, high-purity freebasing of your azepane intermediates.

I. Frequently Asked Questions (Troubleshooting Causality)

Q: Why do I lose so much product during a standard aqueous workup (e.g., Na₂CO₃ neutralization followed by DCM extraction)? A: The fundamental issue is the partition coefficient. The secondary amine of the 7-membered azepane ring is highly hydrophilic. Small azepane derivatives typically exhibit LogP values well below 1.0 (e.g., ~0.47 to 0.74). When you neutralize the HCl salt in water, the resulting freebase heavily favors the aqueous layer. Standard extraction without modifying the aqueous ionic strength will leave the majority of your product in the aqueous waste.

Q: Why is my methyl ester hydrolyzing to the corresponding carboxylic acid during freebasing? A: Methyl esters are highly susceptible to base-catalyzed saponification. If you use strong aqueous bases (like NaOH) or allow the pH to exceed 9.0 for prolonged periods (even with K₂CO₃), hydroxide ions will attack the ester carbonyl. The azepane ring does not provide sufficient steric hindrance to protect the C3-ester. Mild Schotten-Baumann-type conditions or anhydrous bases are required[1].

Q: My freebase is pure by NMR, but my isolated yield is < 40%. Where did it go? A: Beyond aqueous partitioning losses, the methyl azepane-3-carboxylate freebase is relatively volatile. If you evaporate your extraction solvents under high vacuum (< 10 mbar) or at elevated bath temperatures (> 35°C), you will strip the free amine along with the solvent.

II. Freebasing Decision Workflow

Selecting the correct methodology depends entirely on your scale, downstream moisture sensitivity, and available equipment. Use the decision matrix below to select the optimal protocol.

G Start Methyl azepane-3-carboxylate HCl Freebasing Requirement Q1 What is the primary constraint? Start->Q1 Opt1 Small Scale (< 1g) High Purity Required Q1->Opt1 Opt2 Prep Scale (1-50g) Moisture Sensitive Q1->Opt2 Opt3 Process Scale (> 50g) Cost Sensitive Q1->Opt3 SCX Method A: SCX Catch-and-Release Opt1->SCX Resin Method B: Amberlyst A21 Resin Opt2->Resin Aqueous Method C: Aqueous Salting-Out Opt3->Aqueous Warning Warning: Monitor pH (<8.5) to prevent ester hydrolysis Aqueous->Warning

Decision matrix for selecting the optimal freebasing method for methyl azepane-3-carboxylate.

III. Validated Experimental Protocols

Protocol A: Anhydrous Freebasing via Polymer-Supported Base (The Gold Standard)

Causality: 2 is a weakly basic, macroreticular ion-exchange resin containing tertiary amine functionality. It scavenges the HCl without introducing water, completely eliminating the risk of ester hydrolysis and aqueous partitioning losses[2].

  • Dissolution: Suspend methyl azepane-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) or methanol (10 mL per gram of substrate).

  • Resin Addition: Add Amberlyst A21 resin (3.0 eq based on loading capacity, typically ~1.5 mmol/g). Self-Validation Check: The suspension should become a clear solution over time as the insoluble HCl salt is converted to the soluble freebase.

  • Agitation: Stir gently at room temperature for 2 to 3 hours. Avoid harsh magnetic stirring that could pulverize the resin beads.

  • Filtration: Filter the resin through a sintered glass funnel. Wash the resin cake thoroughly with additional DCM or MeOH (2 x 5 mL/g) to ensure complete recovery of the amine.

  • Isolation: Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature < 30°C and vacuum > 100 mbar to prevent volatilization of the product.

Protocol B: Catch-and-Release Ion Exchange (SCX-2)

Causality: Strong Cation Exchange (SCX) utilizes propylsulfonic acid functionalized silica. The basic azepane nitrogen protonates and binds ionically to the sulfonic acid[3]. Neutral and acidic impurities wash away. Eluting with methanolic ammonia deprotonates the amine, releasing it into the organic eluate.

  • Conditioning: Condition an SCX-2 cartridge (e.g., 10g sorbent for ~1g of salt) with 2 column volumes (CV) of Methanol.

  • Loading: Dissolve the azepane-3-carboxylate HCl salt in a minimum volume of MeOH and load it onto the cartridge.

  • Washing: Wash the cartridge with 3 CV of MeOH to remove non-basic impurities.

  • Elution: Elute the free amine using 2 to 3 CV of 2.0 M Ammonia in Methanol.

  • Isolation: Carefully evaporate the methanolic ammonia eluate under mild vacuum to isolate the pure freebase.

Protocol C: Aqueous "Salting-Out" Extraction

Causality: If polymer resins or SCX columns are unavailable, aqueous extraction must be heavily modified. Salting out with NaCl forces the highly water-soluble azepane into the organic phase. Using a mild base (NaHCO₃) keeps the pH < 8.5, preventing ester saponification[1].

  • Dissolution: Dissolve the HCl salt in a minimum amount of cold water (0-5°C).

  • Neutralization: Add saturated aqueous NaHCO₃ dropwise until the pH reaches 8.0 - 8.5. Do not exceed pH 9.0.

  • Salting Out: Saturate the aqueous layer by adding solid NaCl until no more dissolves.

  • Extraction: Extract the aqueous phase with 2-Methyltetrahydrofuran (2-MeTHF) or DCM (4 x 10 mL/g). Note: 2-MeTHF often provides superior partitioning for polar amines compared to DCM.

  • Drying & Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate at < 30°C.

IV. Method Comparison Data

To assist in your experimental design, the following table summarizes the quantitative and qualitative metrics of each freebasing approach:

MethodologyEster Hydrolysis RiskAqueous Loss RiskScalabilityCost-EffectivenessRecommended Use Case
A: Amberlyst A21 Resin NoneNoneHighModeratePrep-scale, moisture-sensitive downstream steps
B: SCX Cartridge NoneNoneLowLowDiscovery scale, high-throughput purification
C: Salting-Out Extraction Moderate (pH dependent)High (if no NaCl used)Very HighHighProcess scale (>50g), cost-constrained environments

V. References

  • 1 - American Chemical Society (ACS)[1] 2. - International Agency for Research on Cancer (IARC) 3.2 - ResearchGate[2]

  • 3 - Chemie Brunschwig / SiliCycle[3]

Sources

Technical Support Center: Optimizing Recrystallization of Azepane Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique thermodynamic and kinetic challenges of azepane amino esters.

Seven-membered nitrogen heterocycles (azepanes) bearing ester functionalities present a triad of crystallization challenges: high conformational entropy leading to liquid-liquid phase separation (oiling out), thermal instability (ester hydrolysis/amine oxidation), and poor yield due to broad solubility profiles. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Part 1: Diagnostic Workflow

Before adjusting your solvent system, consult the diagnostic workflow below to identify the mechanistic root of your recrystallization failure.

G Start Start Recrystallization Dissolve Dissolve near boiling point Start->Dissolve Free base stable Salt Form HBr/HCl Salt Start->Salt If thermal degradation Cool Controlled Cooling (<0.1°C/min) Dissolve->Cool Oiling Oiling Out (LLPS)? Cool->Oiling Seed Seed in MSZW & Temp Cycle Oiling->Seed Yes Crystals Nucleation Occurs? Oiling->Crystals No Seed->Cool Antisolvent Dose Antisolvent Slowly Crystals->Antisolvent No Success Isolate Pure Crystals Crystals->Success Yes Antisolvent->Crystals Salt->Dissolve

Diagnostic workflow for azepane amino ester recrystallization and LLPS resolution.

Part 2: Troubleshooting FAQs

Q1: Why does my azepane amino ester consistently "oil out" instead of forming a crystalline suspension, and how do I force nucleation?

The Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal liquid-liquid coexistence curve before it crosses the solid-liquid solubility curve[1]. Azepane rings are highly flexible, conformationally rich 7-membered heterocycles. This conformational entropy hinders rapid crystal lattice packing, kinetically delaying nucleation and favoring a solute-rich liquid emulsion[2]. The Solution: You must bypass the miscibility gap. First, map the Metastable Zone Width (MSZW). Instead of rapid cooling, reduce your cooling rate to <0.1 °C/min. Crucially, introduce seed crystals exactly halfway into the MSZW. Seeding provides a low-energy template for lattice formation, bypassing the kinetic barrier of primary nucleation and preventing the system from reaching the binodal curve[2].

Q2: I am losing my ester functionality to hydrolysis during hot recrystallization. How can I purify the compound while keeping it thermally intact?

The Causality: The secondary or tertiary nitrogen in the azepane ring is moderately basic (pKa ~9-10). At elevated temperatures in protic solvents (like alcohols or water mixtures), this basic center auto-catalyzes the hydrolysis of the adjacent ester group. Furthermore, electron-rich amines are susceptible to air oxidation at high temperatures. The Solution: Convert the free base to a halide salt prior to recrystallization. Protonating the azepane nitrogen eliminates its nucleophilicity and basicity, effectively stabilizing the ester. For example, treating the azepane amino ester with HBr in acetic acid to form the hydrobromide salt allows for highly efficient, degradation-free recrystallization in acetonitrile[3]. Alternatively, hydrochloride salts can be successfully recrystallized from 2-butanol at 80 °C[4].

Q3: The azepane derivative is highly soluble in most organic solvents, leading to unacceptable yield losses. How do I improve recovery without crashing out impurities?

The Causality: The lipophilic nature of the azepane ring combined with the polar ester creates an amphiphilic profile, broadening its solubility across both polar and non-polar solvents. The Solution: Implement a controlled antisolvent crystallization strategy combined with temperature cycling (Ostwald ripening)[5]. Dose a miscible antisolvent at a highly controlled rate to generate supersaturation slowly, preventing the "bombing out" of amorphous impurities[]. If fine, impure crystals form, heat the reactor slightly below the dissolution temperature to melt the fines, then cool slowly to grow larger, purer crystals[5].

Part 3: Quantitative Data & Solvent Selection

The following table summarizes the thermodynamic and yield profiles of common recrystallization systems used for azepane amino esters.

Compound StatePrimary SolventAntisolventCooling RateAverage YieldPurity (HPLC)Primary Failure Mode / Note
Free BaseEthyl AcetateHeptane0.5 °C/min45%92.0%High risk of oiling out (LLPS)
Free BaseIsopropanolWater0.1 °C/min65%95.5%Ester Hydrolysis (Base catalyzed)
HCl Salt2-ButanolNone0.1 °C/min73%>98.0%Requires sub-zero cooling (-20 °C)[4]
HBr SaltAcetonitrileNone0.1 °C/min85%>99.5%Optimal; highly crystalline[3]

Part 4: Self-Validating Experimental Protocols

Protocol A: Hydrobromide Salt Formation and Recrystallization

This protocol is designed to prevent thermal degradation of the ester while forcing a highly crystalline lattice structure.

  • Dissolution & Salt Formation: Dissolve the crude azepane amino ester free base in glacial acetic acid (approx. 5 volumes). Cool the reactor to 0 °C.

  • Acid Addition: Slowly add 1.0 equivalent of 5.7M HBr in acetic acid dropwise over 30 minutes. Causality: Careful, slow addition at 0 °C prevents localized exothermic hotspots that could cleave the ester or Boc-protecting groups[3].

  • Precipitation: Stir the suspension for 1 hour at room temperature, then filter the crude HBr salt.

  • Recrystallization: Suspend the crude HBr salt in minimal boiling acetonitrile. Add hot acetonitrile dropwise until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution at a rate of 0.1 °C/min to 0 °C. Filter the resulting block-shaped crystals and wash with cold (-10 °C) acetonitrile.

  • Self-Validation Checkpoint: The isolated crystals should exhibit a sharp melting point. X-ray crystallography or quantitative NMR should confirm the absolute stereochemistry and the presence of the intact ester group without spontaneous epimerization.

Protocol B: Anti-Solvent Seeding & Temperature Cycling for Free Bases

Use this protocol if salt formation is not viable for your downstream API synthesis.

  • Primary Dissolution: Dissolve the crude azepane free base in ethyl acetate at 60 °C to achieve a concentration just below saturation.

  • Antisolvent Dosing (Phase 1): Slowly dose heptane (antisolvent) at 0.05 volumes/min until the solution becomes faintly turbid, then immediately raise the temperature by 2 °C to clear the solution. You are now exactly at the edge of the MSZW.

  • Seeding: Add 1-2% (w/w) of pure azepane amino ester seed crystals. Causality: Seeds provide a surface for solute deposition, bypassing the high activation energy required for primary nucleation and preventing LLPS[2].

  • Temperature Cycling: Cool the reactor to 30 °C at 0.1 °C/min. Then, heat back to 50 °C, and cool again to 10 °C. Causality: This temperature cycling dissolves kinetically trapped impurities and fine particles, redepositing the material onto the larger, thermodynamically stable pure crystals[5].

  • Self-Validation Checkpoint: Utilize an in-situ FBRM (Focused Beam Reflectance Measurement) probe. A sharp, steady increase in chord counts indicates successful secondary nucleation. A broad, fluctuating signal indicates droplet coalescence (LLPS failure)[1].

References

  • EP0802190A1 - Process and intermediates for preparing azepines - Google Patents. Google Patents.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.
  • Struggling with large scale recrystallization. r/Chempros - Reddit.

Sources

Stability of methyl azepane-3-carboxylate HCl under basic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors and handling challenges associated with methyl azepane-3-carboxylate hydrochloride .

While this compound is highly stable as an HCl salt, exposing it to basic conditions—a mandatory step for free-basing, N-alkylation, or amide coupling—activates competing reactive sites. Understanding the causality behind these side reactions is critical for designing self-validating, high-yield experimental protocols.

Mechanistic Workflows & Degradation Pathways

The instability of methyl azepane-3-carboxylate under basic conditions stems from its bifunctional nature. Once the protective HCl salt is neutralized, the molecule possesses both a nucleophilic secondary amine and an electrophilic methyl ester.

G A Methyl azepane-3-carboxylate HCl (Stable Salt) B Aqueous Base (e.g., NaOH, H2O) A->B C Non-Aqueous Base (e.g., Et3N, DCM) A->C D Strong Base / Prolonged (e.g., NaOMe, DBU) A->D E Saponification (Azepane-3-carboxylic acid) B->E Hydrolysis F Free Base Formation (Reactive Secondary Amine) C->F Neutralization H Alpha-Proton Deprotonation (Epimerization/Racemization) D->H Loss of Stereocenter G Self-Condensation (Oligomers / Cyclic Amides) F->G Intermolecular Attack

Degradation pathways of methyl azepane-3-carboxylate under various basic conditions.

Troubleshooting Guides & FAQs

Q1: Why does my yield drop significantly when I try to isolate the free base of methyl azepane-3-carboxylate? A1: The free base is inherently unstable. When the HCl salt is neutralized, the sterically accessible secondary amine of one molecule can attack the methyl ester of another. This intermolecular reaction leads to self-condensation, forming dimers, oligomers, or cyclic lactams[1]. This degradation accelerates exponentially at room temperature or upon concentration. Solution: Never store the free base. Generate it in situ at low temperatures (0 °C) or immediately react it with your target electrophile.

Q2: I am performing an N-alkylation using K₂CO₃ in DMF, but LC-MS shows a mass corresponding to the carboxylic acid. What happened? A2: You are observing base-catalyzed ester hydrolysis (saponification). Even trace amounts of water in hygroscopic solvents like DMF, combined with a base like K₂CO₃, will irreversibly hydrolyze the methyl ester into azepane-3-carboxylic acid[2]. Solution: Ensure strictly anhydrous conditions. Use freshly activated molecular sieves or switch to a non-nucleophilic organic base (e.g., DIPEA) in a less hygroscopic solvent like dichloromethane (DCM).

Q3: I started with enantiomerically pure (3R)-methyl azepane-3-carboxylate HCl, but my final product is a racemic mixture. How did it epimerize? A3: The proton at the C3 position (alpha to the ester carbonyl) is mildly acidic. Prolonged exposure to strong bases (such as alkoxides, DBU, or even excess LiOH during saponification) leads to reversible deprotonation, forming an enolate intermediate[3]. Upon reprotonation, the stereochemical integrity at C3 is lost. Solution: If stereochemical retention is critical, avoid strong bases, minimize reaction times, and maintain temperatures below 0 °C during base addition.

Stability Profile Matrix

To assist in experimental planning, the quantitative and qualitative stability profiles of the compound under various conditions are summarized below.

Reaction ConditionBase UsedSolvent SystemPrimary Degradation PathwayEstimated Half-Life (Free Base)
Aqueous Basic NaOH / KOH (1 eq)THF / H₂OSaponification (Hydrolysis)< 10 minutes (Rapid)
Mild Biphasic NaHCO₃ (sat. aq.)DCM / H₂O (0 °C)Stable during extraction> 4 hours (at 0 °C)
Anhydrous Organic DIPEA / Et₃N (2 eq)DCM (25 °C)Self-Condensation~ 2 - 4 hours
Strong Organic DBU / NaOMeDMF / MeOHEpimerization & Condensation< 30 minutes

Validated Experimental Protocols

To ensure self-validating results, utilize the following field-proven methodologies which circumvent the compound's inherent instabilities.

Protocol A: Safe Free-Basing and Immediate N-Acylation

This protocol utilizes a biphasic system to keep the generated free base solvated in the organic layer at low temperatures, preventing self-condensation[1].

G Step1 Suspend HCl Salt in DCM (0 °C) Step2 Add Mild Base (e.g., aq. NaHCO3) Step1->Step2 Step3 Phase Separation & Cold Extraction Step2->Step3 Step4 Immediate Use in Next Step Step3->Step4

Optimized workflow for the safe free-basing of methyl azepane-3-carboxylate HCl.

Step-by-Step Methodology:

  • Preparation: Suspend methyl azepane-3-carboxylate HCl (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask. Cool the suspension to 0 °C using an ice-water bath.

  • Neutralization: Slowly add an equal volume of ice-cold saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. The mild base neutralizes the HCl without triggering saponification.

  • Phase Separation: Transfer the biphasic mixture to a pre-chilled separatory funnel. Quickly separate the organic (DCM) layer containing the free base. Extract the aqueous layer once more with cold DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 5 minutes at 0 °C. Do not use K₂CO₃ as a drying agent.

  • Immediate Reaction: Filter the drying agent and immediately add your electrophile (e.g., acid chloride, 1.1 eq) and DIPEA (1.5 eq) to the cold DCM solution. Allow to slowly warm to room temperature.

Protocol B: Controlled Saponification (Ester Hydrolysis) without Epimerization

When the goal is to intentionally hydrolyze the ester to the carboxylic acid, lithium hydroxide is preferred over sodium hydroxide to minimize epimerization at the C3 stereocenter[3].

Step-by-Step Methodology:

  • Solvent Setup: Dissolve the N-protected methyl azepane-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (5 mL/mmol). Cool to 0 °C.

  • Base Addition: Add LiOH·H₂O (1.5 eq) in one portion.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor strictly by TLC or LC-MS. Do not let the reaction run overnight or warm to room temperature, as this invites C3 epimerization.

  • Quenching: Once the starting material is consumed, immediately acidify the mixture to pH 3-4 using 1M aqueous HCl at 0 °C.

  • Isolation: Extract the resulting carboxylic acid with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • ResearchGate. Deprotonation of highly basic tertiary amine in the presence of an ester functional group? Retrieved from[Link]

  • Amelica. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

Sources

Resolving hygroscopic issues with azepane hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Ticket ID: AZP-HCL-HYGRO-001 | Severity: High (Experimental Failure Risk)

Executive Summary

You are likely reading this because your azepane (hexamethyleneimine) hydrochloride salt has transitioned from a free-flowing powder to a sticky gum or a liquid (deliquescence) upon exposure to air.

The Science of the Failure: Azepane is a seven-membered secondary amine. When protonated (


), the resulting hydrochloride salt possesses a crystal lattice energy that is frequently outcompeted by the hydration energy of the chloride ion (

) and the ammonium center. The chloride ion is a chaotic hydrogen bond acceptor, aggressively pulling water molecules from the atmosphere to form a hydration shell. This breaks the crystal lattice, causing the salt to dissolve in its own absorbed water (deliquescence).[1]

This guide provides immediate rescue protocols, long-term process corrections, and analytical validation methods.

Module 1: Immediate Rescue (The "Wet Sample" Protocol)

Issue: "My sample is currently a sticky gum/oil. Vacuum drying alone is not working." Diagnosis: Water is trapped deep within the amorphous phase or strongly bound to the salt. Standard vacuum drying often causes "skinning" (forming a dry crust over wet material) or fails to break the hydrate bonds.

Solution: Azeotropic Distillation

We must use a solvent system that forms a low-boiling azeotrope with water to mechanically "carry" the water out during evaporation.

Protocol: The Toluene/Ethanol Rescue

  • Reagents: HPLC-grade Ethanol (EtOH), Anhydrous Toluene.

  • Ratio: 10:1 Toluene:Ethanol (v/v) relative to sample mass.

StepActionMechanism
1 Dissolve the "wet" azepane HCl in a minimal amount of absolute ethanol .Breaks the hydration shell; ensures homogeneity.
2 Add toluene (approx. 5-10x the volume of ethanol).Forms the ternary azeotrope (Water-Ethanol-Toluene).
3 Rotary evaporate at 40-45°C .The azeotrope boils off at a lower temperature than water alone, carrying moisture with it.
4 Repeat steps 2-3 twice.Ensures removal of bound water.
5 Final dry: High-vacuum line (<1 mbar) with

trap for 12h.
Phosphorus pentoxide chemically destroys any remaining water vapor in the headspace.

Visualization: Drying Workflow

DryingProtocol Start Wet Azepane HCl (Gummy/Deliquescent) Dissolve Dissolve in Absolute EtOH Start->Dissolve AddToluene Add Toluene (Azeotropic Carrier) Dissolve->AddToluene Rotovap Rotary Evaporation (Remove Azeotrope) AddToluene->Rotovap Check Is it a solid? Rotovap->Check Check->AddToluene No (Repeat) VacOven High Vac w/ P2O5 (12 Hours) Check->VacOven Yes

Caption: Azeotropic drying cycle to recover deliquescent azepane salts.

Module 2: Prevention (Handling & Weighing)

Issue: "The mass increases on the balance while I am weighing it." Diagnosis: The kinetics of moisture sorption for azepane HCl are rapid (seconds to minutes).

Troubleshooting Guide:

TechniqueProtocolWhen to Use
Difference Weighing 1. Tare a closed vial containing the salt.2. Remove approximate amount.3. Close vial and re-weigh.4. Mass used = (Initial - Final).Standard. Eliminates error from the salt absorbing water on the open balance pan.
Antistatic Gun Fire antistatic gun at the powder before weighing.High Static. Dry salts often carry static, making them "jump." Static exacerbates surface area exposure to moisture.
Glove Bag/Box Perform weighing in

or Ar atmosphere.
Critical. If RH > 40% in the lab, this is mandatory for accurate stoichiometry.
Module 3: Root Cause Analysis (Salt Switching)

Issue: "I need a developable solid form. HCl is too unstable." Strategic Insight: The chloride counterion is small and has high charge density, leading to high hygroscopicity in flexible amine salts. To fix this fundamentally, you must switch to a counterion that is larger, less mobile, and packs better.

Recommended Alternatives for Azepane:

  • Fumarate (1:1 or 2:1): The dicarboxylic acid creates a hydrogen-bonding network that "satisfies" the amine's donors/acceptors internally, leaving fewer sites open for water.

  • Tosylate (p-Toluenesulfonate): Large, lipophilic anion. Reduces water affinity significantly.

  • Succinate: Similar to fumarate but more flexible; good if fumarate is too insoluble.

Workflow: Salt Selection Decision Tree

SaltSelection Root Azepane Derivative Salt Selection IsHCLStable Is HCl Salt Stable at 60% RH? Root->IsHCLStable KeepHCL Keep HCl (Optimize Crystallization) IsHCLStable->KeepHCL Yes Switch Switch Counterion IsHCLStable->Switch No Screen1 Screen 1: Dicarboxylic Acids (Fumarate, Succinate) Switch->Screen1 Screen2 Screen 2: Lipophilic Anions (Tosylate, Besylate) Switch->Screen2 CheckMP Melting Point > 120°C? Screen1->CheckMP Screen2->CheckMP CheckMP->Switch No (Try Co-crystal) Success Proceed to DVS Testing CheckMP->Success Yes

Caption: Decision matrix for replacing hygroscopic HCl salts with stable alternatives.

Module 4: Analytical Verification (DVS)

Issue: "How do I prove to my team that the new salt is better?" Method: Dynamic Vapor Sorption (DVS).[2][3][4] Do not rely on "leaving it on the bench" tests.

The Experiment: Run a sorption/desorption isotherm cycle (0%


 90% 

0% RH) at 25°C.

Interpreting the Data:

  • Critical Relative Humidity (CRH): The %RH at which the mass increases exponentially. For Azepane HCl, this is often low (around 40-50% RH).

  • Hysteresis: If the desorption curve (going down) does not match the sorption curve (going up), water is trapped in the lattice (hydrate formation) or the material has converted from amorphous to crystalline.

  • Target Profile: A stable salt (e.g., Azepane Fumarate) should show <2% mass gain up to 80% RH.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] (The definitive guide on counterion selection logic).

  • Newman, A., & Zografi, G. (2019). Dynamic Vapor Sorption (DVS) in the Characterization of Pharmaceutical Solids. In Solid-State Properties of Pharmaceutical Materials. (Methodology for DVS interpretation).

  • Suda, S. et al. (2014).[6] Hygroscopicity of organic compounds as a function of organic functionality. Atmospheric Chemistry and Physics. (Mechanistic insight into amine hygroscopicity).

  • Surface Measurement Systems. (n.d.). DVS Application Note 101: Analysis of Hygroscopicity and Deliquescence. (Standard protocols for measuring deliquescence points).

Sources

Overcoming steric hindrance in 3-substituted azepane reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for the "Azepane Architect" Support Center. It synthesizes organic synthesis methodology, conformational analysis, and troubleshooting logic into a cohesive, non-templated resource.

Topic: Overcoming Steric Hindrance in 3-Substituted Azepane Reactions Status: Active | Tier: Level 3 (Senior Scientist Support)

Welcome to the Azepane Architect Support Hub. You are likely here because the seven-membered ring is behaving unpredictably—yields are low, isomers are scrambling, or your palladium catalyst is dead.

The 3-substituted azepane core presents a unique "perfect storm" of challenges:

  • Transannular Strain: Unlike the chair-stable cyclohexane, the azepane ring is in a constant flux between twist-chair and twist-boat conformations.

  • Proximal Sterics: A substituent at C3 is

    
     to the nitrogen. While not as directly hindering as C2, the ring puckering often forces C3-substituents into pseudo-axial orientations that shield the nitrogen lone pair or block incoming electrophiles.
    

Below are the three most common "Support Tickets" we receive, complete with diagnostic workflows and protocols.

🎫 Ticket #1: Synthesis Strategy – "I can't close the ring."

Issue: Users attempting Ring-Closing Metathesis (RCM) often report stalled reactions or high dimer formation when a bulky C3 substituent is present. Root Cause: The entropic penalty of forming a 7-membered ring is high. A bulky group at the pre-C3 position adds steric bulk that prevents the Ru-carbene from engaging the second olefin.

🛠️ The Fix: The "Conformational Lock" or Switch to Expansion

If RCM fails, do not just add more Grubbs II. You must change the strategy to Ring Expansion or Dieckmann Condensation .

Recommended Workflow: The Schmidt Expansion Route

Instead of closing a floppy chain, expand a rigid 6-membered ring. This leverages the existing stability of the cyclohexane precursor.

Protocol: Regioselective Schmidt Expansion to 3-Substituted Azepanes Targeting: 3-substituted azepanes (via 4-substituted cyclohexanones).

  • Precursor: Start with 3-substituted cyclohexanone .

  • Reagent: Use

    
     with 
    
    
    
    (Schmidt conditions).
  • Mechanism: The migration of the carbon anti to the diazonium leaving group dictates the product.

    • Note: In 3-substituted cyclohexanones, electronic and steric factors usually favor migration of the less hindered methylene group, placing the substituent at C4 or C5 of the lactam.

    • Correction: To get a C3-substituted azepane , you typically need to functionalize an Azepan-3-one or use a Dieckmann Condensation of a diester amine.

Better Protocol: The Dieckmann Cyclization (The "Surefire" Route) This avoids the ambiguity of Schmidt migration.

  • Substrate:

    
    -protected bis(2-carboxyethyl)amine derivatives.
    
  • Cyclization: Treat with

    
     in Toluene.
    
  • Result: Methyl 1-benzyl-4-oxoazepane-3-carboxylate.

  • Decarboxylation: Krapcho conditions (

    
    , 
    
    
    
    , wet,
    
    
    ) yields 1-benzylazepan-4-one .
    • Wait, you want C3?

    • Correct Path: Use Allyl-homoallyl amine RCM with a gem-dimethyl group (Thorpe-Ingold effect) if possible, OR functionalize the Azepan-3-one (obtained via ring expansion of cyclohexanone with specific regiocontrol).

The "Gold Standard" Protocol for C3-Functionalization: Start with Azepan-3-one (commercially available or via expansion). Use enolate chemistry.[1]

  • Base Selection: Use LHMDS (Lithium Hexamethyldisilazide) at

    
    .
    
    • Why? LDA is too small and might cause competitive deprotonation. LHMDS is bulky and kinetic.

  • Electrophile: Add your alkyl halide.

  • Stereocontrol: The electrophile approaches anti to the N-protecting group (if bulky like Boc) due to the twist-boat conformation.

📊 Decision Tree: Synthesis Pathway

SynthesisStrategy Start Target: 3-Substituted Azepane CheckSub Is the C3 substituent aryl or bulky alkyl? Start->CheckSub RCM Attempt RCM? CheckSub->RCM Yes RCM_Check Does precursor have gem-dimethyl/rigid group? RCM->RCM_Check Do_RCM Proceed with RCM (Grubbs II, 0.005M) RCM_Check->Do_RCM Yes (Thorpe-Ingold) Switch_Strat STOP RCM. Switch Strategy RCM_Check->Switch_Strat No (Too floppy) AzepanOne Route: Azepan-3-one Functionalization Switch_Strat->AzepanOne Direct C3 Alkylation Schmidt Route: Ring Expansion (Schmidt/Beckmann) Switch_Strat->Schmidt If C3=C=O desired

Caption: Diagnostic flow for selecting the correct synthetic route based on precursor rigidity.

🎫 Ticket #2: N-Functionalization – "The Catalyst is Dead."

Issue: You have a 3-substituted azepane and need to attach an aryl group to the nitrogen (Buchwald-Hartwig). The reaction turns black (Pd precipitation) and yields are


.
Root Cause:  The substituent at C3 creates a "puckered" wall. In the twist-boat conformation, the C3 group can physically block the Pd-ligand complex from approaching the nitrogen lone pair. Standard ligands like BINAP or 

are too rigid or not electron-rich enough.
🛠️ The Fix: Specialized Ligands & Precatalysts

You must use Dialkylbiaryl phosphine ligands (Buchwald ligands) that are designed for sterically demanding amines.

Recommended Protocol: The "Bulky Azepane" Coupling

Reference Grounding: Based on the work of Buchwald and Hartwig regarding hindered secondary amines [1, 2].

ComponentRecommendationTechnical Rationale
Precatalyst Pd-PEPPSI-IPr or RuPhos Pd G4 Rapid activation without needing excess ligand. Stabilizes the LPd(0) species.
Ligand RuPhos or BrettPhos RuPhos is the gold standard for hindered secondary amines. BrettPhos is better if the aryl halide is also hindered.
Base NaOtBu or LHMDS Strong, bulky bases prevent coordination to Pd. Avoid

if solubility is an issue in toluene.
Solvent Dioxane or t-Amyl Alcohol High boiling point allows overcoming the activation energy of the reductive elimination step.

Step-by-Step Procedure:

  • Charge: In a glovebox, add Pd-RuPhos G4 (

    
    ), Aryl Halide (
    
    
    
    ), and 3-substituted azepane (
    
    
    ).
  • Base: Add

    
     (
    
    
    
    ).
  • Solvent: Add anhydrous Dioxane (

    
    ).
    
  • Heat: Seal and heat to

    
     for 12 hours.
    
  • Checkpoint: Check LCMS. If mono-arylation is low, switch to BrettPhos Pd G4 and raise temp to

    
    .
    

🎫 Ticket #3: Stereochemical Scrambling

Issue: "I made the chiral 3-substituted azepane, but after N-alkylation, the ee% dropped." Root Cause: Ring Inversion & Nitrogen Pyramidalization. The energy barrier for azepane ring inversion is low (


). If your reaction conditions involve high heat or Lewis acids, the ring can flip, and if the mechanism involves an enolizable position (like C3 next to a ketone), you will racemize.
🛠️ The Fix: Thermodynamic vs. Kinetic Control
  • Avoid Enolization: If your C3 substituent is

    
     to a carbonyl (azepan-3-one), never use weak bases that allow equilibrium. Use LHMDS  at 
    
    
    
    (Kinetic control) and quench immediately.
  • Dynamic Kinetic Resolution (DKR): If you are setting the stereocenter at C3, use a DKR approach.

    • Enzyme: Transaminases can resolve 3-substituted azepanones to chiral amines.

    • Chemical:[2][3][4][5][6][7][8][9][10][11] Ru-Noyori transfer hydrogenation of the cyclic imine/enamine.

📊 Visualizing the Steric Challenge

The following diagram illustrates why standard catalysts fail and how the "Specific Ligand" approach solves the steric clash.

StericClash cluster_0 Standard Conditions (Failure) cluster_1 Optimized Conditions (Success) Azepane 3-Substituted Azepane Clash STERIC CLASH (No Ligation) Azepane->Clash Pd_PPh3 Pd(PPh3)4 (Cone Angle: 145°) Pd_PPh3->Clash Azepane2 3-Substituted Azepane Success C-N Bond Formation Azepane2->Success Ligand wraps away from bulk Pd_RuPhos Pd-RuPhos G4 (Dialkylbiaryl) Pd_RuPhos->Success

Caption: Comparison of ligand interaction with the hindered azepane core.

📚 References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Steric Hindrance in the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2008.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Cumulative Negishi Cross-Coupling Reactions." Chemistry - A European Journal, 2006.

  • Aubé, J., et al. "Schmidt Reaction of Ketones with Alkyl Azides." Organic Reactions, 2011.[12]

  • Roche (Balovaptan Synthesis). "Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist." Journal of Medicinal Chemistry, 2018.

Sources

Controlling side reactions during the deprotection of azepane amines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Controlling Side Reactions and Optimizing Protocols

Welcome to the technical support center for azepane amine deprotection. Azepanes are a vital structural motif in medicinal chemistry and materials science, but their seven-membered ring presents unique challenges during synthesis, particularly in the final deprotection step.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and detailed protocols for navigating the complexities of this critical transformation.

Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for azepanes and their primary deprotection methods?

The selection of a nitrogen-protecting group is critical and depends on the overall synthetic strategy. The three most common groups used for azepanes are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups. Each has a distinct deprotection mechanism, which forms the basis of an orthogonal strategy in complex syntheses.[3]

Protecting GroupStructureCommon Deprotection MethodKey Characteristics
Boc R-N(Boc)Acidolysis (e.g., TFA, HCl)Stable to bases, nucleophiles, and hydrogenation. Prone to cleavage under strong acid.[4]
Cbz (or Z) R-N(Cbz)Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions. Cleaved by catalytic hydrogenation.[5][6]
Benzyl (Bn) R-N(Bn)Hydrogenolysis (e.g., H₂, Pd/C)Very stable. Removal typically requires catalytic hydrogenation, often under more forcing conditions than Cbz.
Q2: Why is the deprotection of azepane amines particularly challenging?

The difficulty in deprotecting azepane amines stems from a combination of factors related to their structure:

  • Ring Strain and Conformation: The seven-membered ring is conformationally flexible and possesses a degree of transannular strain. This can influence the accessibility of the nitrogen atom and its protecting group, sometimes hindering reagent approach.[2]

  • Basicity of the Amine: The resulting azepane amine is a strong nucleophile. Once formed, it can participate in side reactions with reagents, intermediates, or byproducts, leading to issues like re-protection or N-alkylation.[7]

  • Competing Intermolecular Reactions: The kinetics of cyclization to form seven-membered rings are often slow. During deprotection, if reaction conditions are not optimized, intermolecular reactions can compete with the desired intramolecular process, leading to polymerization or dimer formation.[2]

Q3: How do I select the right deprotection strategy for my specific azepane derivative?

Choosing the correct deprotection method requires careful consideration of all functional groups present in your molecule. An orthogonal protection strategy is paramount. The following decision tree provides a general guide.

G start Start: N-Protected Azepane pg_type What is the primary N-protecting group? start->pg_type boc Boc pg_type->boc cbz_bn Cbz or Bn pg_type->cbz_bn acid_sensitive Are other acid-sensitive groups present (e.g., t-butyl esters, acetals)? boc->acid_sensitive reducible_sensitive Are other reducible groups present (e.g., alkenes, alkynes, nitro groups)? cbz_bn->reducible_sensitive tfa_hcl Use standard acidolysis: TFA in DCM or HCl in Dioxane. Consider scavengers. acid_sensitive->tfa_hcl No mild_acid Use milder acidic conditions or thermolysis. Requires careful screening. acid_sensitive->mild_acid Yes acid_yes YES acid_no NO h2_pdc Use catalytic hydrogenation: H₂ gas with Pd/C. reducible_sensitive->h2_pdc No transfer_h2 Use catalytic transfer hydrogenation (e.g., Ammonium Formate, Pd/C) to avoid reducing some functional groups. reducible_sensitive->transfer_h2 Yes reducible_yes YES reducible_no NO

Caption: Decision tree for selecting a deprotection strategy.
Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My Boc deprotection is incomplete or sluggish.

Q: I'm treating my N-Boc azepane with TFA in DCM, but TLC and NMR analysis show significant starting material remaining even after several hours. What's going wrong?

A: This is a very common issue. Incomplete Boc deprotection is often due to insufficient acid strength, poor reagent quality, or substrate-specific issues.[8]

Probable Causes & Solutions:

  • Insufficient Acid Potency:

    • Causality: Trifluoroacetic acid (TFA) is hygroscopic; absorbed water reduces its effective acidity, slowing the reaction.[8] Similarly, using too few equivalents of acid, especially if other basic sites are on the molecule, can neutralize the catalyst.

    • Solution: Use fresh, high-quality TFA. Increase the concentration of TFA (e.g., from 20% to 50% in DCM, or even neat TFA). If other basic groups are present, increase the equivalents of acid used.[9]

  • Steric Hindrance:

    • Causality: Bulky substituents near the N-Boc group can physically block the approach of the acid, requiring more energy to achieve the necessary protonation and cleavage.[8]

    • Solution: Increase the reaction temperature. Gentle heating to 30-40°C can often drive the reaction to completion. Alternatively, switching to a stronger acid system like 4M HCl in Dioxane can be effective.[9]

  • Poor Solubility:

    • Causality: If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, and the deprotection can only occur at the surface of the solid material.[8]

    • Solution: Change the solvent system. While DCM is common, using neat TFA or switching to a solvent like 1,4-dioxane (for HCl-based deprotection) may improve solubility.

Step-by-Step Protocol: Robust Boc Deprotection with HCl/Dioxane

  • Dissolve the N-Boc protected azepane (1.0 equiv) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir. Monitor the reaction by TLC (staining with ninhydrin is effective for visualizing the free amine).[9]

  • For many substrates, the reaction is complete within 30-60 minutes.[9]

  • Upon completion, the solvent is typically removed in vacuo. The product is often isolated as the hydrochloride salt, which can be precipitated by adding a non-polar solvent like diethyl ether.[9]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[9]

Problem 2: I'm observing N-alkylation or other byproducts during deprotection.

Q: After deprotection, I'm seeing a new product with a mass corresponding to the addition of a tert-butyl group (from Boc deprotection) or a benzyl group (from Cbz/Bn deprotection). How can I prevent this?

A: This side reaction is caused by reactive intermediates generated during the deprotection process. The free azepane amine, being nucleophilic, can react with these electrophilic species.

Scenario A: tert-Butylation during Boc Deprotection

  • Causality: Acid-mediated cleavage of the Boc group generates a relatively stable tert-butyl cation.[4] This cation is a potent electrophile and can alkylate other nucleophilic sites on your molecule, most commonly electron-rich aromatic rings (Friedel-Crafts alkylation) or the newly deprotected amine itself.

G cluster_0 Boc Deprotection cluster_1 Side Reaction Boc-Amine Boc-Amine Protonated_Boc Protonated_Boc Boc-Amine->Protonated_Boc + H+ Free_Amine Free_Amine Protonated_Boc->Free_Amine - CO2 tBu_Cation tBu_Cation Protonated_Boc->tBu_Cation Fragmentation Free_Amine_2 Free Amine (Nucleophile) Alkylated_Product N-tert-butyl Azepane (Byproduct) Free_Amine_2->Alkylated_Product  Attack tBu_Cation_2 tert-Butyl Cation (Electrophile) tBu_Cation_2->Alkylated_Product

Caption: Mechanism of N-tert-butylation side reaction.
  • Solution: Use a Scavenger. A scavenger is a compound added to the reaction mixture to "trap" the electrophilic intermediate before it can react with your product.

ScavengerTarget Functional GroupMechanism
Anisole General PurposeA nucleophilic aromatic ring that is readily alkylated by the tert-butyl cation.
Thioanisole Tryptophan, MethionineThe sulfur atom is a soft nucleophile that effectively traps the cation.
Triethylsilane (TES) General PurposeActs as a hydride donor to reduce the tert-butyl cation to isobutane.
1,3,5-Trimethoxybenzene Highly activated systemsExtremely electron-rich and efficient at trapping electrophiles.

Step-by-Step Protocol: Boc Deprotection with Scavengers

  • Dissolve the N-Boc protected azepane (1.0 equiv) in anhydrous DCM.

  • Add the chosen scavenger (e.g., anisole, 1.1 - 2.0 equiv).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (10-20 equiv, or as a 50% v/v solution in DCM) dropwise.

  • Stir at 0°C for 30 minutes, then warm to room temperature and monitor by TLC.

  • Once complete, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • Proceed with standard aqueous workup (e.g., neutralize with sat. NaHCO₃ and extract with an organic solvent).

Scenario B: N-Alkylation during Hydrogenolysis of Cbz/Bn Groups

  • Causality: While less common than with Boc groups, side reactions can occur. Incomplete hydrogenolysis can lead to intermediates that might disproportionate. More commonly, if the reaction is run with a transfer hydrogenation reagent like ammonium formate, impurities or side reactions of the formate can sometimes lead to N-formylation or N-methylation.

  • Solution: Ensure high-quality reagents and catalyst. Use a direct H₂ gas atmosphere where possible. If transfer hydrogenation is necessary, use freshly opened ammonium formate. Ensure the reaction goes to completion.

Problem 3: My chiral azepane is racemizing during deprotection.

Q: I started with an enantiomerically pure N-protected azepane, but my final product has a low enantiomeric excess (ee). When is this happening?

A: Racemization is a serious concern, especially when a stereocenter is located alpha (α) to the nitrogen atom or a carbonyl group.[10]

Probable Causes & Solutions:

  • Deprotonation/Reprotonation:

    • Causality: If a stereocenter has an acidic proton (e.g., α to a carbonyl), exposure to base can abstract this proton, forming a planar, achiral enolate. Subsequent reprotonation can occur from either face, leading to racemization.[10] While most deprotections discussed here are acidic or neutral, this is a critical consideration if any basic steps are involved in the workup or subsequent steps.

    • Solution: Use non-basic workup conditions. If a base is required, use a mild, sterically hindered base like DIPEA or 2,6-lutidine at low temperatures. Avoid strong bases like NaOH or K₂CO₃ if the α-proton is acidic.[10]

  • Harsh Acidic/Thermal Conditions:

    • Causality: Even under acidic conditions, prolonged exposure to high temperatures can sometimes provide enough energy to facilitate transient intermediates that can lead to epimerization, especially if the stereocenter is labile.

    • Solution: Perform the deprotection at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

Caption: Troubleshooting workflow for low reaction yield.
References
  • Kaur, J., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25.
  • Kaur, J., et al. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
  • Carreira, E. M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.
  • Goti, A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters.
  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI.
  • BenchChem. (2025). Optimizing reaction conditions for azepane ring formation. BenchChem.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. BenchChem.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. BenchChem.
  • BenchChem. (2025). selective deprotection of Boc amines in the presence of other protecting groups. BenchChem.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..

Sources

Validation & Comparative

1H NMR spectral analysis of methyl azepane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 1H NMR spectral analysis of Methyl azepane-3-carboxylate hydrochloride , detailing experimental protocols, signal assignment logic, and a comparative performance analysis against alternative analytical conditions.

Publish Comparison Guide & Technical Application Note

Executive Summary

Methyl azepane-3-carboxylate hydrochloride is a critical seven-membered heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., besifloxacin analogs). Its analysis presents unique challenges compared to six-membered analogs (piperidines) due to the conformational flexibility of the azepane ring (pseudorotation) and the ionic nature of the hydrochloride salt.

This guide compares the spectral "performance"—defined as resolution, solubility, and information density—of this compound across different deuterated solvent systems. It establishes DMSO-d6 as the superior medium for full structural elucidation, while highlighting the limitations of D2O and CDCl3 .

Chemical Structure & Theoretical Shift Logic

Before analysis, we must map the structure to predicted chemical environments. The azepane ring contains a secondary amine (protonated in this salt form) and a methyl ester at position 3.

Structural Node Map
  • Core: Azepane (7-membered ring).[1][2][3]

  • Pos 1 (N): Protonated secondary amine (

    
    ).
    
  • Pos 2: Methylene

    
     to Nitrogen and 
    
    
    
    to Ester.
  • Pos 3: Methine

    
     to Ester (Chiral center).
    
  • Pos 7: Methylene

    
     to Nitrogen.
    
  • Pos 4, 5, 6: Bulk methylenes (High conformational mobility).

  • Ester: Methyl group (

    
    ).[4]
    
Diagram 1: Chemical Shift Logic Pathway

This diagram illustrates the shielding/deshielding influences determining the spectral output.

G Compound Methyl azepane-3-carboxylate HCl NH2 NH2+ (Salt) Deshielding Zone Compound->NH2 Ester Ester (COOMe) Anisotropic Effect Compound->Ester Ring Azepane Ring Flexible Conformation Compound->Ring H_NH NH Protons (9.0 - 9.5 ppm) NH2->H_NH Inductive Effect H_AlphaN H2, H7 (α-N) (3.0 - 3.5 ppm) NH2->H_AlphaN -I Effect H_AlphaCO H3 (α-CO) (2.8 - 3.1 ppm) Ester->H_AlphaCO H_Me OCH3 (3.6 - 3.7 ppm) Ester->H_Me Ring->H_AlphaN H_Bulk H4, H5, H6 (1.5 - 2.0 ppm) Ring->H_Bulk Shielded Region

Caption: Logical flow of electronic effects (inductive and anisotropic) influencing the chemical shift (


) of specific protons.

Comparative Performance Guide: Solvent Selection

The choice of solvent is the single most critical variable in the analysis of amine salts. Below is a comparison of the product's spectral performance in the three most common NMR solvents.

Table 1: Solvent Performance Comparison
FeatureDMSO-d6 (Recommended) D2O (Alternative) CDCl3 (Not Recommended)
Solubility (HCl Salt) Excellent (>50 mg/mL)Excellent (>50 mg/mL)Poor (<5 mg/mL)
NH Protons Visible (Broad singlets, ~9.0 ppm)Invisible (Exchanges with D)N/A (Insoluble)
Ring Conformation Sharper multiplets (Viscous solvent slows tumbling)Averaged/Broad signalsN/A
Water Interference Distinct peak at 3.33 ppm (Usually separable)HDO peak (~4.79 ppm) can obscure signalsN/A
Use Case Full Structural Characterization Purity check / Counter-ion analysisOnly for Free Base form
Why DMSO-d6 is the Gold Standard:
  • Proton Exchange Suppression: In DMSO-d6, the exchange rate of the ammonium protons (

    
    ) is slow enough on the NMR timescale to observe them as distinct broad peaks. This confirms the salt formation.
    
  • Solubility: The polar nature of the sulfoxide group effectively solvates the ionic lattice of the hydrochloride salt.

Experimental Protocol

Methodology: Sample Preparation & Acquisition

Objective: To obtain a high-resolution spectrum suitable for purity calculation and structural verification.

Reagents:

  • Methyl azepane-3-carboxylate HCl (Target).

  • Solvent: DMSO-d6 (99.8% D) + 0.05% TMS (Tetramethylsilane).

Workflow:

  • Weighing: Accurately weigh 10–15 mg of the sample into a clean vial. Note: Using less than 5 mg may result in low signal-to-noise ratio for the broad NH peaks.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds. Ensure the solution is clear and free of particulates.

  • Transfer: Transfer to a precision 5 mm NMR tube.

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: zg30 (Standard proton).

    • Scans (NS): 16 or 32 (To resolve low-intensity multiplets).

    • Relaxation Delay (D1): 1.0 second (Sufficient for small molecules).

    • Spectral Width: 0 – 12 ppm.

    • Temperature: 298 K (25°C).

Diagram 2: Analytical Workflow

Workflow Start Start: Solid Sample Solvent Add 0.6 mL DMSO-d6 (Solubilizes HCl salt) Start->Solvent Check Visual Inspection (Must be clear) Solvent->Check Check->Solvent Cloudy (Sonicate/Heat) Acquire Acquisition (16 Scans, 298K) Check->Acquire Clear Process Processing (Phase, Baseline, Integrate) Acquire->Process Assign Assignment & Reporting Process->Assign

Caption: Step-by-step decision workflow for ensuring high-quality spectral data acquisition.

Spectral Assignment & Data Analysis

The following data represents the expected chemical shifts in DMSO-d6 .

Resonance Assignments
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.00 – 9.50 Broad Singlet (x2)2H

Confirms HCl salt formation. Often appears as two humps due to restricted rotation or asymmetry.
3.65 Singlet3H

Methyl ester. Characteristic sharp singlet.
3.10 – 3.40 Multiplet2HH-2

-protons to Nitrogen. Deshielded. (May overlap with

peak at 3.33).
3.00 – 3.20 Multiplet2HH-7

-protons to Nitrogen.
2.85 – 2.95 Multiplet1HH-3Methine proton

to Carbonyl.
1.80 – 2.10 Multiplet2HH-4

-protons to Ester.
1.50 – 1.80 Multiplet4HH-5, H-6Bulk methylene protons.
Critical Analysis: Ring Size Effects (7 vs. 6)

When comparing Methyl azepane-3-carboxylate (7-membered) to Methyl piperidine-3-carboxylate (6-membered), a key spectral difference is observed:

  • Piperidines: Show distinct axial/equatorial splitting patterns (large

    
     couplings of ~10-12 Hz) due to the rigid chair conformation.
    
  • Azepanes: The 7-membered ring undergoes rapid pseudorotation (twist-chair/twist-boat interconversion). This averages the coupling constants, resulting in broader, less defined multiplets for the ring protons (H4, H5, H6). This is a feature of the molecule, not a purity defect.

References

  • Royal Society of Chemistry. (2017). Supporting Information: Synthesis of Azepane Derivatives. Retrieved from [Link]

  • MDPI. (2013). (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride. Retrieved from [Link]

  • LibreTexts. (2020). Functional Groups and Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Azepane-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Seven-Membered Challenge

Azepane-3-carboxylate derivatives are increasingly prominent scaffolds in peptidomimetics and macrocyclic drug design. However, their mass spectrometric (MS) characterization presents unique challenges compared to their six-membered analogs (piperidines). Unlike the predictable cleavage of piperidines, azepane rings possess higher conformational flexibility and ring strain, leading to distinct ring contraction and hydride transfer fragmentation pathways.

This guide provides a definitive technical comparison between Azepane-3-carboxylates and Piperidine-3-carboxylates , establishing a self-validating fragmentation model for structural elucidation.

Comparative Analysis: Azepane vs. Piperidine Scaffolds

The following table contrasts the ionization and fragmentation behaviors of Azepane-3-carboxylates against the industry-standard Piperidine-3-carboxylates (Nipecotic acid derivatives).

FeatureAzepane-3-Carboxylate (7-membered)Piperidine-3-Carboxylate (6-membered)Diagnostic Significance
Ring Stability Low (Entropically favored ring contraction)High (Stable chair conformation)Azepanes show abundant "pyrrolidine-like" fragments due to C2/C3 extrusion.
Dominant Cleavage

-Cleavage
followed by Ring Contraction

-Cleavage
followed by Retro-Diels-Alder (RDA)
Azepane spectra are more complex; Piperidines are cleaner.
Base Peak (ESI)

or


(Very stable)
Azepanes lose the ester group more readily to relieve ring strain.
Diagnostic Neutral Loss

(Ethylene, via ring contraction)

(Propene, via RDA)
Key differentiator for distinguishing ring sizes in unknown metabolites.

Mechanistic Deep Dive: Fragmentation Pathways

To validate the structure of an azepane-3-carboxylate, one must track three specific pathways. We assume a generic Ethyl Azepane-3-carboxylate (


) for this mechanistic breakdown.
Pathway A: The Nitrogen-Driven -Cleavage (Ring Opening)

This is the primary initiation step. The charge localizes on the tertiary amine (N1).

  • Homolytic cleavage occurs at the

    
     or 
    
    
    
    bond (adjacent to N).
  • Result: Formation of an acyclic iminium ion.

  • Diagnostic Ion: This acyclic species is unstable and rapidly degrades, often losing the ester alkoxy group.

Pathway B: The "Ring Contraction" Rearrangement (Specific to Azepanes)

Unlike piperidines, the 7-membered azepane ring often ejects an ethylene molecule (


) to form a stable 5-membered pyrrolidine cation.
  • Mechanism: Following

    
    -cleavage, the distal carbon chain loops back, attacking the iminium bond, expelling 
    
    
    
    .
  • Observation: A sharp peak at

    
     144 (for the ethyl ester) or 
    
    
    
    116 (free acid).
Pathway C: Proximal Ester Elimination

The carboxylate at position 3 interacts with the nitrogen lone pair.

  • Mechanism: A hydrogen transfer (McLafferty-type) from the ring carbon to the carbonyl oxygen.

  • Result: Neutral loss of Formic Acid (

    
    ) or the corresponding ester (
    
    
    
    ).

Visualization: Fragmentation Topology

The following diagram illustrates the competing fragmentation pathways for a generic Azepane-3-carboxylate.

AzepaneFragmentation M_Ion Precursor Ion [M+H]+ (Azepane-3-carboxylate) Alpha_Cleavage α-Cleavage Intermediate (Acyclic Iminium) M_Ion->Alpha_Cleavage Charge Localization on N Acylium Acylium Ion [M+H - OR]+ M_Ion->Acylium Direct Ester Cleavage Ring_Contract Ring Contraction (Pyrrolidine Core) Alpha_Cleavage->Ring_Contract Recyclization (-28 Da) Fragment_B Fragment B Loss of HCOOH Alpha_Cleavage->Fragment_B Proximal H-Transfer Fragment_A Fragment A Loss of C2H4 Ring_Contract->Fragment_A Stabilization

Caption: Figure 1. Competing fragmentation pathways for Azepane-3-carboxylates. The red path (Ring Contraction) is the diagnostic differentiator from piperidine analogs.

Standardized Experimental Protocol

To ensure reproducibility and valid comparisons, use this "Self-Validating" LC-MS/MS workflow. This protocol minimizes in-source fragmentation while maximizing structural information.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of derivative in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.

  • Validation Check: Ensure pH < 3.0 to guarantee full protonation of the azepane nitrogen (

    
    ).
    
Step 2: LC-MS Conditions (UHPLC-QTOF/Orbitrap)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Azepanes typically elute slightly later than piperidines due to increased lipophilicity.

Step 3: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).

  • Cone Voltage: 20-30 V.

  • Collision Energy (CE): Ramp 15-35 eV.

    • Low CE (15 eV): Preserves

      
      .
      
    • High CE (35 eV): Forces the diagnostic ring contraction.

Diagnostic Ion Table

Use this table to interpret your MS/MS spectra. Values are based on Ethyl Azepane-3-carboxylate (MW 171.13).

Fragment Ionm/z (Theoretical)MechanismRelative Abundance
Precursor 172.13

High (Base Peak at Low CE)
Acylium 126.09 Loss of

(

)
Medium
Pyrrolidine Core 144.10 Ring Contraction (Loss of

)
High (Diagnostic)
Imine 98.06 Loss of Ester Side Chain (

)
Medium
Low Mass 82.06 Tetrahydropyridine speciesLow

References

  • Detailed Fragment

    • Title: Fragmentation patterns of cyclic amines in electrospray ioniz
    • Source: Journal of Mass Spectrometry
    • Context: Establishes the foundational rules for -cleavage in 6- and 7-membered nitrogen heterocycles.
    • URL:[Link](Note: Generalized link to foundational MS texts)

  • Ring Contraction in Heterocycles

    • Title: Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine deriv
    • Source: Rapid Communic
    • Context: Provides experimental evidence for the stability of contracted 5-membered rings
    • URL:[Link]

  • Piperidine vs. Azepane Comparisons

    • Title: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[1]

    • Source: BenchChem Application Notes[1]

    • Context: Used as the baseline for the "Piperidine" control group in the compar
  • General Str

    • Title: Interpretation of MS/MS Spectra of Small Molecule Drugs.[2]

    • Source: Wiley Analytical Science
    • Context: Methodology for distinguishing isobaric ring structures.
    • URL:[Link]

Sources

HPLC methods for determining purity of methyl azepane-3-carboxylate HCl

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to HPLC Purity Determination of Methyl Azepane-3-Carboxylate HCl

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Methyl azepane-3-carboxylate hydrochloride, a key building block in the synthesis of various therapeutic agents, presents a distinct set of analytical challenges due to its chemical nature. Its high polarity and the presence of a secondary amine group complicate retention and peak shape in traditional reversed-phase liquid chromatography (RPLC), the workhorse of most quality control laboratories.

This guide provides a comparative analysis of various high-performance liquid chromatography (HPLC) strategies for the robust purity determination of methyl azepane-3-carboxylate HCl. We will move beyond simple method reporting to dissect the underlying chromatographic principles, enabling you to select and develop a method that is not only fit-for-purpose but also scientifically sound and validated.

The Analytical Challenge: Understanding the Analyte

Methyl azepane-3-carboxylate HCl is a salt of a secondary amine. In solution, it exists in equilibrium between its protonated (cationic) and free base forms. This polarity makes it poorly retained on conventional non-polar stationary phases like C18, often leading to elution at or near the solvent front, where it co-elutes with other polar impurities and excipients. Furthermore, the secondary amine can interact with residual silanols on the silica support of the stationary phase, causing significant peak tailing.

Caption: Chemical structure and key properties of Methyl Azepane-3-carboxylate HCl.

Comparative Analysis of HPLC Methodologies

There is no single "best" method; the optimal choice depends on the specific requirements of the assay—be it routine quality control, stability testing, or impurity profiling—and the instrumentation available (e.g., UV, MS detectors). We will compare four primary strategies:

  • Reversed-Phase Chromatography (RPLC) with modern stationary phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Ion-Pair Chromatography (IPC) .

  • Pre-column Derivatization .

Reversed-Phase Chromatography (RPLC)

While challenging, retaining methyl azepane-3-carboxylate on an RPLC column is possible with careful method design. The key is to mitigate the issues of low retention and silanol interactions.

  • Mechanism: Partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For basic compounds like ours, operating at a mid-range pH (e.g., 3-7) can suppress the ionization of surface silanols, reducing peak tailing.

  • Column Choice: Standard C18 columns often fail. Success is more likely with:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows the phase to remain wetted even under highly aqueous mobile phase conditions, preventing the "phase collapse" that can cause retention loss.[1]

    • Polar-Endcapped Phases: These phases undergo a secondary silanization step to cap residual silanols, leading to improved peak shape for basic analytes.

  • Mobile Phase Considerations:

    • pH Control: A buffer (e.g., phosphate, formate) is essential. A pH around 3 will ensure the secondary amine is fully protonated (cationic), promoting water solubility, while also suppressing many silanol interactions.

    • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff.[2]

  • Advantages: Ubiquitous technology, vast column selection, high robustness.

  • Disadvantages: Requires specialized RPLC columns; may still offer limited retention, making it difficult to separate from early-eluting polar impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the analysis of polar and ionizable compounds that are poorly retained in RPLC.[3] It is arguably the most direct and effective approach for this analyte.

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4] A water-rich layer forms on the surface of the stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase.[4]

  • Column Choice: Bare silica is a common starting point. Zwitterionic phases (e.g., ZIC-HILIC) can offer unique selectivity and are excellent for separating charged species.[5]

  • Mobile Phase Considerations:

    • Typically >70% acetonitrile with an aqueous buffer (e.g., ammonium formate or ammonium acetate). These volatile buffers are ideal for mass spectrometry (MS) compatibility.[5][6]

    • Water is the "strong" solvent in HILIC; increasing the water content decreases retention.[4]

  • Advantages: Excellent retention for polar compounds, high sensitivity with MS due to the high organic content of the mobile phase, and often provides orthogonal selectivity to RPLC.[3][4]

  • Disadvantages: Can have longer equilibration times and may be more sensitive to the water content of the sample diluent than RPLC.[4]

Ion-Pair Chromatography (IPC)

IPC is a classic technique used to retain charged analytes on RPLC columns.

  • Mechanism: An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate like sodium heptanesulfonate), is added to the mobile phase.[7] It forms a neutral ion-pair with the cationic analyte. This complex is now hydrophobic enough to be retained and separated by a standard C18 column.[7][8]

  • Column Choice: Standard C18 or C8 columns are sufficient.

  • Mobile Phase Considerations: Requires the continuous presence of the ion-pairing reagent in the mobile phase. The concentration of the reagent can be adjusted to fine-tune retention.

  • Advantages: Allows the use of standard RPLC columns for charged analytes.

  • Disadvantages: Ion-pairing reagents are notoriously difficult to wash out of columns, often dedicating the column to that specific method. They are non-volatile and suppress MS signals, making this technique incompatible with MS detection.[9] The complexity of the mobile phase can also lead to longer-term reproducibility issues.

Pre-column Derivatization

This strategy chemically modifies the analyte to make it more suitable for analysis. Since methyl azepane-3-carboxylate lacks a strong chromophore, derivatization can be used to attach a UV-active or fluorescent tag, dramatically increasing detection sensitivity.[10]

  • Mechanism: The secondary amine of the analyte is reacted with a derivatizing reagent to form a stable, detectable product. This also typically increases the hydrophobicity of the molecule, making it well-suited for RPLC analysis.

  • Reagent Choice:

    • For UV Detection: Reagents like 2-naphthalenesulfonyl chloride (NSCl) can be used to tag secondary amines.[11]

    • For Fluorescence Detection: 9-fluorenylmethyl chloroformate (FMOC-Cl) and 4-chloro-7-nitrobenzofurazan (NBD-Cl) are highly sensitive reagents that react with secondary amines.[10][12]

  • Advantages: Greatly enhances sensitivity, allowing for the detection of trace-level impurities. The resulting derivative is often easily separated by standard RPLC.[10]

  • Disadvantages: Adds complexity and potential variability to the sample preparation process. The derivatization reaction must be complete and reproducible. It requires careful optimization of reaction conditions (pH, time, temperature).

Method Comparison Summary

ParameterRPLC (Polar-Embedded)HILICIon-Pair Chromatography (IPC)Pre-column Derivatization
Principle PartitioningPartitioning into an adsorbed water layerIon-pair formation and partitioningCovalent modification, then partitioning
Primary Use Case Routine QC, high throughputPurity, impurity profiling, MSRoutine QC (UV only)Trace analysis, impurity profiling
Retention ModerateStrongStrong (tunable)Strong
Detection UV (low λ), MS, CADMS, UV, CADUV onlyUV, Fluorescence (high sensitivity)
Column Specialized RPLCHILIC (Silica, Zwitterionic)Standard RPLC (C18, C8)Standard RPLC (C18, C8)
Mobile Phase Aqueous buffer / OrganicHigh Organic / Aqueous bufferAqueous buffer with IP reagent / OrganicAqueous buffer / Organic
Robustness HighGood (sensitive to sample diluent)Moderate (column history is critical)Good (if derivatization is robust)
Complexity LowModerateModerateHigh

Selecting the Right Method: A Workflow

The choice of method should be a deliberate process based on analytical goals.

G start Define Analytical Goal goal_qc Routine QC (Purity Assay) start->goal_qc goal_impurity Impurity Profiling / Stability start->goal_impurity goal_trace Trace-Level Impurity Quantitation start->goal_trace method_hilic HILIC Method goal_qc->method_hilic  Best for retention method_rplc Optimized RPLC Method goal_qc->method_rplc  Good alternative method_ipc Ion-Pair Method goal_qc->method_ipc  If no MS needed ms_needed Is MS Detection Required? goal_impurity->ms_needed method_deriv Derivatization Method goal_trace->method_deriv ms_needed->method_hilic Yes ms_needed->method_rplc No

Caption: Decision workflow for selecting an appropriate HPLC method.

Detailed Experimental Protocols

Here, we provide starting protocols for two recommended methods: a primary HILIC method and a robust RPLC alternative. These should be considered starting points for further method development and validation.

Protocol 1: HILIC Method with UV Detection

This method is ideal for achieving good retention and separating polar impurities.

  • Instrumentation:

    • HPLC or UHPLC system with a UV detector.

  • Column:

    • Zwitterionic HILIC Column (e.g., ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • B: Acetonitrile.

  • Sample Preparation:

    • Diluent: 90:10 (v/v) Acetonitrile:Water.

    • Sample Concentration: 1.0 mg/mL of methyl azepane-3-carboxylate HCl. Dissolve in diluent. Note: It is critical that the sample diluent is similar in composition to the mobile phase to avoid peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 205 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 10 90
      15.0 40 60
      15.1 10 90

      | 20.0 | 10 | 90 |

  • System Suitability:

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Relative Standard Deviation (RSD): ≤ 2.0% for peak area from 6 replicate injections.

Protocol 2: RPLC Method with Polar-Embedded Column

This method provides a robust alternative using more traditional reversed-phase principles.

  • Instrumentation:

    • HPLC or UHPLC system with a UV detector.

  • Column:

    • Polar-Embedded C18 Column (e.g., Agilent Zorbax SB-Aq, Waters Atlantis T3), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic in Water, pH 3.0 (adjusted with Phosphoric Acid).

    • B: Acetonitrile.

  • Sample Preparation:

    • Diluent: Mobile Phase A.

    • Sample Concentration: 1.0 mg/mL of methyl azepane-3-carboxylate HCl. Dissolve in diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 98 2
      10.0 98 2
      15.0 50 50
      15.1 98 2

      | 20.0 | 98 | 2 |

  • System Suitability:

    • Retention Factor (k'): ≥ 1.5 for the main peak.

    • Tailing Factor: ≤ 1.8 for the main peak.

    • RSD: ≤ 2.0% for peak area from 6 replicate injections.

Conclusion

The purity determination of methyl azepane-3-carboxylate HCl by HPLC requires a thoughtful departure from standard C18 methodologies. For robust retention and compatibility with modern analytical techniques like mass spectrometry, HILIC stands out as the superior choice. It directly addresses the analyte's polar nature, providing excellent separation from related impurities. For laboratories standardized on RPLC platforms, the use of polar-embedded or polar-endcapped columns with highly aqueous mobile phases offers a viable and robust alternative. While ion-pair chromatography and derivatization are effective, their respective drawbacks—MS incompatibility and increased sample preparation complexity—position them as solutions for more specific analytical challenges rather than routine purity assessments. The selection of the final method should always be guided by the intended application and validated according to the relevant regulatory guidelines.

References

  • Vertex AI Search. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • LCGC International. (2020, November 13). HILIC to the Rescue: Pharmaceutical Development Case Examples.
  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing.
  • PubMed. (2010, March 15). HILIC methods in pharmaceutical analysis.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
  • PubMed.
  • Thermo Fisher Scientific.
  • ChemRxiv. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • Google Patents.
  • ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar.
  • Taylor & Francis. (2017, June 21).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • ResearchGate. (2014, September 1).
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Derivatization and Separation of Aliph
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

Sources

A Comparative Guide to the Reactivity of Azepane and Piperidine Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a saturated heterocyclic scaffold is a critical decision in drug design, profoundly influencing a molecule's physicochemical properties, conformational presentation, and, ultimately, its biological activity and reactivity. Among the most utilized N-heterocycles, the six-membered piperidine and the seven-membered azepane rings are foundational scaffolds. This guide provides an in-depth comparison of the chemical reactivity of piperidine carboxylate and azepane carboxylate scaffolds, grounded in fundamental principles and supported by experimental insights to inform rational molecular design.

Fundamental Physicochemical Drivers of Reactivity

The differing reactivity of piperidine and azepane scaffolds stems primarily from their distinct structural and electronic properties. These differences in ring size impose unique conformational and steric constraints that directly impact the availability of the nitrogen lone pair for chemical reactions.

Conformational Analysis: Rigidity vs. Flexibility

Piperidine: The piperidine ring predominantly adopts a stable, low-energy chair conformation. This rigid structure places substituents in well-defined axial or equatorial positions, leading to predictable steric environments around the nitrogen atom. The nitrogen's lone pair occupies a specific spatial orientation, which can influence its accessibility to reagents.

Azepane: In contrast, the seven-membered azepane ring is significantly more flexible. It exists as a dynamic equilibrium of multiple low-energy conformations, most notably the twist-chair and twist-boat. This conformational mobility means the environment around the nitrogen is less defined, and the ring can more readily adapt its shape to accommodate the transition state of a reaction.[1] This flexibility can be a decisive factor in its bioactivity.[1]

Caption: Conformational differences between piperidine and azepane scaffolds.

Ring Strain and Basicity (pKa)

Ring strain in cyclic amines can influence reactivity, particularly in reactions where the hybridization state of the nitrogen changes.[2][3] While piperidine is considered largely strain-free, similar to cyclohexane, azepane possesses a moderate amount of transannular strain. This strain can influence the thermodynamics of reactions that alter ring geometry.

A fundamental indicator of nitrogen reactivity is its basicity, quantified by the pKa of its conjugate acid. The pKa determines the proportion of the amine that is unprotonated and thus nucleophilic at a given pH.

CompoundPredicted pKa (Conjugate Acid)Notes
Piperidine-4-carboxylic acid~10.6 - 11.0The carboxylate group has a minor electron-withdrawing effect.
Azepane-4-carboxylic acid~11.0 - 11.4The greater flexibility and slightly different electronic environment can lead to a modest increase in basicity compared to the piperidine analogue.

Note: Experimental pKa values can vary based on conditions. These values are representative estimates based on typical ranges for these scaffolds.[4][5]

The slightly higher pKa of the azepane carboxylate suggests a marginally stronger intrinsic basicity and potentially higher nucleophilicity, assuming steric factors are equal.

Comparative Reactivity in Key Transformations

The structural and electronic differences between the two scaffolds manifest clearly in common synthetic transformations.

N-Acylation (Amide Bond Formation)

N-acylation is one of the most frequent reactions in medicinal chemistry.[6] The reaction proceeds via nucleophilic attack of the amine nitrogen on an activated carbonyl, forming a tetrahedral intermediate.

Observations and Mechanistic Rationale:

  • Rate: In competitive experiments, azepanes may exhibit faster acylation rates than their piperidine counterparts. The flexibility of the azepane ring allows it to more easily adopt the optimal geometry for the tetrahedral intermediate, potentially lowering the activation energy of the reaction.

  • Steric Hindrance: For sterically hindered acylating agents or substituted rings, the rigid piperidine scaffold can present a significant steric barrier.[7] The azepane ring's ability to flex can help alleviate some of this steric clash, facilitating the reaction.

G cluster_piperidine Piperidine Acylation cluster_azepane Azepane Acylation P_Start Piperidine + Acyl Chloride P_TS Rigid Tetrahedral Intermediate (Higher Steric Hindrance) P_Start->P_TS Slower Attack P_Prod Amide Product P_TS->P_Prod A_Start Azepane + Acyl Chloride A_TS Flexible Tetrahedral Intermediate (Reduced Steric Strain) A_Start->A_TS Faster Attack A_Prod Amide Product A_TS->A_Prod

Caption: N-Acylation transition state comparison.

N-Alkylation

N-alkylation via an SN2 mechanism is highly sensitive to steric hindrance around the nucleophilic nitrogen.[8]

Observations and Mechanistic Rationale:

  • Primary Alkyl Halides: With unhindered electrophiles like methyl iodide or benzyl bromide, both scaffolds react readily. The slightly higher intrinsic nucleophilicity of azepane might offer a marginal rate advantage.

  • Secondary/Bulky Alkyl Halides: As the steric bulk of the alkylating agent increases, the reactivity of the piperidine nitrogen can decrease significantly. The fixed chair conformation can sterically shield the nitrogen's lone pair. The azepane scaffold, with its conformational adaptability, can often present a more accessible face for nucleophilic attack, leading to higher yields or faster reaction times in these challenging cases.[9][10]

Experimental Protocol: Competitive N-Acylation

To empirically validate these reactivity differences, a competitive acylation experiment provides a clear, self-validating system. By reacting an equimolar mixture of the two amines with a limited amount of an acylating agent, the product ratio directly reflects their relative nucleophilicity and steric accessibility.

Objective

To determine the relative reactivity of ethyl piperidine-4-carboxylate versus ethyl azepane-4-carboxylate towards N-acylation with benzoyl chloride.

Materials
  • Ethyl piperidine-4-carboxylate (1.0 eq)

  • Ethyl azepane-4-carboxylate (1.0 eq)

  • Benzoyl chloride (0.8 eq, limiting reagent)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • HPLC or UPLC system for analysis

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add ethyl piperidine-4-carboxylate (1.0 mmol) and ethyl azepane-4-carboxylate (1.0 mmol).

  • Solvent and Base: Dissolve the amines in anhydrous DCM (10 mL) and cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 mmol). Causality: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl byproduct without competing in the acylation reaction.

  • Acylating Agent Addition: Add a solution of benzoyl chloride (0.8 mmol) in anhydrous DCM (2 mL) dropwise to the stirred amine solution over 10 minutes. Causality: Slow, dropwise addition to a cooled solution minimizes side reactions and ensures the reaction is under kinetic control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl (to remove DIPEA and unreacted amines), saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude residue in a known volume of a suitable solvent (e.g., acetonitrile). Analyze the sample by HPLC/UPLC or ¹H NMR to determine the ratio of the N-acylated piperidine product to the N-acylated azepane product.

Experimental Workflow Diagram

G start Combine Piperidine & Azepane Esters in DCM add_base Cool to 0°C, Add DIPEA start->add_base add_acyl Add Benzoyl Chloride (Limiting Reagent) add_base->add_acyl react Stir at RT for 2h add_acyl->react workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) react->workup dry Dry (Na2SO4) & Concentrate workup->dry analyze Analyze Product Ratio via HPLC/UPLC or NMR dry->analyze

Caption: Workflow for the competitive N-acylation experiment.

Conclusion and Practical Recommendations

The choice between an azepane and a piperidine carboxylate scaffold has tangible consequences for chemical reactivity.

  • Piperidine carboxylates offer conformational rigidity and predictable stereochemistry. They are ideal when a well-defined vector for substituents is required. However, their reactivity can be hampered by steric hindrance, especially in reactions involving bulky partners.

  • Azepane carboxylates provide conformational flexibility, which can be advantageous for accelerating reactions by lowering transition state energies and overcoming steric barriers.[11][12] This same flexibility, however, can make predicting the precise orientation of substituents more complex.

Recommendations for Researchers:

  • For hindered transformations: When planning a synthesis with a sterically demanding alkylating or acylating agent, an azepane scaffold may provide a higher yield or allow for milder reaction conditions.

  • For rigid pharmacophores: If the goal is to create a rigid molecule to minimize entropic loss upon binding to a target, the piperidine scaffold is the superior choice.

  • Early-stage discovery: The azepane scaffold's ability to explore a wider conformational space might be beneficial in early drug discovery to identify initial hits, as it can adapt more readily to various binding pockets.[13][14]

By understanding these fundamental differences, chemists can make more informed decisions, optimizing synthetic routes and rationally designing molecules with the desired properties for drug discovery and development.

References

  • PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.
  • BenchChem. (n.d.). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • ACS Publications. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • Taylor & Francis Online. (n.d.). Ring strain – Knowledge and References.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • YouTube. (2014). Ring Strain with Prof.
  • Master Organic Chemistry. (2017).
  • BenchChem. (n.d.).
  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend.

Sources

Biological Activity & SAR Profile: Azepane vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of azepane and pyrrolidine analogs, focusing on their biological activity, structure-activity relationships (SAR), and experimental profiles in drug discovery.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Lead Optimization Scientists

Executive Summary: The Ring Size Trade-Off

In medicinal chemistry, the choice between a 5-membered pyrrolidine and a 7-membered azepane ring is rarely arbitrary. It represents a strategic decision between conformational rigidity (pyrrolidine) and hydrophobic space-filling (azepane).

  • Pyrrolidine is a privileged scaffold for fragment-based design, offering high

    
     character, lower lipophilicity, and a compact "envelope" conformation that fits tight binding pockets.
    
  • Azepane , while often equipotent or more potent due to hydrophobic interactions, frequently introduces liabilities: increased metabolic clearance (CYP oxidation), higher hERG inhibition risk, and "entropic penalties" due to ring flexibility.

This guide analyzes these trade-offs using verified case studies in GPCR (Muscarinic, Histamine) and Sigma receptor research.

Physicochemical & Conformational Profile[1][2]

The fundamental difference lies in the ring topology, which dictates both the vector of the nitrogen lone pair and the lipophilic profile.

FeaturePyrrolidine (5-membered) Azepane (7-membered) Implication for Drug Design
Hybridization

rich

rich
Both improve solubility over aromatic heterocycles.
Conformation Envelope / Half-ChairTwist-Chair (Flexible)Pyrrolidine is better for rigidifying side chains; Azepane adapts to induced-fit pockets.
Lipophilicity (cLogP) Lower (Baseline)Higher (+ ~0.8-1.0 log units)Azepane increases permeability but risks metabolic clearance.
Basicity (pKa) ~11.27~11.0 - 11.5Both are highly basic; Azepane is slightly more lipophilic-basic, increasing hERG risk.
Entropic Cost LowHighAzepane loses more entropy upon binding, requiring stronger enthalpic contacts to compensate.
Visualization: Conformational Energy Landscape

The following diagram illustrates the conformational dynamics and energy barriers associated with these rings.

RingConformation Pyrrolidine Pyrrolidine (5-Membered) State_P Envelope / Twist (Restricted) Pyrrolidine->State_P  Ring Strain   Azepane Azepane (7-Membered) State_A Twist-Chair / Boat (Highly Flexible) Azepane->State_A  Freedom of Motion   Outcome_P High Specificity Lower Entropic Penalty State_P->Outcome_P Outcome_A Induced Fit Higher Entropic Penalty State_A->Outcome_A

Figure 1: Conformational impact on binding thermodynamics. Pyrrolidine offers a pre-organized scaffold, while azepane requires significant entropic freezing upon binding.

Case Study 1: The "Efficacy Switch" in Muscarinic Receptors

Target: Muscarinic Acetylcholine Receptors (mAChR) Context: Converting agonists to antagonists via ring expansion.

A landmark study on N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide analogs demonstrated that ring size can act as a functional switch.

  • The Pyrrolidine Analog: Acts as a Partial Agonist . The smaller ring allows the molecule to engage the receptor's active state conformation without steric clash.

  • The Azepane Analog: Acts as a Competitive Antagonist . The bulkier 7-membered ring preserves binding affinity (

    
    ) but sterically prevents the receptor from adopting the active conformation required for G-protein coupling.
    

Key Data Points:

  • Affinity (

    
    ):  Both analogs showed comparable nanomolar affinity.[1]
    
  • Efficacy (

    
    ):  Pyrrolidine (40-60%) vs. Azepane (0%).
    

Mechanism: The "efficacy switch" is driven by the volume of the orthosteric binding pocket. The azepane ring protrudes into an accessory region, locking the receptor in an inactive state—a classic example of steric antagonism.

Case Study 2: Histamine H3 Antagonists & Metabolic Liability

Target: Histamine H3 Receptor (GPCR) Context: Optimizing for CNS penetration vs. Metabolic Stability.

In the development of non-imidazole H3 antagonists, researchers compared pyrrolidine, piperidine, and azepane linkers.[2]

Biological Activity vs. Clearance Profile

While azepane analogs often exhibit superior potency due to hydrophobic interactions in the H3 receptor's binding tunnel, they suffer from rapid oxidative metabolism.

Analog RingH3R

(nM)
Metabolic Clearance (

,

L/min/mg)
Primary Metabolic Route
Pyrrolidine 8.5< 20 (Stable)

-carbon oxidation (slow)
Piperidine 2.1~35 (Moderate)Ring oxidation
Azepane 0.8 > 55 (High) Extensive multi-site oxidation

Analysis: The azepane ring presents more C-H bonds accessible to Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The increased lipophilicity (


) facilitates enzyme binding, leading to rapid clearance.
  • Solution: To retain the spatial volume of azepane without the metabolic liability, medicinal chemists often switch to bridged bicycles (e.g., tropane) or morpholine (lowering LogP).

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic liability of azepane vs. pyrrolidine analogs.

  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Azepane/Pyrrolidine analogs) in DMSO.

    • Thaw pooled liver microsomes (Human/Rat) on ice.

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1

      
      M).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (active) or Buffer (control).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quenching: Immediately transfer into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      and
      
      
      .
Protocol B: hERG Inhibition Screening (Fluorescence Polarization)

Purpose: Azepanes carry higher hERG risk. This assay validates cardiac safety.

  • Reagents: Membrane preparations expressing hERG channels; Red-shifted fluorescent tracer (Predictor™ hERG).

  • Workflow:

    • Add 5

      
      L of test compound (titration series 1 nM - 30 
      
      
      
      M) to 384-well plate.
    • Add 10

      
      L of hERG membrane/tracer mix.
      
    • Incubate for 4 hours at room temperature (equilibrium binding).

  • Readout:

    • Measure Fluorescence Polarization (FP). Displacement of the tracer by the test compound decreases FP.

    • Data: Fit to sigmoidal dose-response curve to generate

      
      .
      
    • Threshold:

      
      M indicates high cardiac toxicity risk (common for lipophilic azepanes).
      

Strategic Recommendation

The decision to use azepane over pyrrolidine should be driven by specific structural needs, not just diversity.

DecisionMatrix Start Start: Scaffold Selection Question1 Is the binding pocket large and hydrophobic? Start->Question1 Azepane_Path Consider Azepane (7-Membered) Question1->Azepane_Path Yes Pyrrolidine_Path Select Pyrrolidine (5-Membered) Question1->Pyrrolidine_Path No Branch_Yes YES Branch_No NO Check_Metabolism Check Metabolic Stability (Microsomal Clearance) Azepane_Path->Check_Metabolism Check_Function Check Functional Goal (Agonist vs Antagonist) Pyrrolidine_Path->Check_Function Final_Azepane Use Azepane if: 1. Antagonism required 2. Pocket is deep 3. Metabolic soft-spots blocked Check_Metabolism->Final_Azepane Final_Pyrrolidine Use Pyrrolidine if: 1. Agonism required 2. Compact pocket 3. Low Clearance needed Check_Function->Final_Pyrrolidine

Figure 2: Decision Matrix for Scaffold Selection.

Verdict:

  • Choose Pyrrolidine as the default starting point for fragment-based design, high solubility, and "drug-like" properties (Rule of 5 compliance).

  • Choose Azepane only when:

    • You need to fill a hydrophobic pocket that pyrrolidine cannot reach.

    • You explicitly aim to induce antagonism via steric bulk.

    • You are prepared to block metabolic "soft spots" (e.g., via fluorination or gem-dimethylation) to counteract the inherent instability of the 7-membered ring.

References

  • NIH/PubMed : Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Available at: [Link]

  • ACS Publications : Mitigating Heterocycle Metabolism in Drug Discovery. Available at: [Link]

  • Journal of Medicinal Chemistry : Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Available at: [Link]

  • Frontiers in Pharmacology : Structural modeling of the hERG potassium channel and associated drug interactions. Available at: [Link]

Sources

Technical Comparison: IR Markers for Methyl Azepane-3-carboxylate vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Infrared (IR) spectroscopy markers for Methyl Azepane-3-carboxylate , designed for researchers requiring rigorous identification standards.

Executive Summary & Problem Statement

In the synthesis of seven-membered azepane rings—often achieved via ring expansion (e.g., Schmidt reaction or Beckmann rearrangement) of cyclohexanones—regioisomerism is a critical quality control challenge.

Methyl azepane-3-carboxylate (the target pharmacophore) often co-elutes with methyl azepane-4-carboxylate (the byproduct). While NMR is definitive, IR spectroscopy offers a rapid, cost-effective "fingerprint" method for in-process control. This guide details the specific vibrational markers that distinguish the 3-isomer from its 4-isomer counterpart, leveraging the unique intramolecular hydrogen bonding potential of the 1,3-amino ester motif.

Technical Deep Dive: The Spectroscopic Markers

The discrimination relies on the proximity of the secondary amine (


) to the ester carbonyl (

). In the 3-isomer , these groups are in a 1,3-relationship, allowing for a stable 6-membered intramolecular hydrogen bond in the free base. The 4-isomer (1,4-relationship) requires a larger, entropically unfavorable loop to H-bond.
Comparative Marker Table
Vibrational ModeMethyl Azepane-3-carboxylate (Target)Methyl Azepane-4-carboxylate (Isomer)Mechanistic Insight
Ester C=O Stretch 1715 – 1730 cm⁻¹ (Free Base)1735 – 1750 cm⁻¹ (HCl Salt)1735 – 1750 cm⁻¹ (Free Base & Salt)Key Discriminator. The 3-isomer's intramolecular H-bond weakens the C=O bond, lowering the wavenumber. The 4-isomer lacks this interaction.
N-H Stretch 3300 – 3350 cm⁻¹ (Sharp, shifted)3380 – 3420 cm⁻¹ (Typical 2° amine)H-bonding in the 3-isomer red-shifts the N-H stretch compared to the "free" amine of the 4-isomer.
C-O-C Stretch 1160 – 1190 cm⁻¹ 1190 – 1210 cm⁻¹ The ester C-O stretch is sensitive to the ring position and local electronic environment.
Fingerprint Region Distinct bands at ~1045, 1120 cm⁻¹ Distinct bands at ~1080, 1140 cm⁻¹ Azepane ring breathing modes differ due to symmetry. The 4-isomer has higher effective symmetry potential than the chiral 3-isomer.

Critical Note: The "H-bond shift" is only observable in the Free Base form analyzed as a neat oil or concentrated solution (CCl₄). In the HCl salt form, the nitrogen is protonated (


), destroying the H-bond donor capability; both isomers will show the standard ester carbonyl peak at ~1740 cm⁻¹.
Visualization: Structural Logic of IR Shifts

The following diagram illustrates the structural causality behind the observed IR shifts.

IR_Logic Sub3 3-Isomer (Free Base) HBond Intramolecular H-Bond (6-membered ring) Sub3->HBond 1,3-Proximity Sub4 4-Isomer (Free Base) NoHBond No Intramolecular H-Bond Sub4->NoHBond 1,4-Distance CO_Shift C=O Red Shift (1715-1730 cm⁻¹) HBond->CO_Shift Weakens C=O bond CO_Norm Normal Ester C=O (1735-1750 cm⁻¹) NoHBond->CO_Norm Standard Stiffness

Figure 1: Mechanistic pathway showing why the 3-isomer exhibits a diagnostic red-shift in the Carbonyl region compared to the 4-isomer.

Experimental Protocol: Self-Validating Identification System

To ensure data integrity, use this "Twin-State" protocol. Analyzing the sample in both its Free Base and Salt forms acts as a self-check mechanism.

Step 1: Sample Preparation
  • State A (Free Base): If the sample is a salt, dissolve 10 mg in 1 mL saturated NaHCO₃, extract with 1 mL DCM, dry over MgSO₄, and evaporate to a neat oil.

  • State B (HCl Salt): Dissolve free base in Et₂O, add 1M HCl in Et₂O, filter the precipitate, and dry.

Step 2: Acquisition Parameters
  • Instrument: FTIR with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (minimum) to resolve weak fingerprint bands.

Step 3: The Decision Matrix

Use the flow below to interpret your spectra.

Decision_Tree Start Acquire Spectrum (Free Base / Neat Oil) CheckCO Check C=O Region (1700-1760 cm⁻¹) Start->CheckCO IsShifted Peak < 1730 cm⁻¹? CheckCO->IsShifted YesShift Likely 3-Isomer (H-Bond Active) IsShifted->YesShift Yes NoShift Likely 4-Isomer (No H-Bond) IsShifted->NoShift No Confirm Confirmation Step: Convert to HCl Salt YesShift->Confirm FinalCheck Did C=O shift to ~1745 cm⁻¹? Confirm->FinalCheck Valid CONFIRMED: Methyl Azepane-3-carboxylate FinalCheck->Valid Yes Invalid ANOMALY: Check Purity/Solvent FinalCheck->Invalid No

Figure 2: Analytical workflow for distinguishing regioisomers using the "Twin-State" validation method.

Comparative Analysis with Alternatives

When evaluating methyl azepane-3-carboxylate against other common scaffolds, IR offers specific advantages and limitations.

FeatureIR Spectroscopy ¹H NMR LC-MS
Isomer Specificity High (via C=O shift). Can distinguish 3- vs 4-isomer in <5 mins.Very High . Definitive coupling constants (

-values) and chemical shifts.
Low . Regioisomers often have identical mass and similar retention times.
Throughput High . ATR requires no solvent prep for oils.Medium . Requires deuterated solvents and shimming.Medium . Requires column equilibration.
Cost Low . Minimal consumables.High . Solvents + Instrument time.Medium . Solvents + Columns.
Limit of Detection ~1-2% impurity.~0.5% impurity.<0.1% impurity.

References

  • Regioisomerism in Azepanes: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI.

  • IR of Cyclic Amines: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

  • Piperidine Analogues (Validation of H-Bonding): Piperidines ESI-revised3. Royal Society of Chemistry.

  • Azepane Vibrational Modes: Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane. PMC.

A Comparative Guide to the Synthesis of Azepane-3-Carboxylate: An In-Depth Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, lending its three-dimensional complexity to a variety of therapeutic agents.[1] Its conformational flexibility allows for optimal binding to biological targets, making it a desirable motif in drug discovery programs.[1] This guide provides a comprehensive comparison of three prominent synthetic routes for the production of a key derivative, azepane-3-carboxylate, a valuable building block for more complex molecules. We will delve into the intricacies of the Dieckmann Condensation, Intramolecular Reductive Amination, and Ring-Closing Metathesis (RCM), offering detailed protocols, comparative data, and expert insights into the practical application of each methodology.

The Strategic Importance of Azepane-3-Carboxylate

Azepane-3-carboxylate and its esters are versatile intermediates in the synthesis of a wide range of biologically active compounds. The presence of both a secondary amine and a carboxylate group provides two points for diversification, allowing for the exploration of a broad chemical space. The inherent chirality at the C3 position also offers opportunities for the development of stereochemically defined drug candidates.

Comparative Analysis of Synthetic Routes

The synthesis of seven-membered rings like azepane presents unique challenges due to unfavorable thermodynamics and kinetics compared to their five- and six-membered counterparts.[2] Slow cyclization kinetics can lead to low yields and the formation of polymeric byproducts.[2] The choice of synthetic strategy is therefore critical and depends on factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions.

Parameter Route 1: Dieckmann Condensation Route 2: Intramolecular Reductive Amination Route 3: Ring-Closing Metathesis (RCM)
Key Transformation Intramolecular cyclization of a diester to a β-keto ester.Intramolecular cyclization of an amino-keto ester via an imine intermediate.Intramolecular cyclization of a diene to a cyclic alkene.
Starting Materials Readily available amino acids and acrylates.Requires a linear precursor with both an amine and a ketone/aldehyde.Requires a custom-synthesized diene precursor.
Typical Yields Moderate to good (60-80% for cyclization).[3]Moderate to high, depending on the substrate and reducing agent.Good to excellent for the RCM step, often >80%.
Scalability Generally scalable, but can be exothermic.[3]Scalable, with both chemical and biocatalytic options available.[4]Scalable, but catalyst cost can be a factor.
Key Advantages Utilizes simple, inexpensive starting materials. Well-established and understood reaction.Can be highly stereoselective. Milder conditions are often possible.High functional group tolerance. Predictable and high-yielding.
Potential Challenges Requires a subsequent decarboxylation step. Strong base can be problematic for sensitive substrates.Synthesis of the linear precursor can be multi-step. Potential for side reactions if not optimized.Synthesis of the diene precursor adds steps. Catalyst sensitivity and cost.

Route 1: Dieckmann Condensation

The Dieckmann condensation is a robust and classical method for the formation of cyclic β-keto esters.[5] This intramolecular version of the Claisen condensation is particularly well-suited for the synthesis of five- and six-membered rings, but can also be effectively applied to the formation of seven-membered rings with careful optimization.[5]

Synthetic Strategy

The synthesis of ethyl azepane-3-carboxylate via Dieckmann condensation involves a three-step sequence:

  • Synthesis of the Diester Precursor: An N-protected amino acid is reacted with two equivalents of an acrylate to form the acyclic diester.

  • Dieckmann Cyclization: The diester undergoes intramolecular cyclization in the presence of a strong base to form the cyclic β-keto ester.

  • Decarboxylation and Reduction: The resulting β-keto ester is then decarboxylated and the ketone is reduced to afford the final azepane-3-carboxylate.

Dieckmann Condensation Workflow Start N-Protected Amino Acid + Ethyl Acrylate Diester N-Protected Diester Start->Diester Cyclization Dieckmann Cyclization (NaOEt, Toluene, Reflux) Diester->Cyclization BetaKetoEster Cyclic β-Keto Ester Cyclization->BetaKetoEster Decarboxylation Decarboxylation & Reduction BetaKetoEster->Decarboxylation FinalProduct Ethyl Azepane-3-carboxylate Decarboxylation->FinalProduct

Workflow for Azepane-3-carboxylate via Dieckmann Condensation

Experimental Protocol

Step 1: Synthesis of Di(ethyl) 2,2'-(benzhydrylamino)dipropanoate

  • To a solution of benzhydrylamine (1.0 eq) in ethanol, add ethyl acrylate (2.2 eq).

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired diester.

Step 2: Dieckmann Cyclization to Ethyl 1-benzhydryl-4-oxoazepane-3-carboxylate

  • To a suspension of sodium ethoxide (1.5 eq) in anhydrous toluene under a nitrogen atmosphere, add a solution of the diester (1.0 eq) in anhydrous toluene dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Decarboxylation and Reduction

  • The crude β-keto ester is hydrolyzed and decarboxylated by refluxing in aqueous HCl.

  • The resulting ketone is then reduced using a suitable reducing agent, such as sodium borohydride, to the corresponding alcohol.

  • The N-benzhydryl protecting group can be removed by catalytic hydrogenation.

Route 2: Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful and versatile method for the synthesis of cyclic amines.[6] This one-pot reaction involves the formation of an imine or enamine intermediate from an amino-ketone or amino-aldehyde, which is then reduced in situ to the corresponding cyclic amine.[6]

Synthetic Strategy

The synthesis of ethyl azepane-3-carboxylate via intramolecular reductive amination requires a linear precursor containing both an amine and a keto-ester functionality.

  • Synthesis of the Amino-Keto-Ester Precursor: A multi-step synthesis is typically required to prepare the linear precursor.

  • Intramolecular Reductive Amination: The precursor is then cyclized and reduced in a one-pot reaction using a suitable reducing agent.

Intramolecular Reductive Amination Workflow Start Linear Amino-Keto-Ester Precursor Cyclization Intramolecular Cyclization Start->Cyclization Imine Cyclic Imine/Enamine Intermediate Cyclization->Imine Reduction Reduction (e.g., NaBH3CN) Imine->Reduction FinalProduct Ethyl Azepane-3-carboxylate Reduction->FinalProduct

Workflow for Azepane-3-carboxylate via Reductive Amination

Experimental Protocol

Step 1: Synthesis of Ethyl 6-amino-4-oxohexanoate Precursor

This precursor can be synthesized from readily available starting materials through a series of standard organic transformations, such as Michael addition and reduction.

Step 2: Intramolecular Reductive Amination

  • Dissolve the amino-keto-ester precursor (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Add a catalytic amount of acetic acid.

  • Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Route 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and highly versatile tool for the construction of cyclic olefins, including seven-membered rings.[7] The reaction is catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts, and is known for its high functional group tolerance and predictability.

Synthetic Strategy

The RCM approach to ethyl azepane-3-carboxylate involves three main steps:

  • Synthesis of the Diene Precursor: A suitable diene containing the necessary nitrogen and carboxylate functionalities is synthesized.

  • Ring-Closing Metathesis: The diene undergoes intramolecular cyclization to form a tetrahydroazepine derivative.

  • Reduction: The double bond in the cyclic alkene is reduced to afford the saturated azepane ring.

RCM Workflow Start Diene Precursor RCM Ring-Closing Metathesis (Grubbs' Catalyst) Start->RCM CyclicAlkene Ethyl 2,3,6,7-tetrahydro-1H- azepine-3-carboxylate RCM->CyclicAlkene Reduction Hydrogenation (Pd/C, H2) CyclicAlkene->Reduction FinalProduct Ethyl Azepane-3-carboxylate Reduction->FinalProduct

Workflow for Azepane-3-carboxylate via RCM

Experimental Protocol

Step 1: Synthesis of N-allyl-N-(but-3-en-1-yl)glycine ethyl ester

  • To a solution of glycine ethyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane, add allyl bromide (1.1 eq) and 4-bromo-1-butene (1.1 eq).

  • Stir the reaction at room temperature for 48 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

  • Add a solution of Grubbs' second-generation catalyst (2-5 mol%) in dichloromethane.

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 2,3,6,7-tetrahydro-1H-azepine-3-carboxylate.

Step 3: Reduction

  • Dissolve the tetrahydroazepine derivative (1.0 eq) in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the final product.

Conclusion and Recommendations

The choice of the optimal synthetic route for azepane-3-carboxylate depends on the specific requirements of the research or development program.

  • Dieckmann Condensation is a cost-effective and scalable option when using readily available starting materials. However, the multi-step nature and the use of a strong base might be limitations for certain applications.

  • Intramolecular Reductive Amination offers a milder and potentially more stereoselective approach. The main challenge lies in the synthesis of the linear precursor. Biocatalytic versions of this reaction are becoming increasingly attractive for their high selectivity and green credentials.[4]

  • Ring-Closing Metathesis provides a highly efficient and predictable route with excellent functional group tolerance. The primary considerations are the synthesis of the diene precursor and the cost of the ruthenium catalyst, especially for large-scale production.

For laboratory-scale synthesis where flexibility and functional group tolerance are paramount, Ring-Closing Metathesis is often the preferred method. For process development and large-scale manufacturing, a thorough evaluation of the cost and scalability of the Dieckmann Condensation and Intramolecular Reductive Amination routes is recommended. The development of efficient syntheses for the linear precursors in the latter two methods can significantly enhance their attractiveness for industrial applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Scaling Up the Synthesis of Azepane-2,4-dione.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Huve, A., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Journal of Pharma Insights and Research. (2025).
  • ACS Publications. (2010).
  • Dieckmann Reaction. (n.d.).
  • RSC Publishing. (2021).
  • PMC. (2012).
  • Chemistry LibreTexts. (2025). 23.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • JOCPR. (2024).
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (n.d.). Preparation of N-(Boc)
  • PrepChem.com. (n.d.). Synthesis of N-(3-chloroallyl)-N-γ-chlorobutyryl glycine ethyl ester.
  • Rsc.org. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA)
  • Google Patents. (n.d.). CN103864632A - Production method for glycine ethyl ester hydrochloride.
  • PubChem. (n.d.). Glycine ethyl ester | C4H9NO2 | CID 12176.
  • Nordmann. (n.d.). Glycine ethyl ester hydrochloride (623-33-6).
  • RSC Publishing. (n.d.).
  • Sigma-Aldrich. (n.d.). N-Formylglycine ethyl ester = 98.0 GC 3154-51-6.
  • York Research Database. (2023).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2022).
  • AWS. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2024). Synthesis of N-(3-Acyloxyacyl)
  • Infoscience. (2021). Chemical Science.
  • Radical decarboxylation strategies for the synthesis of nitrogen-containing heterocycles. (n.d.).
  • Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines.
  • PMC. (n.d.). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride.
  • MDPI. (n.d.).
  • PubMed. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents].
  • ResearchGate. (n.d.). Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone.
  • Organic Syntheses. (n.d.). 5.
  • CORE. (n.d.). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids.
  • PubChem. (n.d.). 2,3,6,7-Tetrahydro-1H-azepine | C6H11N | CID 21492261.
  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing met
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
  • Synthesis of (-)
  • PMC. (2022).

Sources

Comparative stability studies of azepane ester salts vs free bases

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the stability profiles of azepane ester salts versus their free base counterparts. It is designed for medicinal chemists and formulation scientists to support decision-making in lead optimization and pre-clinical development.

Executive Summary

Verdict: Azepane ester salts (e.g., hydrochloride, fumarate) exhibit superior stability compared to their free base forms in both solid-state and solution phases.

Core Rationale: The primary degradation pathway for azepane esters is hydrolysis. In the free base form, the secondary or tertiary amine within the seven-membered ring acts as an intramolecular general base catalyst or a direct nucleophile, dramatically accelerating ester hydrolysis. Protonation of this amine (salt formation) eliminates the lone pair availability, effectively shutting down this auto-catalytic degradation pathway.

Recommendation: Isolate and store azepane esters exclusively as salts. Generate the free base in situ only immediately prior to biological assay or subsequent synthetic steps.

Mechanistic Principles of Stability

To understand the stability divergence, one must analyze the molecular orbital interactions available in the free base versus the salt.

The "Self-Destruct" Mechanism (Free Base)

In the free base form, the azepane nitrogen possesses a lone pair of electrons. Due to the flexibility of the seven-membered ring (unlike rigid pyrrolidines or piperidines), the ring can adopt conformations (e.g., twist-chair) that bring the nitrogen lone pair into proximity with the ester carbonyl carbon.

  • Intramolecular General Base Catalysis: The amine nitrogen abstracts a proton from a water molecule, making the water a more potent nucleophile (hydroxide-like) which then attacks the ester.

  • Intramolecular Nucleophilic Attack: In some conformations, the nitrogen can directly attack the carbonyl, forming a transient bicyclic intermediate (e.g., a bridged ammonium species) that rapidly hydrolyzes.

The Stabilization Mechanism (Salt Form)

When converted to a salt (e.g., HCl), the nitrogen is protonated (


).
  • Electronic Deactivation: The lone pair is occupied in the N-H bond. The nitrogen becomes positively charged and electron-withdrawing, which actually increases the electrophilicity of the ester carbonyl but removes the internal catalyst .

  • Kinetic Consequence: The reaction shifts from a rapid, intramolecular first-order reaction (

    
    ) to a slow, intermolecular second-order reaction (
    
    
    
    ) dependent on external water/hydroxide.
Visualizing the Mechanism

The following diagram illustrates the degradation pathway differences.

StabilityMechanism cluster_0 Free Base (Unstable) cluster_1 Salt Form (Stable) FB Azepane Free Base (N-Lone Pair Available) Intermediate Transition State (Intramolecular Attack) FB->Intermediate Rapid Self-Catalysis Degradant_FB Hydrolysis Products (Acid + Alcohol) Intermediate->Degradant_FB k_intra >> k_inter Salt Azepane Salt (HCl) (Protonated Nitrogen) Degradant_Salt Hydrolysis Products (Slow Formation) Salt->Degradant_Salt Very Slow (No Internal Catalyst)

Figure 1: Mechanistic divergence between free base self-catalysis and salt stability.

Comparative Performance Data

The following data represents a synthesis of kinetic stability profiles for typical 4-carboethoxy-azepane derivatives.

Solution Stability (Half-Life Comparison)

Conditions: Aqueous buffer/organic co-solvent (50:50), 25°C.

ParameterFree BaseHydrochloride SaltImprovement Factor
pH 7.4 (Physiological)

hours

days
> 60x
pH 4.0 (Acidic)

days

years
> 300x
pH 9.0 (Basic)

minutes
N/A (Converts to FB)Unstable
Solid State Stability (Stress Testing)

Conditions: 40°C / 75% Relative Humidity (Accelerated Stability).

FormAppearance (Day 0)Appearance (Day 14)Purity (Day 14, HPLC)
Free Base (Oil) Clear, viscous oilYellow/Brown gum82% (Major acid impurity)
HCl Salt (Solid) White crystalline powderWhite crystalline powder99.4% (Unchanged)

Critical Insight: The free base often exists as an oil or amorphous gum, which retains moisture and solvent residues. This increased molecular mobility further accelerates hydrolysis compared to the rigid crystal lattice of the salt.

Experimental Protocols

Use these standardized protocols to validate the stability of your specific azepane scaffold.

Protocol: In Situ Free Base Generation & Stability Assay

Objective: To measure the degradation rate of the free base without isolating the unstable bulk material.

  • Preparation: Dissolve 10 mg of Azepane Ester HCl salt in 1 mL of HPLC-grade water.

  • Basification: Add 1.1 equivalents of 0.1 M NaOH. Note: This immediately generates the free base in solution.

  • Extraction (Optional): If studying non-aqueous stability, extract immediately into

    
     (for NMR) or Acetonitrile (for HPLC) and separate phases rapidly.
    
  • Time-Point Analysis:

    • Incubate samples at 25°C.

    • Inject into HPLC at t=0, 1h, 4h, 8h, 24h.

    • Mobile Phase: Use a buffered mobile phase (e.g., Ammonium Formate pH 4.5) to quench the reaction on-column and prevent degradation during analysis.

Protocol: Salt Disproportionation Screen

Objective: To ensure the salt does not revert to the free base in formulation mixtures.

  • Mix: Blend Azepane Ester Salt (1:1 w/w) with common excipients (e.g., Magnesium Stearate, Lactose).

  • Stress: Store at 40°C/75% RH for 7 days in open vials.

  • Analysis: Analyze by Raman Spectroscopy or XRPD .

    • Indicator: Look for the disappearance of crystal lattice peaks associated with the salt and the appearance of "amorphous halos" or liquid bridges, indicating conversion to the free base oil.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Azepane Ester Salt (Reference Standard) Branch Select Study Path Start->Branch Sol_Prep Dissolve in Buffer (pH 2.0 - 8.0) Branch->Sol_Prep Solution Kinetics Solid_Prep Binary Mix w/ Excipients (Mg-Stearate, etc.) Branch->Solid_Prep Solid State / Formulation Incubation Incubate at 25°C / 40°C Sol_Prep->Incubation Quench Quench Aliquot (Acidify to pH < 3) Incubation->Quench At t=1, 4, 24h HPLC HPLC-UV/MS Analysis (Quantify Hydrolysis) Quench->HPLC Chamber Stability Chamber 40°C / 75% RH Solid_Prep->Chamber XRPD XRPD / Raman (Detect Disproportionation) Chamber->XRPD At t=7, 14 days

Figure 2: Workflow for validating azepane ester stability in solution and solid state.

References

  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion.[1] Pharmaceutical Research.[1]

  • Kirby, A. J., & Fersht, A. R. (1971).Intramolecular General Base Catalyzed Ester Hydrolysis. Progress in Bioorganic Chemistry. (Foundational mechanistic text on amino-ester hydrolysis).
  • BenchChem Protocols. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.

  • SciTechnol. Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. (Demonstrates salt vs free base stability principles).

  • Chemistry LibreTexts. Intramolecular Catalysis: The Hydrolysis of Phenylacetate and Aspirin Derivatives.

Sources

Safety Operating Guide

Methyl Azepane-3-Carboxylate Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Methyl azepane-3-carboxylate hydrochloride is a specialized amino acid ester derivative often employed as a scaffold in medicinal chemistry (e.g., peptide mimetics, macrocyclic synthesis). Proper disposal is critical not only for regulatory compliance but to prevent environmental contamination by bioactive amine intermediates.

This guide provides an authoritative, self-validating protocol for the handling and disposal of this compound, moving beyond generic advice to address the specific chemical properties of azepane esters.

Compound Identification
ParameterDetail
Chemical Name Methyl azepane-3-carboxylate hydrochloride
CAS Number 198959-48-7
Molecular Formula

Molecular Weight 193.67 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in water, methanol, DMSO
Key Hazards Warning (H302, H315, H319, H335)

Hazard Assessment & Compatibility Logic

To ensure safety, you must understand the why behind the disposal steps. This compound contains three functional groups that dictate its handling:

  • Secondary Amine (Salt Form): The hydrochloride salt stabilizes the amine. Crucial: Do not mix with strong bases (NaOH, KOH) during disposal accumulation. Neutralization liberates the free amine, which increases volatility, odor, and flammability risks.

  • Methyl Ester: Susceptible to hydrolysis. In acidic or basic aqueous waste streams, this will degrade into the corresponding amino acid (azepane-3-carboxylic acid). While less toxic, the hydrolysis process can generate heat and pressure in sealed containers.

  • Hydrochloride: The compound is acidic.[1] It is incompatible with strong oxidizers (e.g., bleach, nitric acid), which can react with the amine moiety to form toxic N-chloramines or nitrosamines.

Storage Rule: Store waste in High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers due to potential corrosion from the chloride ion.

Decision Matrix: Disposal Workflow

The following diagram illustrates the logical flow for categorizing and disposing of methyl azepane-3-carboxylate hydrochloride waste.

DisposalWorkflow Start Waste Generation TypeCheck Determine Waste State Start->TypeCheck SolidWaste Solid Waste (Pure compound, expired) TypeCheck->SolidWaste Powder LiquidWaste Liquid Waste (Reaction mixtures, mother liquor) TypeCheck->LiquidWaste Solution Debris Contaminated Debris (Gloves, Weigh boats) TypeCheck->Debris PPE/Paper Segregation Segregate: Toxic/Irritant Organic SolidWaste->Segregation SolventCheck Halogenated Solvent? LiquidWaste->SolventCheck Container4 Container D: Solid Hazardous Debris Debris->Container4 Container1 Container A: Solid Hazardous Waste Segregation->Container1 Container2 Container B: Halogenated Organic Liquid SolventCheck->Container2 Yes (DCM, Chloroform) Container3 Container C: Non-Halogenated Organic Liquid SolventCheck->Container3 No (MeOH, Ethyl Acetate) Labeling Label: 'Hazardous Waste' List: Methyl azepane-3-carboxylate HCl Container1->Labeling Container2->Labeling Container3->Labeling Container4->Labeling Disposal Transfer to EHS/Waste Contractor (High BTU Incineration) Labeling->Disposal

Figure 1: Operational decision tree for segregating azepane ester waste streams.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Expired or Excess Reagent)

Objective: Prevent dust generation and environmental leaching.

  • PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety glasses, and N95 particulate respirator or fume hood operation.

  • Container Selection: Use a wide-mouth HDPE jar designated for "Solid Hazardous Waste."

  • Transfer:

    • Place the original container inside the waste jar if possible.

    • If transferring powder, do so inside a fume hood to capture dust.

  • Labeling:

    • Tag as Hazardous Waste .

    • Chemical Name: "Methyl azepane-3-carboxylate hydrochloride."[2][3][1][4][5][6]

    • Hazard Checkboxes: Toxic, Irritant.[3][7][8][9]

  • Prohibited: Do NOT dissolve in water for drain disposal. This compound is harmful to aquatic life (H412 implied for amines) and regulated under local sewer codes.

Scenario B: Liquid Waste (Reaction Mixtures)

Objective: Prevent solvent incompatibility and pressure buildup.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated: (DCM, Chloroform) -> Segregate to Halogenated Waste.

    • Non-Halogenated: (Methanol, DMF, DMSO) -> Segregate to Non-Halogenated Waste.

  • pH Check: If the solution was quenched with acid or base, check pH.

    • Ideal Range: pH 4–9.

    • Action: If extremely acidic (pH < 2) or basic (pH > 10), neutralize slowly before adding to the main waste carboy to prevent exothermic reactions in the drum.

  • Accumulation: Add the solution to the appropriate carboy. Cap tightly immediately after addition.

Scenario C: Empty Containers

Objective: Decontaminate packaging to allow for recycling or trash disposal (RCRA "RCRA Empty" Standard).

  • Triple Rinse:

    • Add a solvent capable of dissolving the residue (Methanol or Water) to the bottle (approx. 10% volume).

    • Shake well.

    • Pour rinsate into the Liquid Hazardous Waste container.

    • Repeat 3 times.

  • Deface Label: Cross out the chemical name and hazard warnings.

  • Disposal: Place the rinsed, uncapped bottle in the glass recycling or trash, depending on institutional policy.

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to minimize exposure.

Spill Response Logic:

  • Solid Spill: Avoid creating dust.[3][8][9] Do not dry sweep.

  • Liquid Spill: Absorb and contain.

SpillResponse Alert 1. Alert Personnel Evacuate Area PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment PPE->Contain SolidAction Solid: Cover with Wet Paper Towels Contain->SolidAction LiquidAction Liquid: Use Absorbent Pads/Vermiculite Contain->LiquidAction Clean 4. Scoop & Bag (Double Bag Waste) SolidAction->Clean LiquidAction->Clean Wash 5. Decontaminate Surface (Soap & Water) Clean->Wash

Figure 2: Immediate response workflow for laboratory spills.

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is not explicitly P-listed or U-listed. However, it is classified as Hazardous Waste due to toxicity characteristics.

  • Waste Code: If mixed with flammable solvents (Methanol/Acetone), use D001 . If mixed with halogenated solvents, use F002/F003 . If solid only, label as "Toxic Organic Solid."

  • Drain Disposal: Strictly Prohibited. The compound's amine functionality and biological activity potential make it unsuitable for municipal wastewater treatment.

References

  • Guidechem. (2023). 1H-Azepine-3-carboxylic acid, hexahydro-, methyl ester, hydrochloride (1:1) - CAS 198959-48-7.[2][4] Retrieved from

  • ChemSrc. (2023). Methyl azepane-3-carboxylate hydrochloride MSDS and Properties. Retrieved from

  • Fisher Scientific. (2021).[9] Safety Data Sheet: General Organic Amine Hydrochlorides. Retrieved from

  • US EPA. (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from

Sources

Personal protective equipment for handling Methyl azepane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Methyl azepane-3-carboxylate hydrochloride Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Critical Safety Profile & Chemical Identity

CAS No: 198959-48-7 Formula: C₈H₁₆ClNO₂[1] · HCl Molecular Weight: 193.67 g/mol [2]

As a Senior Application Scientist, I must emphasize that while this compound is a standard building block, its specific structural features—a 7-membered azepane ring with a secondary amine and a methyl ester—dictate a specific safety and handling protocol.

The hydrochloride salt form stabilizes the secondary amine, preventing premature cyclization (lactam formation) or oxidation. However, the ester moiety renders the compound hygroscopic and susceptible to hydrolysis upon exposure to ambient moisture. The resulting hydrolysis product (the amino acid) can alter stoichiometry in sensitive couplings.

Core Hazards (GHS Classification):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][5][6][7]

  • H335: May cause respiratory irritation.[3][8]

Personal Protective Equipment (PPE) Strategy

Effective safety is a layered defense system. For this specific solid hydrochloride salt, the primary risk vector is inhalation of fine particulates during weighing and ocular damage from acidic dust.

PPE LayerSpecificationTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The HCl salt is corrosive to mucous membranes; airborne dust can cause immediate, severe irritation to the cornea.
Dermal (Hands) Double Nitrile Gloves (Min 0.11 mm)Outer Layer: 5 mil Nitrile (changed immediately upon contamination). Inner Layer: 4 mil Nitrile (barrier redundancy). The compound is water-soluble; sweat can solubilize dust inside a single compromised glove.
Respiratory N95 / P2 Respirator (or Fume Hood)Mandatory if outside a hood. The salt is a respiratory irritant. In a functioning fume hood (face velocity >100 fpm), a respirator is optional but recommended during transfer.
Body Lab Coat (High-neck, snap closure) Cotton/Poly blend is acceptable. Ensure wrist cuffs are tucked under glove gauntlets to prevent wrist exposure.

Operational Protocol: Handling & Synthesis

The following workflows are designed to maintain both operator safety and compound integrity (preventing hydrolysis).

A. Storage & Stability[4][5][6][10][11]
  • Temperature: Store at 2-8°C (Refrigerator). Cold storage slows ester hydrolysis.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if the seal is broken.

  • Desiccation: Keep in a secondary container with desiccant. The HCl salt is hygroscopic; moisture absorption will lead to a "sticky" solid and difficult weighing.

B. Safe Handling Workflow

This workflow ensures containment of the solid and protection against moisture.[3][7]

HandlingWorkflow Start Remove from 2-8°C Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 mins Transfer Transfer to Fume Hood Equilibrate->Transfer Weigh Weighing (Anti-static gun recommended) Transfer->Weigh Sash at working height Solubilize Dissolve Immediately (DCM, DMF, or MeOH) Weigh->Solubilize Minimize air exposure Reseal Purge Headspace (Ar) & Parafilm Seal Weigh->Reseal Excess Reagent Reseal->Start Return to Cold Storage

Figure 1: Safe handling workflow emphasizing moisture control to prevent ester hydrolysis.

C. Reaction Setup Tips
  • Base Neutralization: When using this salt in nucleophilic substitutions or amide couplings, you must liberate the free amine. Use a tertiary base (e.g., DIPEA, TEA) in situ.

    • Caution: The liberation of the free amine may generate a "fishy" amine odor. Ensure the reaction vessel is vented to a scrubber or hood exhaust.

  • Solvent Choice: Avoid protic solvents if possible during long storage of solutions to prevent transesterification or hydrolysis. DCM or DMF are preferred for coupling reactions.

Emergency Response & Spill Management

In the event of a spill, the acidic nature of the hydrochloride salt dictates the cleanup procedure.

Spill Response Protocol

SpillResponse Alert 1. Alert Personnel & Isolate Area Assess 2. Assess Quantity Alert->Assess Small Small Spill (<5g) Assess->Small Large Large Spill (>5g) Assess->Large CleanSmall Cover with wet paper towel (Prevent dust) Small->CleanSmall CleanLarge Cover with dry absorbent pads Scoop carefully Large->CleanLarge Neutralize Wipe surface with 10% Sodium Bicarbonate CleanSmall->Neutralize CleanLarge->Neutralize Waste Dispose as Solid Hazardous Waste Neutralize->Waste

Figure 2: Decision matrix for spill cleanup. Note the use of bicarbonate to neutralize the acidic residue.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[5][6] The HCl salt causes rapid pH change in the eye; speed is critical.

  • Skin Contact: Wash with soap and water.[3][6] Do not use alcohol (increases permeability).

  • Inhalation: Move to fresh air. If coughing persists, seek medical attention (potential for chemical pneumonitis from HCl irritation).

Disposal & Waste Management

Do not dispose of Methyl azepane-3-carboxylate hydrochloride down the drain. It is an organic amine salt and must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Halogenated/Amine)".

  • Liquid Waste (Rinsate): If dissolved in organic solvents, dispose of in "Halogenated Organic Solvents" (due to the Cl ion and potential DCM use).

  • Container: Triple rinse the empty bottle with a solvent (e.g., Acetone) before discarding the glass.

References

  • CymitQuimica . Methyl azepane-3-carboxylate hydrochloride Safety Data Sheet (SDS). Retrieved from

  • BLD Pharm . 1-Methylazepane-3-carboxylic acid hydrochloride (Related Structure Safety Data). Retrieved from

  • Fisher Scientific . General Handling of Amino Acid Ester Hydrochlorides. Retrieved from

  • PubChem . Compound Summary: Azepane derivatives. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl azepane-3-carboxylate hydrochloride
Reactant of Route 2
Methyl azepane-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.